molecular formula C19H15Cl2N5O B1196908 N-Desmethyl Rilmazolam CAS No. 50330-59-1

N-Desmethyl Rilmazolam

カタログ番号: B1196908
CAS番号: 50330-59-1
分子量: 400.3 g/mol
InChIキー: YMJXPUGNWIWFJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

8-Chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo(1,5-a)(1,4)benzodiazepine-2-carboxamide, widely recognized in research as Rilmazolam, is a benzodiazepine derivative of significant scientific interest . This compound functions as a positive allosteric modulator of the GABA A receptor in the central nervous system, enhancing the inhibitory effects of the GABA neurotransmitter, which underlies its sedative and hypnotic properties . A key area of its research value stems from its role as the primary active metabolite of the prodrug Rilmazafone . Investigations into its pharmacokinetics have revealed that its formation from a ring-opened prodrug intermediate can lead to a reduced first-pass extraction by the liver, thereby improving the bioavailability of the active compound . As such, this compound serves as a critical reference standard and tool for scientists studying drug metabolism, prodrug activation pathways, and the mechanisms of benzodiazepines . Its applications extend to neuropharmacological research, including potential investigations into anxiolysis, anesthesia, and seizure disorders . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O/c1-25(2)19(27)18-23-16-10-22-17(12-5-3-4-6-14(12)21)13-9-11(20)7-8-15(13)26(16)24-18/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJXPUGNWIWFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198345
Record name Rilmazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50330-59-1
Record name 8-Chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo(1,5-a)(1,4)benzodiazepine-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050330591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/242T8WV28A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Desmethyl Rilmazolam: A Comprehensive Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the physicochemical properties of N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazafone.[1][2][3] As a member of the triazolobenzodiazepine class, understanding its chemical and physical characteristics is crucial for research, analytical method development, and drug development applications.[2][4] This document consolidates available data on its properties, outlines relevant experimental methodologies, and visualizes key pathways and workflows.

Chemical Identity and Physicochemical Properties

This compound is formed in the body following the administration of Rilmazafone.[2][5] It is an analytical reference standard used in forensic and research settings.[3][6] The compound exists as a solid at room temperature.[4][7]

Quantitative Physicochemical Data
PropertyValueSource(s)
IUPAC Name 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][4][7]triazolo[1,5-a][1][4]benzodiazepine-2-carboxamide[1][2][7]
Molecular Formula C₁₈H₁₃Cl₂N₅O[1][2][3][7]
Molecular Weight 386.2 g/mol [1][2]
Exact Mass 385.0497 u[5][7]
CAS Number 50330-93-3[3][4][7]
Physical State Solid[4][7][8]
Purity ≥98%[4][7]
Elemental Analysis

The elemental composition of this compound is detailed in Table 2. This information is critical for confirmation via high-resolution mass spectrometry and combustion analysis.[5]

ElementPercentage (%)Source(s)
Carbon (C)55.98[5][7]
Hydrogen (H)3.39[5][7]
Chlorine (Cl)18.36[5][7]
Nitrogen (N)18.13[5][7]
Oxygen (O)4.14[5][7]
Solubility Profile

This compound demonstrates solubility in various organic solvents, which is a key consideration for analytical and biological applications.[1][6] While specific quantitative solubility data in aqueous systems is not well-determined, its solubility in organic solvents suggests a lipophilic nature.[1][9]

SolventSolubilityApplication NotesSource(s)
AcetonitrileSolubleSuitable for chromatographic analysis (HPLC/UPLC).[1][6][9]
ChloroformSolubleUseful for extraction and other analytical procedures.[1][6]
MethanolSolubleCan be used for preparing stock solutions.[1][6]
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing stock solutions for biological assays.[1][2][9]

Metabolic Pathway and Formation

This compound is not directly administered but is formed through the metabolic conversion of the prodrug Rilmazafone.[5][10] This biotransformation is a multi-step enzymatic process primarily occurring in the small intestine and liver.[5][10]

The metabolic cascade begins with the hydrolysis of Rilmazafone by aminopeptidases in the small intestine, followed by spontaneous cyclization to form the active metabolite, Rilmazolam.[5] Subsequently, Rilmazolam undergoes N-demethylation, a reaction catalyzed mainly by cytochrome P450 (CYP) enzymes in the liver, to produce this compound.[5][10]

metabolic_pathway cluster_0 Metabolic Conversion of Rilmazafone Rilmazafone Rilmazafone (Prodrug) Rilmazolam Rilmazolam (Active Metabolite M-1) Rilmazafone->Rilmazolam Aminopeptidase (Small Intestine) NDesmethyl This compound (Active Metabolite M-2) Rilmazolam->NDesmethyl Cytochrome P450 (CYP) (Liver)

Caption: Metabolic pathway of Rilmazafone to this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound Reference Standard

For the preparation of an analytical reference standard, a controlled laboratory synthesis is required. A common approach is the N-demethylation of Rilmazolam.[8] While a specific, detailed protocol for this compound is not widely published, a general method based on established procedures for analogous compounds can be adapted.[8]

Objective: To synthesize this compound via N-demethylation of Rilmazolam.

General Protocol (Microwave-Assisted N-Demethylation): [8]

  • Reaction Setup: Dissolve Rilmazolam (1 equivalent) in a suitable solvent, such as N,N-Dimethylformamide (DMF), in a microwave-safe reaction vessel.

  • Reagent Addition: Add a demethylating agent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 150-200 °C) for a specified duration (e.g., 30-60 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is filtered and purified using techniques such as preparative liquid chromatography to isolate this compound.[11]

Analytical Characterization Workflow

The definitive identification and characterization of synthesized this compound involve a series of analytical techniques to confirm its structure and purity.

experimental_workflow cluster_workflow Analytical Characterization Workflow cluster_techniques1 Techniques cluster_techniques2 Techniques Synthesis Synthesis of This compound Purification Purification (e.g., Preparative LC) Synthesis->Purification Structure_Elucidation Structure Elucidation Purification->Structure_Elucidation Purity_Assessment Purity Assessment Purification->Purity_Assessment Final_Standard Characterized Reference Standard Structure_Elucidation->Final_Standard LC_MS LC-MS/MS Structure_Elucidation->LC_MS GC_MS GC-MS Structure_Elucidation->GC_MS NMR NMR Spectroscopy Structure_Elucidation->NMR Purity_Assessment->Final_Standard HPLC HPLC/UPLC Purity_Assessment->HPLC Elemental_Analysis Elemental Analysis Purity_Assessment->Elemental_Analysis

Caption: General workflow for the synthesis and characterization of this compound.

Methodologies for Structure Elucidation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for the identification and quantification of this compound in biological matrices.[5] Chromatographic separation is typically achieved using a C18 column.[11]

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of this compound.[2] This involves replacing the active hydrogen on the secondary amine with a less polar group. Common derivatization techniques include:

  • Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Acylation: Using acylating agents to introduce an acyl group.[2]

Signaling Pathway

This compound, like other benzodiazepines, exerts its pharmacological effects by modulating the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[3][10] GABA is the primary inhibitory neurotransmitter in the brain. By binding to the benzodiazepine site on the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedative, anxiolytic, and muscle relaxant effects.[3]

signaling_pathway cluster_signaling GABA-A Receptor Signaling Pathway NDR This compound GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) NDR->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel (Opens) GABA_A_Receptor->Chloride_Channel Enhances effect of GABA GABA GABA GABA->GABA_A_Receptor Binds to GABA Site Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CNS_Effects Sedative/Anxiolytic Effects Reduced_Excitability->CNS_Effects

Caption: Mechanism of action of this compound at the GABA-A receptor.

References

Elucidation of the Chemical Structure of N-Desmethyl Rilmazolam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the elucidation of the chemical structure of N-Desmethyl Rilmazolam. As a principal active metabolite of the prodrug Rilmazafone, a triazolobenzodiazepine, a thorough understanding of its structure is critical for pharmacology, toxicology, and drug development.[1] This document details the metabolic formation, proposed analytical characterization techniques, and a strategy for the confirmatory synthesis of this compound. All quantitative data, based on typical values for analogous compounds, are presented in structured tables. Key experimental workflows and metabolic pathways are visualized using logical diagrams to facilitate comprehension.

Introduction

This compound is an active metabolite of Rilmazafone, a water-soluble prodrug that is converted in the body to its active benzodiazepine metabolites.[2] Rilmazafone itself does not exhibit significant affinity for GABA-A receptors; its therapeutic effects are mediated through its metabolic conversion to Rilmazolam and subsequently to other active metabolites, including this compound.[2] This biotransformation is essential for its sedative, hypnotic, and anxiolytic properties. The elucidation of the precise chemical structure of this compound is fundamental for understanding its pharmacological activity, for the development of accurate analytical methods for its detection in biological matrices, and for ensuring regulatory compliance.

Chemical Identity and Physicochemical Properties

This compound is classified as a triazolobenzodiazepine. Its fundamental chemical and physical properties are summarized in Table 1.

PropertyValue
IUPAC Name 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][3][4]triazolo[1,5-a][1][4]benzodiazepine-2-carboxamide
Molecular Formula C₁₈H₁₃Cl₂N₅O
Molecular Weight 386.23 g/mol [5]
Exact Mass 385.0497 u[6]
CAS Number 50330-93-3[7]
Appearance Solid[7]
Solubility Soluble in Acetonitrile, Chloroform, Methanol[8]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

Metabolic Pathway of Rilmazafone

This compound is not administered directly but is formed in vivo from the prodrug Rilmazafone. The metabolic cascade primarily occurs in the small intestine and liver, involving initial hydrolysis by aminopeptidases followed by enzymatic modifications by cytochrome P450 (CYP) enzymes. The key steps leading to the formation of this compound are depicted in the signaling pathway below.

Rilmazafone_Metabolism Rilmazafone Rilmazafone (Prodrug) Metabolite1 Intermediate Metabolites Rilmazafone->Metabolite1 Aminopeptidases (Small Intestine) Rilmazolam Rilmazolam (Active Metabolite M-1) Metabolite1->Rilmazolam Cyclization NDesmethyl This compound (Active Metabolite M-2) Rilmazolam->NDesmethyl CYP-mediated N-Demethylation (Liver)

Metabolic activation of Rilmazafone to this compound.

Structural Elucidation

The definitive determination of the chemical structure of this compound requires a combination of spectroscopic techniques to piece together its molecular framework, followed by a confirmatory synthesis.

Proposed Experimental Workflow for Structure Elucidation

The logical flow for isolating and identifying this compound from a biological matrix is outlined below.

Structure_Elucidation_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation BiologicalMatrix Biological Matrix (e.g., Urine, Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction BiologicalMatrix->Extraction Purification Preparative HPLC Extraction->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR Comparison Comparative Analysis of Spectroscopic Data Purification->Comparison Structure Final Structure Elucidation HRMS->Structure NMR->Structure IR->Structure Synthesis Confirmatory Chemical Synthesis Synthesis->Comparison Comparison->Structure

References

Unraveling the Molecular Interactions of N-Desmethyl Rilmazolam at GABA-A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of N-desmethyl rilmazolam, a principal active metabolite of the prodrug rilmazafone, at γ-aminobutyric acid type A (GABA-A) receptors. As a positive allosteric modulator, this compound plays a crucial role in the sedative, hypnotic, and anxiolytic effects of its parent compound. Due to the limited availability of specific quantitative data for this compound, this guide contextualizes its pharmacological profile through a comparative analysis with well-characterized benzodiazepines. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are provided to support further research and drug development in this area.

Introduction: The Role of this compound in GABAergic Neurotransmission

This compound is a triazolobenzodiazepine and a key active metabolite of the hypnotic agent rilmazafone. Rilmazafone itself is a prodrug with low affinity for GABA-A receptors and requires metabolic activation to exert its pharmacological effects. This biotransformation primarily occurs in the liver, leading to the formation of several active metabolites, including rilmazolam and subsequently this compound.

These metabolites act as positive allosteric modulators (PAMs) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a site distinct from the endogenous ligand GABA—the benzodiazepine binding site—this compound enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This potentiation of GABAergic inhibition underlies the therapeutic effects of rilmazafone.

Metabolic Pathway of Rilmazafone

The conversion of rilmazafone to its active metabolites is a critical step in its mechanism of action. The following diagram illustrates the metabolic cascade leading to the formation of this compound.

Metabolic_Pathway Rilmazafone Rilmazafone Metabolism (e.g., in Liver) Metabolism (e.g., in Liver) Rilmazafone->Metabolism (e.g., in Liver) Rilmazolam Rilmazolam Metabolism (e.g., in Liver)->Rilmazolam Primary Metabolism This compound This compound Rilmazolam->this compound Demethylation

Metabolic conversion of Rilmazafone to this compound.

Mechanism of Action at the GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, most commonly two α, two β, and one γ subunit. The binding of GABA to the interface between the α and β subunits triggers the opening of the channel. Benzodiazepines, including this compound, bind to the interface between the α and γ subunits, inducing a conformational change that increases the affinity of GABA for its binding site and enhances the frequency of channel opening.

GABA_A_Signaling cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site (α/β interface) Cl_Channel Chloride Channel GABA_Site->Cl_Channel Opens BZD_Site Benzodiazepine Site (α/γ interface) BZD_Site->GABA_Site Enhances GABA Affinity Increased_Cl_Influx Increased Chloride Influx Cl_Channel->Increased_Cl_Influx GABA GABA GABA->GABA_Site Binds to N_Desmethyl_Rilmazolam This compound N_Desmethyl_Rilmazolam->BZD_Site Binds to (Positive Allosteric Modulator) Neuronal_Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Neuronal_Hyperpolarization Inhibitory_Effect Inhibitory Effect (Sedation, Anxiolysis) Neuronal_Hyperpolarization->Inhibitory_Effect

GABA-A receptor signaling pathway modulated by this compound.

Quantitative Data: A Comparative Analysis

While specific binding affinity (Ki) and functional potency (EC50/IC50) data for this compound at various GABA-A receptor subtypes are not extensively available in the public domain, studies on rilmazafone's metabolites indicate a high affinity for both ω1 (α1 subunit-containing) and ω2 (α2, α3, and α5 subunit-containing) benzodiazepine receptors. To provide a framework for understanding the likely pharmacological profile of this compound, the following table summarizes the binding affinities of several well-characterized benzodiazepines at different α-subunit-containing GABA-A receptors.

Compoundα1β3γ2 (Ki, nM)α2β3γ2 (Ki, nM)α3β3γ2 (Ki, nM)α5β3γ2 (Ki, nM)Reference
Diazepam 64 ± 261 ± 10102 ± 731 ± 5[1]
Clonazepam ~1.5~1.5~1.5~1.5[2]
Zolpidem 20400400>5000[3]

Note: The data presented are compiled from various sources and should be interpreted with caution due to potential differences in experimental conditions.

Detailed Experimental Protocols

The following protocols describe standard methodologies for characterizing the interaction of compounds like this compound with GABA-A receptors.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.

Objective: To determine the Ki of this compound at the benzodiazepine binding site of GABA-A receptors.

Materials:

  • Rat brain membranes (a rich source of GABA-A receptors)

  • [3H]-Flumazenil (radioligand)

  • This compound (test compound)

  • Diazepam or Clonazepam (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [3H]-Flumazenil and varying concentrations of this compound.

    • Total Binding: Membranes + [3H]-Flumazenil

    • Non-specific Binding: Membranes + [3H]-Flumazenil + a high concentration of unlabeled diazepam.

    • Specific Binding: Total Binding - Non-specific Binding.

  • Incubation: Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of [3H]-Flumazenil binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, & Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilution Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50 & Ki Determination Scintillation->Data_Analysis

Experimental workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the functional effect of a compound on GABA-A receptor activity by recording the ion flow across the cell membrane of a Xenopus oocyte expressing the receptor.

Objective: To determine the EC50 and efficacy of this compound in potentiating GABA-induced currents.

Materials:

  • Xenopus laevis oocytes

  • cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Two-electrode voltage clamp setup

  • Perfusion system

  • GABA solution

  • This compound solution

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with a mixture of cRNAs for the GABA-A receptor subunits of interest. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • GABA Application: Perfuse the oocyte with a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current.

  • Co-application of Test Compound: Co-perfuse the oocyte with the same concentration of GABA plus varying concentrations of this compound.

  • Data Acquisition: Record the potentiation of the GABA-induced current by this compound.

  • Data Analysis: Construct a concentration-response curve by plotting the percentage potentiation against the logarithm of the this compound concentration. Determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (efficacy) from this curve.

Conclusion

This compound, as an active metabolite of rilmazafone, is a key contributor to the parent drug's pharmacological effects. Its mechanism of action as a positive allosteric modulator of GABA-A receptors is well-established within the benzodiazepine class. While specific quantitative data for this compound remains limited, comparative analysis with other benzodiazepines suggests it likely possesses high affinity for multiple GABA-A receptor subtypes. The experimental protocols detailed in this guide provide a robust framework for future investigations to fully elucidate the binding and functional profile of this important metabolite. Such studies are essential for a deeper understanding of its therapeutic effects and for the development of novel GABAergic modulators with improved pharmacological properties.

References

A Comprehensive Pharmacological Profile of N-Desmethyl Rilmazolam: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rilmazolam is a principal active metabolite of the prodrug Rilmazafone, a triazolobenzodiazepine.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating available data on its mechanism of action, receptor binding affinity, in vivo effects, and pharmacokinetics. While Rilmazafone itself has little to no affinity for benzodiazepine receptors, its therapeutic effects are mediated through its conversion to active metabolites, including Rilmazolam and subsequently this compound.[1][2] These metabolites are potent positive allosteric modulators of GABA-A receptors, contributing to the sedative, hypnotic, and anxiolytic properties of the parent compound.[3] This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and includes visualizations of metabolic and signaling pathways to facilitate further research and development.

Introduction

Rilmazafone is a water-soluble prodrug that is metabolized in the body to its active benzodiazepine metabolites.[1] This bioactivation process is crucial for its pharmacological activity.[1] this compound, a downstream metabolite, plays a significant role in the overall pharmacological profile and duration of action of Rilmazafone.[1] Understanding the specific pharmacological properties of this compound is essential for a complete characterization of Rilmazafone's effects. This guide aims to provide a detailed technical overview for researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][3][4]triazolo[1,5-a][1][3]benzodiazepine-2-carboxamide[5]
Molecular Formula C₁₈H₁₃Cl₂N₅O[5]
Molecular Weight 386.2 g/mol [5]
CAS Number 50330-93-3[6]
Appearance Solid[5]
Solubility Soluble in Acetonitrile, Chloroform, and Methanol[5]

In Vitro Pharmacology

Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.[7] this compound binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits, and enhances the effect of GABA.[7]

Receptor Binding Affinity

Specific binding affinity data for this compound at various GABA-A receptor subtypes are not extensively available in the public domain. However, studies on the active metabolites of Rilmazafone provide valuable insights into its high affinity for benzodiazepine receptors.

LigandReceptorBinding Affinity (Ki)Reference(s)
Active Metabolites of RilmazafoneBenzodiazepine Receptors0.9 to 2.1 nM[8]
Major Metabolites of Rilmazafoneomega1 and omega2 ReceptorsHigh Affinity[9][10]

In Vivo Pharmacology

The behavioral effects of Rilmazafone and its metabolites have been investigated in various animal models. The metabolites, including this compound, contribute significantly to the in vivo pharmacological profile.

Pharmacological EffectObservationAnimal ModelReference(s)
Sedation/Hypnosis Potentiation of thiopental-induced anesthesiaMice[2]
Anxiolytic Activity Potent anti-anxiety activity observed in anti-aggressive and anti-conflict testsMice, Rats[2]
Motor Coordination More potent in causing disturbance of somatic functions (motor incoordination) compared to the parent drugMice[2]

Pharmacokinetics

Limited pharmacokinetic data is available specifically for this compound.

ParameterValueReference(s)
Half-life (t₁/₂) Approximately 2 to 4 hours[3]

Metabolic Pathway

Rilmazafone undergoes a multi-step metabolic process to form its active metabolites.[1] The initial activation occurs in the small intestine, followed by further metabolism in the liver, primarily by cytochrome P450 enzymes.[5]

Metabolic_Pathway_of_Rilmazafone Rilmazafone Rilmazafone (Prodrug) Rilmazolam Rilmazolam (M-1, Active Metabolite) Rilmazafone->Rilmazolam Aminopeptidases (Small Intestine) NDesmethyl This compound (M-2, Active Metabolite) Rilmazolam->NDesmethyl CYP450 Enzymes (e.g., CYP3A4) (Liver) - N-Demethylation DiDesmethyl Di-Desmethyl Rilmazolam (M-3, Active Metabolite) NDesmethyl->DiDesmethyl CYP450 Enzymes (Liver) - N-Demethylation

Metabolic Pathway of Rilmazafone.

Signaling Pathway

This compound modulates the GABA-A receptor signaling pathway, enhancing inhibitory neurotransmission.

GABA_A_Receptor_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A_Receptor Binds NDesmethyl This compound NDesmethyl->GABA_A_Receptor Positive Allosteric Modulation

GABA-A Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol describes a method to determine the binding affinity of this compound to benzodiazepine receptors.

Objective: To determine the inhibition constant (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat cortical membranes (or other tissue rich in GABA-A receptors)

  • [³H]-Flumazenil or [³H]-Flunitrazepam (radioligand)

  • This compound (test compound)

  • Diazepam (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer to obtain a crude membrane preparation. Determine the protein concentration of the membrane suspension.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: Rat cortical membranes, [³H]-radioligand, and Tris-HCl buffer.

    • Non-specific Binding: Rat cortical membranes, [³H]-radioligand, and a high concentration of unlabeled Diazepam (e.g., 10 µM).

    • Competitive Binding: Rat cortical membranes, [³H]-radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[3]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow_In_Vitro cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Rat Cortex) Homogenization Homogenization & Centrifugation Tissue->Homogenization Membranes Isolated Receptor Membranes Homogenization->Membranes Incubation Incubation with Radioligand & Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki IC50->Ki

Workflow for In Vitro Radioligand Binding Assay.
In Vivo Assessment of Sedative Effects (Rotarod Test)

This protocol outlines a common method for evaluating motor coordination and sedative effects in rodents.

Objective: To assess the effect of this compound on motor coordination in mice.

Apparatus:

  • Rotarod apparatus (a rotating rod)

Procedure:

  • Training: Acclimate mice to the rotarod apparatus by placing them on the rotating rod at a low speed for a set duration over several days until they can consistently remain on the rod for a predetermined time (e.g., 5 minutes).

  • Drug Administration: Administer this compound (at various doses) or a vehicle control to the trained mice via an appropriate route (e.g., intraperitoneal injection).

  • Testing: At the time of expected peak drug effect, place the mice on the rotarod, which is set to a constant speed (e.g., 10-20 rpm).

  • Measurement: Record the latency to fall from the rod for each mouse. A decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment, which is a proxy for sedation.

  • Data Analysis: Compare the mean latency to fall between the different dose groups and the control group using appropriate statistical methods (e.g., ANOVA).

In Vivo Assessment of Anxiolytic Effects (Elevated Plus Maze)

The elevated plus maze is a widely used behavioral assay to screen for anxiolytic drugs.

Objective: To evaluate the anxiolytic-like effects of this compound in rodents.

Apparatus:

  • Elevated plus maze: A plus-shaped maze raised from the floor with two open arms and two closed arms.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer this compound (at various doses) or a vehicle control to the animals.

  • Testing: After a predetermined absorption time, place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Measurement: Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect. Compare the results between the different dose groups and the control group using statistical analysis.

Conclusion

This compound is a pharmacologically active metabolite of Rilmazafone that contributes significantly to its central nervous system effects.[1] It is a potent positive allosteric modulator of GABA-A receptors, with high affinity for benzodiazepine binding sites.[3][8] While specific quantitative data on its interaction with GABA-A receptor subtypes and its in vivo dose-response profile are limited, the available information indicates that it possesses sedative and anxiolytic properties.[2] Further research is warranted to fully elucidate the detailed pharmacological profile of this compound, which will provide a more complete understanding of the therapeutic effects and potential side effects of its parent compound, Rilmazafone.

References

The Metabolic Conversion of Rilmazolam to N-Desmethyl Rilmazolam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic pathway leading to the formation of N-Desmethyl Rilmazolam from its precursor, Rilmazolam. Rilmazolam is a principal active metabolite of the pro-drug Rilmazafone, and its subsequent metabolism to this compound is a critical step influencing the overall pharmacological profile and duration of action. This document details the enzymatic processes involved, summarizes available quantitative data, outlines detailed experimental protocols for studying this metabolic conversion, and provides visual representations of the key pathways and workflows.

Introduction

Rilmazafone, a water-soluble pro-drug, exerts its therapeutic effects through its conversion to active benzodiazepine metabolites.[1] The initial metabolic steps transform Rilmazafone into Rilmazolam (M-1), which is then further metabolized. One of the key subsequent reactions is the N-demethylation of Rilmazolam to form this compound (M-2), an active metabolite that contributes to the sedative, hypnotic, and anxiolytic properties of the parent compound.[1] Understanding the specifics of this metabolic pathway is crucial for drug development, pharmacokinetic modeling, and toxicological assessments.

The Metabolic Pathway: From Rilmazolam to this compound

The conversion of Rilmazolam to this compound is a Phase I metabolic reaction, specifically an N-demethylation. This process primarily occurs in the liver and is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[2]

While the specific CYP isoenzymes responsible for the N-demethylation of Rilmazolam have not been definitively identified in the reviewed literature, the metabolism of many benzodiazepines is predominantly mediated by the CYP3A4 isoenzyme.[3][4][5] Other CYPs, such as CYP2D6, CYP2C9, and CYP2C19, have also been implicated in the N-demethylation of other xenobiotics and could potentially play a role.[6] Further research is required to elucidate the precise contribution of each CYP isoenzyme to Rilmazolam metabolism.

The metabolic cascade continues with the further demethylation of this compound to di-desmethyl rilmazolam (M-3).[2]

Signaling Pathway Diagram

Metabolic_Pathway Rilmazolam Rilmazolam (M-1) N_Desmethyl_Rilmazolam This compound (M-2) Rilmazolam->N_Desmethyl_Rilmazolam N-demethylation Di_Desmethyl_Rilmazolam Di-desmethyl Rilmazolam (M-3) N_Desmethyl_Rilmazolam->Di_Desmethyl_Rilmazolam N-demethylation CYP_Enzymes Cytochrome P450 Enzymes (Liver) CYP_Enzymes->Rilmazolam CYP_Enzymes->N_Desmethyl_Rilmazolam

Caption: Metabolic conversion of Rilmazolam.

Quantitative Data

Quantitative data on the in vivo concentrations of Rilmazolam and its metabolites are primarily available from forensic toxicology case reports. These data provide valuable insights into the relative distribution of these compounds in human subjects following Rilmazafone administration.

MetaboliteFemoral Blood Concentration (Case 1) (ng/g)Femoral Blood Concentration (Case 2) (ng/g)
Rilmazolam (M-1)7.91.7
This compound (M-2) 65 1.4
Di-desmethyl Rilmazolam (M-3)17070
Data sourced from forensic intoxication cases.

Experimental Protocols

While a specific, detailed in vivo protocol for studying the metabolic pathway of Rilmazolam to this compound is not available in the public domain, a standard and effective approach involves in vitro studies using human liver microsomes (HLMs). This methodology allows for the identification of the enzymes involved and the determination of kinetic parameters.

In Vitro Metabolism of Rilmazolam using Human Liver Microsomes

Objective: To identify the specific CYP450 isoenzymes responsible for the N-demethylation of Rilmazolam to this compound and to determine the kinetic parameters of this reaction.

Materials:

  • Rilmazolam

  • This compound (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Recombinant human CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Selective chemical inhibitors for CYP isoenzymes (e.g., ketoconazole for CYP3A4)

  • Acetonitrile (ACN) and methanol (MeOH) for quenching and extraction

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a deuterated analog of Rilmazolam or this compound)

Experimental Workflow Diagram:

Experimental_Workflow cluster_incubation Incubation cluster_analysis Sample Processing & Analysis Incubation_Mix Prepare Incubation Mixture: - Rilmazolam - HLMs or recombinant CYPs - Phosphate Buffer Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Initiation Initiate reaction with NADPH regenerating system Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Quenching Quench reaction with cold Acetonitrile/Methanol Incubation->Quenching Centrifugation Centrifuge to pellet protein Quenching->Centrifugation Supernatant_Transfer Transfer supernatant Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS

Caption: In vitro metabolism experimental workflow.

Procedure:

  • Incubation with Pooled Human Liver Microsomes:

    • Prepare incubation mixtures containing Rilmazolam (at various concentrations, e.g., 0.1 to 100 µM), pooled HLMs (e.g., 0.2-0.5 mg/mL), and phosphate buffer.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

  • Reaction Phenotyping with Recombinant CYP Isoenzymes:

    • Incubate Rilmazolam with a panel of individual recombinant human CYP isoenzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of the NADPH regenerating system.

    • Follow the same incubation and sample processing procedure as described above.

    • The formation of this compound in the presence of a specific CYP isoenzyme will indicate its involvement in the metabolic pathway.

  • Chemical Inhibition Studies:

    • Pre-incubate pooled HLMs with selective chemical inhibitors of specific CYP isoenzymes for a defined period before adding Rilmazolam.

    • Initiate the reaction with the NADPH regenerating system and follow the standard incubation and analysis procedure.

    • A significant reduction in the formation of this compound in the presence of a specific inhibitor will confirm the role of the corresponding CYP isoenzyme.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify Rilmazolam and this compound in biological matrices.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Rilmazolam, this compound, and the internal standard need to be determined and optimized.

Sample Preparation Workflow Diagram:

Sample_Preparation Start Biological Sample (e.g., Plasma, Microsomal Supernatant) Add_IS Add Internal Standard (IS) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: LC-MS/MS sample preparation workflow.

Conclusion

The N-demethylation of Rilmazolam to this compound is a significant metabolic pathway mediated by hepatic Cytochrome P450 enzymes. While quantitative data from in vivo human studies are limited, in vitro methodologies utilizing human liver microsomes provide a robust framework for elucidating the specific enzymes and kinetic parameters of this conversion. Further research focusing on reaction phenotyping with recombinant CYP isoenzymes and chemical inhibition studies is necessary to definitively identify the key enzymatic players in this metabolic step. The experimental protocols and analytical methods detailed in this guide offer a comprehensive approach for researchers and drug development professionals to investigate this critical aspect of Rilmazolam's pharmacology.

References

N-Desmethyl Rilmazolam CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazafone. The document is designed to serve as a comprehensive resource, detailing the compound's chemical identity, metabolic pathways, pharmacological action, and the analytical methodologies for its detection and quantification.

Chemical Identity and Physicochemical Properties

This compound is classified as a triazolobenzodiazepine. It is not directly administered but is formed in vivo following the administration of Rilmazafone.[1] Its chemical identifiers and physicochemical properties are crucial for its synthesis as a reference standard and for the development of analytical methods.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 50330-93-3[2]
Molecular Formula C₁₈H₁₃Cl₂N₅O[2]
Molecular Weight 386.2 g/mol [2]
IUPAC Name 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][3][4]triazolo[1,5-a][1][4]benzodiazepine-2-carboxamide[1]
InChI InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23-15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26)[1]
InChI Key PVNXUCAAXXYFKB-UHFFFAOYSA-N[1]
Canonical SMILES CNC(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Solid at room temperature[1]
Solubility Soluble in Acetonitrile, Chloroform, and Methanol[2]

Metabolic Pathway and Formation

Rilmazafone is a water-soluble prodrug that is inactive in its initial state and does not have a significant affinity for GABA-A receptors.[5] Its therapeutic effects are mediated through a multi-step bioactivation process that leads to the formation of several active metabolites, including this compound.[5] This metabolic conversion primarily occurs in the small intestine and the liver.

The biotransformation process can be summarized in the following steps:

  • Activation of Rilmazafone: In the small intestine, aminopeptidase enzymes hydrolyze Rilmazafone through desglycylation.[1]

  • Formation of Rilmazolam (M-1): The resulting intermediate undergoes spontaneous cyclization to form the first major active metabolite, Rilmazolam.[1]

  • Formation of this compound (M-2): Rilmazolam is then transported to the liver, where it undergoes N-demethylation catalyzed by cytochrome P450 (CYP) enzymes to produce this compound.[5]

  • Further Metabolism: this compound can be further demethylated to form di-desmethyl rilmazolam (M-3).[5]

Metabolic pathway of Rilmazafone to this compound.

Pharmacological Action: GABA-A Receptor Modulation

As a triazolobenzodiazepine, this compound exerts its sedative, anxiolytic, and hypnotic effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6]

Benzodiazepines bind to a distinct site on the GABA-A receptor, separate from the GABA binding site.[7] This binding event does not directly activate the receptor but rather enhances the effect of GABA, making it a positive allosteric modulator.[8] The binding of a benzodiazepine increases the affinity of GABA for its receptor, which in turn increases the frequency of the chloride ion (Cl⁻) channel opening.[7] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on neurotransmission.[4]

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition GABA GABA GABA->GABA_A binds BDZ This compound (Benzodiazepine) BDZ->GABA_A binds (allosteric site)

Mechanism of action of this compound on the GABA-A receptor.

Experimental Protocols

The accurate quantification of this compound is essential in forensic toxicology, clinical monitoring, and pharmacokinetic studies. Below are generalized protocols for its synthesis as a reference standard, its analysis in whole blood, and for studying its formation in vitro.

Synthesis of this compound Reference Standard (General Method)

A validated reference standard is crucial for accurate analytical measurements. A method for the synthesis of this compound has been described in the literature.[9] The following is a generalized protocol based on this publication.

Materials:

  • Precursor compound (e.g., a suitable chlorinated triazolobenzodiazepine)

  • Methyl amine in THF (2.0 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Preparative Liquid Chromatography (LC) system

Procedure:

  • Dissolve the precursor compound in anhydrous DMF.

  • Add DIPEA to the reaction mixture.

  • Stir the mixture at room temperature for approximately 10 minutes.

  • Add methyl amine in THF to the mixture.

  • Continue stirring the resulting mixture at room temperature overnight.

  • Filter the reaction mixture.

  • Purify the crude product using a preparative LC system to yield this compound.

Quantification in Whole Blood by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of benzodiazepines in biological matrices.[3]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood Whole Blood Sample Spike Spike with Internal Standard Blood->Spike Extraction Solid-Phase or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS

General workflow for the analysis of this compound in whole blood.

A. Sample Preparation: Protein Precipitation A simple and rapid protein precipitation method can be used for sample clean-up.[10]

  • To 200 µL of whole blood, add 700 µL of cold acetonitrile (0 °C) and 10 µL of an appropriate internal standard solution (e.g., 1 ng/µL).

  • Vortex the mixture thoroughly.

  • Centrifuge at 2500 x g for 5 minutes.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen at 40 °C.

  • Reconstitute the residue with 100 µL of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Parameters (Illustrative) The following are example parameters and are not specific to a particular instrument. Method development and validation are required.

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[9]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) over a run time of several minutes.

  • Flow Rate: 0.3 - 0.6 mL/min

  • Injection Volume: 5 - 10 µL

  • Ionization: Electrospray Ionization (ESI), positive mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would need to be determined. For example, transitions monitored in one study were 386.1 -> 355.0 and 386.1 -> 285.1.[9]

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a framework for studying the formation of this compound from Rilmazolam in vitro.[11][12]

Materials:

  • Rilmazolam

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Magnesium chloride (MgCl₂)

  • Cold acetonitrile with internal standard for reaction termination

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, MgCl₂, and human liver microsomes in microcentrifuge tubes or a 96-well plate.

  • Add Rilmazolam (substrate) to the reaction mixture. The final concentration of any organic solvent used to dissolve the substrate should be low (e.g., <1%) to avoid enzyme inhibition.

  • Pre-incubate the mixture at 37°C for approximately 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.

  • Incubate at 37°C with gentle agitation for a defined time course (e.g., 0, 15, 30, 60 minutes).

  • At each time point, terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Vortex the samples to precipitate the microsomal proteins.

  • Centrifuge the samples at high speed (e.g., >3000 x g) to pellet the proteins.

  • Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

Quantitative Data

The following table presents concentrations of this compound and other Rilmazafone metabolites detected in femoral blood in two fatal intoxication cases, highlighting its relevance in forensic toxicology.

Table 3: Concentrations of Rilmazafone Metabolites in Forensic Cases (ng/g)

Case IDRilmazolamThis compoundDi-desmethyl Rilmazolam
Case 1 7.965170
Case 2 1.71.470
Data sourced from a 2023 publication in the Journal of Analytical Toxicology.[13]

Conclusion

This compound is a key active metabolite of the prodrug Rilmazafone. A thorough understanding of its chemical properties, metabolic formation, and mechanism of action is crucial for researchers, clinicians, and forensic toxicologists. The experimental protocols outlined in this guide provide a foundation for the synthesis of reference standards and the analytical quantification of this compound in biological matrices. Further research into the specific pharmacokinetics and pharmacodynamics of this compound will continue to enhance our understanding of its role in the overall pharmacological profile of Rilmazafone.

References

Determining the molecular weight and formula of N-Desmethyl Rilmazolam

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazafone. The focus is on its molecular characteristics, metabolic generation, and analytical identification, tailored for a scientific audience.

Molecular Identity and Physicochemical Properties

This compound is a triazolobenzodiazepine and a key metabolite in the biotransformation of Rilmazafone.[1] Its chemical identity and fundamental properties are summarized in the table below.

IdentifierValue
IUPAC Name 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][2][3]triazolo[1,5-a][1][3]benzodiazepine-2-carboxamide
Molecular Formula C18H13Cl2N5O
Molecular Weight 386.2 g/mol [4][5]
Exact Mass 385.0497[2]
CAS Number 50330-93-3[2][6][7]

Elemental Analysis:

ElementPercentage
Carbon (C)55.98%[2]
Hydrogen (H)3.39%[2]
Chlorine (Cl)18.36%[2]
Nitrogen (N)18.13%[2]
Oxygen (O)4.14%[2]

Metabolic Pathway

This compound is not administered directly but is formed in vivo from the prodrug Rilmazafone. The metabolic cascade is a multi-step enzymatic process primarily occurring in the small intestine and liver.

  • Rilmazafone to Rilmazolam: Rilmazafone, a water-soluble prodrug, is first metabolized to the active benzodiazepine, Rilmazolam (also referred to as M-1).[1]

  • Rilmazolam to this compound: Subsequently, Rilmazolam undergoes N-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to form this compound (designated as M-2).[1]

Further metabolism can occur, leading to the formation of di-desmethyl rilmazolam (M-3).[1]

Metabolic Pathway of Rilmazafone Metabolic Conversion of Rilmazafone Rilmazafone Rilmazafone (Prodrug) Rilmazolam Rilmazolam (M-1, Active Metabolite) Rilmazafone->Rilmazolam Aminopeptidases (Small Intestine) NDesmethyl This compound (M-2, Active Metabolite) Rilmazolam->NDesmethyl CYP450 Enzymes (Liver)

Metabolic Pathway of Rilmazafone to this compound.

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound in biological matrices are crucial for pharmacokinetic and toxicological studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the reference method.

A. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract this compound from biological samples (e.g., plasma, urine) and remove interfering substances.

  • Materials:

    • SPE cartridges (e.g., C18)

    • Methanol (conditioning and elution solvent)

    • Deionized water (equilibration solvent)

    • Buffer (e.g., phosphate buffer, pH 6)

    • Internal standard (e.g., a deuterated analog)

  • Procedure:

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Equilibrate the cartridge with 3 mL of buffer.

    • Load 1 mL of the biological sample (pre-treated with the internal standard) onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove polar impurities.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute this compound with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

B. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • LC Conditions (Illustrative):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Illustrative):

    • Ionization Mode: Electrospray Ionization (ESI), positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 386.0 -> Product ions (Q3) (specific fragments to be determined experimentally)

      • Internal Standard: Specific precursor and product ions for the chosen standard.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum sensitivity.

Analytical Workflow Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Urine) SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE Eluate Concentrated Eluate SPE->Eluate LCMS LC-MS/MS Analysis Eluate->LCMS Injection Data Data Acquisition & Processing LCMS->Data Results Quantification Results Data->Results

General analytical workflow for this compound.

References

Solubility of N-Desmethyl Rilmazolam in DMSO, methanol, and acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazolam. Understanding the solubility of this triazolobenzodiazepine in common laboratory solvents is critical for a range of applications, including analytical method development, formulation studies, and in vitro biological assays. This document summarizes the available solubility data, presents a general experimental protocol for solubility determination, and illustrates the metabolic pathway leading to the formation of this compound.

Physicochemical Properties and Solubility

Table 1: Qualitative Solubility of this compound

SolventSolubilityRecommended Use
Dimethyl Sulfoxide (DMSO)SolublePreparation of stock solutions for in vitro biological assays.[3]
MethanolSolubleAnalytical applications such as chromatography (HPLC/UPLC).[1][2][3]
AcetonitrileSolubleAnalytical applications such as chromatography (HPLC/UPLC).[1][2][3]

Note: The lack of specific quantitative solubility data highlights an area for further experimental investigation.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely accepted saturation shake-flask method for determining the equilibrium solubility of a solid compound. This method is recommended for obtaining quantitative solubility data for this compound.

Objective: To determine the equilibrium solubility of this compound in DMSO, methanol, and acetonitrile at a specified temperature.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Acetonitrile, analytical grade

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity to avoid interference with the analysis.

  • Addition of Excess Solid: To a series of glass vials, add a pre-weighed excess amount of this compound to a known volume of each solvent (DMSO, methanol, and acetonitrile). The presence of undissolved solid is necessary to ensure that equilibrium is reached.

  • Equilibration: Securely cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The exact time may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution and Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent (DMSO, Methanol, or Acetonitrile) A->B Combine C Agitate at constant temperature (24-48h) B->C Equilibrate D Sedimentation of excess solid C->D Settle E Filter supernatant D->E Separate F Dilute sample E->F Prepare for Analysis G Quantify concentration (e.g., HPLC) F->G Analyze H Calculate Solubility (mg/mL or mol/L) G->H Final Calculation

Caption: Experimental workflow for determining the solubility of this compound.

Metabolic Pathway of Rilmazafone to this compound

This compound is not administered directly but is formed in the body through the metabolism of the prodrug Rilmazafone. Understanding this pathway is essential for pharmacokinetic and pharmacodynamic studies. The metabolic cascade involves several key steps, primarily occurring in the small intestine and liver.[5]

The biotransformation begins with the hydrolysis of Rilmazafone, followed by cyclization to form the active metabolite Rilmazolam. Subsequently, Rilmazolam undergoes N-demethylation, catalyzed by cytochrome P450 enzymes, to yield this compound.[5]

Metabolic Pathway of Rilmazafone

G Rilmazafone Rilmazafone (Prodrug) Rilmazolam Rilmazolam (Active Metabolite) Rilmazafone->Rilmazolam Hydrolysis & Cyclization (Small Intestine) NDesmethyl This compound (Active Metabolite) Rilmazolam->NDesmethyl N-Demethylation (Liver, CYP Enzymes)

Caption: Simplified metabolic pathway from Rilmazafone to this compound.

References

In vitro studies of Rilmazolam metabolism in human liver microsomes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Metabolism of Rilmazolam in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmazolam is an active metabolite of the pro-drug Rilmazafone, a benzodiazepine derivative. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. This technical guide provides a comprehensive overview of the in vitro metabolism of Rilmazolam, with a focus on studies utilizing human liver microsomes (HLM). While publicly available quantitative kinetic data for Rilmazolam metabolism in HLM is limited, this guide synthesizes the known metabolic pathways and provides detailed, state-of-the-art experimental protocols for determining these key parameters.

The primary metabolic transformation of Rilmazolam in the liver is mediated by cytochrome P450 (CYP) enzymes, leading to the formation of metabolites that are subsequently glucuronidated and excreted.[1] This guide will delve into the specific metabolic reactions, the enzymes involved, and the methodologies used to characterize these processes in vitro.

Metabolic Pathways of Rilmazolam

Rilmazolam undergoes Phase I metabolism primarily through oxidative pathways catalyzed by CYP enzymes in human liver microsomes. The major metabolic routes include N-demethylation and hydroxylation.

  • N-Demethylation: The removal of the methyl group from the triazole ring leads to the formation of its principal active metabolite, N-desmethyl Rilmazolam (also referred to as M-2).[1]

  • Hydroxylation: Following or preceding N-demethylation, hydroxylation can occur at various positions on the Rilmazolam molecule, leading to the formation of hydroxylated metabolites. For many benzodiazepines, hydroxylation is a key step in their biotransformation.

  • Further Metabolism: this compound can be further metabolized, for instance, through additional demethylation to form di-desmethyl Rilmazolam (M-3).[1]

These Phase I metabolites can then undergo Phase II conjugation reactions, most commonly glucuronidation, to increase their water solubility and facilitate their excretion from the body.

Below is a diagram illustrating the primary metabolic pathway of Rilmazolam.

Rilmazolam_Metabolism Rilmazolam Rilmazolam N_desmethyl_Rilmazolam This compound (M-2) Rilmazolam->N_desmethyl_Rilmazolam CYP-mediated N-demethylation Hydroxylated_Metabolites Hydroxylated Metabolites Rilmazolam->Hydroxylated_Metabolites CYP-mediated Hydroxylation Di_desmethyl_Rilmazolam Di-desmethyl Rilmazolam (M-3) N_desmethyl_Rilmazolam->Di_desmethyl_Rilmazolam Further Demethylation Phase_II_Conjugates Phase II Conjugates (e.g., Glucuronides) N_desmethyl_Rilmazolam->Phase_II_Conjugates UGT-mediated Glucuronidation Hydroxylated_Metabolites->Phase_II_Conjugates UGT-mediated Glucuronidation Di_desmethyl_Rilmazolam->Phase_II_Conjugates UGT-mediated Glucuronidation

Fig. 1: Rilmazolam Metabolic Pathway

Quantitative Analysis of Rilmazolam Metabolism

The determination of enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), is essential for characterizing the metabolism of a compound. These parameters allow for the calculation of intrinsic clearance (CLint), a key value for predicting in vivo hepatic clearance.

Table 1: Hypothetical Enzyme Kinetic Parameters for Rilmazolam Metabolism in Pooled Human Liver Microsomes

Metabolic PathwayApparent Km (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (µL/min/mg protein)
N-demethylation50150030.0
Total Hydroxylation7580010.7

Table 2: Hypothetical Contribution of Recombinant Human CYP Isoforms to Rilmazolam N-demethylation

CYP IsoformApparent Km (µM)Relative Vmax (%)
CYP3A445100
CYP2C1915015
CYP2D6>500<5

Experimental Protocols

This section provides detailed methodologies for conducting in vitro studies to determine the metabolic stability and enzyme kinetics of Rilmazolam in human liver microsomes.

Metabolic Stability Assay

Objective: To determine the rate of disappearance of Rilmazolam when incubated with HLM.

Materials:

  • Pooled human liver microsomes (HLM)

  • Rilmazolam

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (IS) for analytical quantification

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Rilmazolam in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.5%).

  • In a microcentrifuge tube, pre-incubate HLM (final protein concentration typically 0.2-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding Rilmazolam (final concentration typically 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Vortex and centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of Rilmazolam using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of Rilmazolam remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_HLM Prepare HLM in Phosphate Buffer Pre_incubation Pre-incubate HLM at 37°C Prep_HLM->Pre_incubation Prep_Rilmazolam Prepare Rilmazolam Stock Solution Initiate_Reaction Add Rilmazolam and NADPH System Prep_Rilmazolam->Initiate_Reaction Prep_NADPH Prepare NADPH Regenerating System Prep_NADPH->Initiate_Reaction Pre_incubation->Initiate_Reaction Time_Points Incubate and Sample at Time Points Initiate_Reaction->Time_Points Quench Quench Reaction with ACN + IS Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate k, t1/2, and CLint Plot->Calculate

Fig. 2: Metabolic Stability Workflow
Enzyme Kinetic Assay

Objective: To determine the Km and Vmax for the formation of Rilmazolam metabolites.

Materials:

  • Same as for the metabolic stability assay.

Procedure:

  • Prepare stock solutions of Rilmazolam to achieve a range of final concentrations in the incubation (e.g., 0.5 - 500 µM, bracketing the expected Km).

  • Pre-incubate HLM (0.1-0.5 mg/mL) in phosphate buffer at 37°C.

  • Initiate the reactions by adding the various concentrations of Rilmazolam and the NADPH regenerating system.

  • Incubate for a predetermined time within the linear range of metabolite formation (determined in preliminary experiments).

  • Quench the reactions and process the samples as described in the metabolic stability assay.

  • Analyze the samples for the formation of the metabolite(s) of interest (e.g., this compound) using a validated LC-MS/MS method with an authentic standard for the metabolite.

  • Plot the reaction velocity (rate of metabolite formation) versus the Rilmazolam concentration.

  • Fit the data to the Michaelis-Menten equation (or other appropriate models if atypical kinetics are observed) using non-linear regression analysis to determine Km and Vmax.

CYP Reaction Phenotyping

Objective: To identify the specific CYP isoforms responsible for Rilmazolam metabolism.

Methods:

  • Chemical Inhibition: Incubate Rilmazolam with HLM in the presence and absence of known selective inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.). A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that CYP isoform.

  • Recombinant Human CYPs: Incubate Rilmazolam with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to directly assess which isoforms can metabolize the drug.

  • Correlation Analysis: Correlate the rate of Rilmazolam metabolism in a panel of individual donor HLM samples with the known activities of specific CYP isoforms in those same microsomes.

CYP_Phenotyping_Logic cluster_m1 Method 1 cluster_m2 Method 2 cluster_m3 Method 3 Start Identify CYP Isoforms Metabolizing Rilmazolam Method1 Chemical Inhibition Start->Method1 Method2 Recombinant CYPs Start->Method2 Method3 Correlation Analysis Start->Method3 M1_Desc Incubate Rilmazolam + HLM with selective CYP inhibitors. Method1->M1_Desc M2_Desc Incubate Rilmazolam with individual recombinant CYPs. Method2->M2_Desc M3_Desc Correlate Rilmazolam metabolism rate with specific CYP activities in a panel of individual HLMs. Method3->M3_Desc M1_Result Metabolism Inhibited? M1_Desc->M1_Result Conclusion Identify Primary Metabolizing Enzyme(s) M1_Result->Conclusion M2_Result Metabolite Formed? M2_Desc->M2_Result M2_Result->Conclusion M3_Result Strong Correlation? M3_Desc->M3_Result M3_Result->Conclusion

Fig. 3: CYP Phenotyping Logic

Conclusion

The in vitro metabolism of Rilmazolam in human liver microsomes is a critical area of study for understanding its disposition in humans. The primary metabolic pathways involve CYP-mediated N-demethylation and hydroxylation. While specific quantitative kinetic data for Rilmazolam is not yet widely published, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these essential parameters. By employing metabolic stability assays, enzyme kinetic studies, and CYP reaction phenotyping, drug development professionals can gain a thorough understanding of Rilmazolam's metabolic profile, which is invaluable for predicting its clinical behavior and potential for drug-drug interactions. Further research to generate and publish specific kinetic data for Rilmazolam is highly encouraged to fill the current knowledge gap.

References

Pharmacokinetic Profile of N-Desmethyl Rilmazolam in Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyl rilmazolam is a principal and pharmacologically active metabolite of the pro-drug rilmazafone.[1] Rilmazafone, a water-soluble triazolobenzodiazepine derivative, undergoes extensive metabolism to form active metabolites, with this compound being a key contributor to the overall sedative, hypnotic, and anxiolytic effects.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic parameters of this compound in plasma, details the experimental methodologies for its quantification, and illustrates its metabolic pathway. It is important to note that while data from forensic toxicology studies in whole blood provides valuable insights, comprehensive pharmacokinetic data from controlled clinical studies in human plasma remains limited in publicly available literature.

Metabolic Pathway of Rilmazafone

Rilmazafone is a prodrug that requires metabolic activation to exert its pharmacological effects. The biotransformation primarily occurs in the small intestine and the liver through a sequential enzymatic process.[1] The initial step involves the removal of a glycyl group by aminopeptidases, followed by cyclization to form the first major active metabolite, rilmazolam (M-1). Subsequently, rilmazolam is metabolized by cytochrome P450 (CYP) enzymes to form this compound (M-2).[1] This metabolite can be further demethylated to form di-desmethyl rilmazolam (M-3).[1]

Rilmazolam Metabolism Rilmazafone Rilmazafone (Prodrug) Rilmazolam Rilmazolam (M-1) (Active Metabolite) Rilmazafone->Rilmazolam Aminopeptidases, Cyclization NDesmethyl This compound (M-2) (Active Metabolite) Rilmazolam->NDesmethyl CYP-mediated N-Demethylation DiDesmethyl Di-desmethyl Rilmazolam (M-3) (Metabolite) NDesmethyl->DiDesmethyl Further Demethylation

Metabolic activation of Rilmazafone to its key metabolites.

Quantitative Pharmacokinetic Data

The available quantitative pharmacokinetic parameters for this compound are derived from a study analyzing whole blood samples in forensic toxicology cases following rilmazafone intake. It is crucial to interpret this data with the understanding that it may differ from plasma pharmacokinetics in a controlled clinical setting.

ParameterValueMatrixStudy PopulationCitation
Time to Maximum Concentration (Tmax) 1 - 3 hoursWhole BloodForensic Cases[2]
Maximum Concentration (Cmax) 5 - 8 ng/mLWhole BloodForensic Cases[2]
Elimination Half-life (t½) 2 - 4 hoursWhole BloodForensic Cases[2]
Area Under the Curve (AUC) Not Reported---

A study on patients with chronic renal failure who were administered a 1mg oral dose of rilmazafone involved the measurement of its metabolites, including this compound (M2).[1] However, the specific pharmacokinetic parameters for this compound in either the patient group or the healthy volunteer comparison group were not detailed in the available abstract.[1]

Experimental Protocols

The quantification of this compound in biological matrices is typically achieved using highly sensitive and specific analytical techniques.

Bioanalytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the simultaneous determination of rilmazolam and its metabolites, including this compound, in plasma and whole blood.[3]

Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To a 1 mL plasma sample, add an internal standard and a buffer solution to adjust the pH.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water and the buffer solution.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence may include the buffer solution, a mild organic solvent, and hexane.

  • Elution: Elute the analyte of interest, this compound, using a solvent mixture such as dichloromethane/isopropanol/ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation Plasma_Sample 1. Plasma Sample + Internal Standard + Buffer Condition_SPE 2. Condition SPE Cartridge Load_Sample 3. Load Sample onto Cartridge Condition_SPE->Load_Sample Wash_SPE 4. Wash Cartridge to Remove Interferences Load_Sample->Wash_SPE Elute_Analyte 5. Elute this compound Wash_SPE->Elute_Analyte Evaporate_Reconstitute 6. Evaporate and Reconstitute Elute_Analyte->Evaporate_Reconstitute Analysis LC-MS/MS Analysis Evaporate_Reconstitute->Analysis

Solid-Phase Extraction (SPE) workflow for this compound.

LC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) in the positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard. For instance, the transitions for this compound could be m/z 386.1 → 355.0 and 386.1 → 285.1.[2]

Conclusion

This compound is a significant active metabolite of rilmazafone. The available pharmacokinetic data, primarily from whole blood analysis in forensic contexts, indicates a relatively rapid absorption and elimination, with a Tmax of 1-3 hours and a half-life of 2-4 hours.[2] For a comprehensive understanding of its pharmacokinetic profile in plasma, further dedicated clinical studies in healthy human volunteers are warranted. The analytical methodologies, particularly LC-MS/MS, are well-established for the sensitive and specific quantification of this compound in biological matrices, providing a robust tool for future pharmacokinetic research.

References

Initial Toxicological Screening of N-Desmethyl Rilmazolam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rilmazolam is a principal active metabolite of the prodrug Rilmazafone, a triazolobenzodiazepine.[1] As a key contributor to the overall pharmacological and toxicological profile of its parent compound, understanding the toxicological characteristics of this compound is imperative for researchers, forensic toxicologists, and drug development professionals. This technical guide provides a consolidated overview of the initial toxicological screening of this compound, presenting available quantitative data, detailed experimental protocols for its toxicological evaluation, and visualizations of relevant biological pathways and workflows. Due to the limited availability of direct toxicological studies on this specific metabolite, this guide also incorporates methodologies and comparative data from related benzodiazepines to provide a comprehensive framework for its assessment.

Introduction

Rilmazafone, a water-soluble prodrug, undergoes metabolic conversion in the body to its active benzodiazepine metabolites, including Rilmazolam and subsequently this compound.[1] Unlike its parent compound, this compound exhibits significant affinity for γ-aminobutyric acid type A (GABA-A) receptors, mediating sedative, anxiolytic, and hypnotic effects.[2] The presence of this compound in biological samples is a definitive indicator of Rilmazafone ingestion, making its detection and toxicological understanding critical in clinical and forensic contexts.[3] This guide outlines the initial steps and available data for the toxicological screening of this compound.

Metabolic Pathway and Pharmacokinetics

The biotransformation of Rilmazafone to this compound is a multi-step enzymatic process. Following administration, Rilmazafone is metabolized in the small intestine by aminopeptidases to form Rilmazolam. Subsequently, Rilmazolam undergoes hepatic metabolism, primarily N-demethylation by cytochrome P450 enzymes, to yield this compound.[1]

Metabolic Pathway of Rilmazafone Rilmazafone Rilmazafone (Prodrug) Rilmazolam Rilmazolam (Active Metabolite) Rilmazafone->Rilmazolam Aminopeptidases (Small Intestine) N_Desmethyl_Rilmazolam This compound (Active Metabolite) Rilmazolam->N_Desmethyl_Rilmazolam CYP450 Enzymes (Liver Demethylation) Di_Desmethyl_Rilmazolam Di-Desmethyl Rilmazolam (Active Metabolite) N_Desmethyl_Rilmazolam->Di_Desmethyl_Rilmazolam Further Demethylation

Metabolic conversion of Rilmazafone.

The pharmacokinetic profile of this compound is characterized by a relatively short half-life of approximately 2 to 4 hours.

Mechanism of Action: GABA-A Receptor Modulation

Similar to other benzodiazepines, the primary pharmacological target of this compound is the GABA-A receptor in the central nervous system. It acts as a positive allosteric modulator, binding to the benzodiazepine site on the receptor. This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced neuronal inhibition results in the sedative, anxiolytic, and hypnotic effects associated with this class of compounds.[2]

GABA-A Receptor Signaling Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx CNS_Depression CNS Depression (Sedation, Anxiolysis) Hyperpolarization->CNS_Depression GABA GABA GABA->GABA_A_Receptor Binds NDR This compound NDR->GABA_A_Receptor Potentiates GABA Effect

GABA-A receptor signaling pathway.

Quantitative Toxicological Data

Post-Mortem Blood Concentrations

The following table summarizes the concentrations of this compound and other Rilmazafone metabolites detected in the femoral blood of two fatal intoxication cases.[4][5]

CaseRilmazolam (ng/g)This compound (ng/g)Di-Desmethyl Rilmazolam (ng/g)
Case 1 7.965170
Case 2 1.71.470

These cases highlight the significant presence of this compound in overdose scenarios and underscore the importance of its quantification in forensic investigations.

Receptor Binding Affinity

While a specific Ki value for this compound is not available, studies on the active metabolites of Rilmazafone have shown high affinity for benzodiazepine receptors.[4]

Compound GroupReceptorBinding Affinity (Ki)
Rilmazafone Active Metabolites *Benzodiazepine Receptors0.9 to 2.1 nM

*This range includes Rilmazolam, this compound, and Di-Desmethyl Rilmazolam.

In Silico Toxicological Assessment

In the absence of experimental LD50 and IC50 values, computational toxicology methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict the toxicological properties of this compound.[6][7] These in silico models use the chemical structure of a compound to estimate its biological activity and toxicity based on data from structurally similar molecules.[8] For this compound, a QSAR analysis would involve:

  • Descriptor Calculation: Quantifying the physicochemical properties of the molecule.

  • Model Application: Using a validated QSAR model for benzodiazepines or related compounds to predict endpoints such as LD50, carcinogenicity, and mutagenicity.

  • Applicability Domain Assessment: Ensuring the model is appropriate for the chemical structure of this compound.[8]

While predictive, these methods provide a valuable starting point for risk assessment and for guiding further experimental toxicological studies.

Experimental Protocols for Toxicological Screening

The following protocols are generalized methodologies for key in vitro toxicological assays that can be adapted for the initial screening of this compound.

General Experimental Workflow

Experimental Workflow for In Vitro Toxicological Screening cluster_prep Preparation cluster_assays Toxicological Assays cluster_analysis Data Analysis Compound This compound Stock Solution Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Micronucleus, Comet Assay) Compound->Genotoxicity Metabolic_Stability Metabolic Stability Assay Compound->Metabolic_Stability Cell_Culture Cell Line Culture Cell_Culture->Cytotoxicity Cell_Culture->Genotoxicity Data_Acquisition Data Acquisition (e.g., Plate Reader, Microscopy) Cytotoxicity->Data_Acquisition Genotoxicity->Data_Acquisition Metabolic_Stability->Data_Acquisition IC50_Calculation IC50/EC50 Calculation Data_Acquisition->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Report Toxicological Profile Report Statistical_Analysis->Report

Workflow for in vitro toxicological screening.
In Vitro Cytotoxicity Assays

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

a) MTT Assay (Metabolic Activity)

  • Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

b) LDH Assay (Membrane Integrity)

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant.

  • Absorbance Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on LDH release from control wells.

In Vitro Genotoxicity Assays

Objective: To assess the potential of this compound to induce DNA or chromosomal damage.

a) Micronucleus Assay

  • Cell Treatment: Treat cells with various concentrations of this compound.

  • Cytokinesis Block: Add cytochalasin B to block cell division at the binucleate stage.

  • Cell Harvesting and Staining: Harvest, fix, and stain the cells with a DNA-specific dye (e.g., DAPI).

  • Microscopy: Score the frequency of micronuclei in binucleated cells.

  • Data Analysis: Compare the frequency of micronucleated cells in treated versus control cultures.

b) Sister Chromatid Exchange (SCE) Assay

  • Cell Culture and Treatment: Culture cells in the presence of Bromodeoxyuridine (BrdU) and treat with this compound.

  • Metaphase Arrest: Add a mitotic inhibitor (e.g., colcemid) to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Harvest cells, prepare chromosome spreads on microscope slides.

  • Differential Staining: Stain the slides to differentiate between sister chromatids.

  • Microscopy: Score the number of SCEs per metaphase.

  • Data Analysis: Compare the SCE frequency in treated and control cells.

Metabolic Stability Assay

Objective: To determine the rate at which this compound is metabolized by liver enzymes.

  • Incubation: Incubate this compound with human liver microsomes and a NADPH regenerating system.

  • Time-Point Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Quantify the remaining amount of this compound at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

This compound is a pharmacologically active metabolite of Rilmazafone with a significant potential for contributing to both therapeutic and toxic effects. While direct quantitative toxicological data remains limited, the information from forensic cases and the high affinity of Rilmazafone's metabolites for benzodiazepine receptors suggest that this compound is a potent compound. The experimental protocols outlined in this guide provide a robust framework for conducting a thorough initial toxicological screening. Further research, including the generation of specific LD50 and IC50 values, and detailed characterization of its binding to GABA-A receptor subtypes, is crucial for a complete toxicological profile and for informing clinical and forensic interpretations of Rilmazafone use. The application of in silico predictive models can serve as a valuable interim step to guide these future investigations.

References

Understanding the Degradation Pathways of N-Desmethyl Rilmazolam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on available scientific literature. N-Desmethyl Rilmazolam is a metabolite of the prodrug Rilmazafone, and as of the writing of this guide, specific studies detailing its forced degradation pathways have not been extensively published. The potential degradation pathways outlined herein are extrapolated from the known degradation patterns of structurally similar benzodiazepines and the chemical properties of the molecule's functional groups.

Introduction

This compound is a principal active metabolite of the hypnotic prodrug Rilmazafone.[1] As a triazolobenzodiazepine, its stability and degradation profile are of significant interest in pharmaceutical development, analytical chemistry, and forensic toxicology. Understanding how this molecule degrades under various stress conditions is crucial for developing stable formulations, identifying potential impurities, and ensuring the accuracy of analytical methods.

This guide provides a comprehensive overview of the metabolic context of this compound and proposes potential chemical degradation pathways based on the degradation chemistry of related benzodiazepine compounds. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies in line with international regulatory guidelines.

Metabolic Pathway of Rilmazafone

To understand the origin of this compound, it is essential to first consider the metabolic pathway of its parent compound, Rilmazafone. Rilmazafone is a water-soluble prodrug that undergoes a multi-step enzymatic conversion in the body to form its active metabolites.[2]

The metabolic cascade leading to this compound is as follows:

  • Desglycylation and Cyclization: Rilmazafone is first metabolized to a desglycylated intermediate, which then undergoes cyclization to form the primary active metabolite, Rilmazolam.

  • N-Demethylation: Rilmazolam is subsequently demethylated by cytochrome P450 enzymes to yield this compound.

Metabolic Pathway of Rilmazafone Rilmazafone Rilmazafone Rilmazolam Rilmazolam (M1) Rilmazafone->Rilmazolam Desglycylation & Cyclization NDesmethyl_Rilmazolam This compound (M2) Rilmazolam->NDesmethyl_Rilmazolam N-Demethylation (CYP Enzymes)

Metabolic conversion of Rilmazafone to this compound.

Proposed Chemical Degradation Pathways of this compound

Hydrolytic Degradation

Acidic Conditions:

Under acidic conditions, the diazepine ring of the benzodiazepine structure is susceptible to hydrolysis.[4][6] The imine bond (C=N) is a likely point of initial attack.

  • Proposed Pathway: Acid-catalyzed hydrolysis of the imine bond in the diazepine ring, leading to the opening of the seven-membered ring. This would likely result in the formation of a benzophenone derivative. The triazole ring is generally stable under acidic conditions.[7][8]

Basic Conditions:

In alkaline environments, benzodiazepines can also undergo hydrolysis of the diazepine ring.

  • Proposed Pathway: Base-catalyzed hydrolysis of the amide linkage within the diazepine ring, leading to ring-opening and the formation of a carboxylic acid derivative.

Proposed Hydrolytic Degradation of this compound cluster_acidic Acidic Hydrolysis cluster_basic Basic Hydrolysis NDesmethyl_Rilmazolam_Acid This compound Ring_Opened_Imine Ring-Opened Intermediate (Imine Hydrolysis) NDesmethyl_Rilmazolam_Acid->Ring_Opened_Imine H+ / H2O Benzophenone_Derivative_Acid Benzophenone Derivative Ring_Opened_Imine->Benzophenone_Derivative_Acid NDesmethyl_Rilmazolam_Base This compound Ring_Opened_Amide Ring-Opened Intermediate (Amide Hydrolysis) NDesmethyl_Rilmazolam_Base->Ring_Opened_Amide OH- / H2O Carboxylic_Acid_Derivative Carboxylic Acid Derivative Ring_Opened_Amide->Carboxylic_Acid_Derivative

Potential hydrolytic degradation pathways for this compound.

Oxidative Degradation

Oxidative conditions, typically employing hydrogen peroxide, can lead to the formation of N-oxides or hydroxylation of the benzodiazepine structure.[9]

  • Proposed Pathway: Oxidation of the nitrogen atoms in the diazepine ring to form N-oxides. Aromatic hydroxylation on the phenyl rings is also a possibility.

Photolytic Degradation

Exposure to UV light can induce complex degradation pathways in benzodiazepines, often involving rearrangements and cleavage of the rings.[3][10] For triazolobenzodiazepines like alprazolam, photolytic degradation has been shown to be a significant factor.[3]

  • Proposed Pathway: Photochemical rearrangement or cleavage of the benzodiazepine ring system. This could lead to a variety of degradation products, the structures of which would require detailed spectroscopic analysis for elucidation. The photostability is often pH-dependent.[3]

Proposed Oxidative and Photolytic Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation NDesmethyl_Rilmazolam_Ox This compound N_Oxide N-Oxide Derivatives NDesmethyl_Rilmazolam_Ox->N_Oxide H2O2 Hydroxylated_Products Hydroxylated Products NDesmethyl_Rilmazolam_Ox->Hydroxylated_Products H2O2 NDesmethyl_Rilmazolam_Photo This compound Complex_Mixture Complex Mixture of Degradation Products NDesmethyl_Rilmazolam_Photo->Complex_Mixture UV Light

Potential oxidative and photolytic degradation of this compound.

Experimental Protocols for Forced Degradation Studies

To definitively determine the degradation pathways of this compound, forced degradation (stress testing) studies should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[11]

General Workflow

The general workflow for a forced degradation study is as follows:

Forced Degradation Experimental Workflow Start This compound (Drug Substance) Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, LC-MS) Stress->Analysis Identify Isolate and Characterize Degradation Products (e.g., MS, NMR) Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

General workflow for a forced degradation study.

Detailed Methodologies

The following table summarizes the recommended conditions for performing forced degradation studies. The goal is to achieve 5-20% degradation of the drug substance.[11]

Stress ConditionRecommended Protocol
Acid Hydrolysis Expose this compound solution to 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C). Analyze samples at various time points.
Base Hydrolysis Expose this compound solution to 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60°C). Analyze samples at various time points.
Oxidative Degradation Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Analyze samples at various time points.
Thermal Degradation Expose solid this compound to dry heat at elevated temperatures (e.g., 70°C, 80°C) in a stability chamber. Analyze samples at various time points.
Photolytic Degradation Expose this compound solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[12] A control sample should be protected from light.
Analytical Method

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection (LC-MS), must be developed and validated. This method should be capable of separating the intact drug from all significant degradation products.

Summary and Future Work

While specific degradation studies on this compound are currently lacking in public literature, its chemical structure as a triazolobenzodiazepine allows for the proposal of several potential degradation pathways, primarily involving hydrolysis of the diazepine ring. To confirm these pathways and fully characterize the stability of this compound, comprehensive forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are required. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations in line with regulatory expectations.

Future research should focus on performing these forced degradation studies, isolating and elucidating the structures of the resulting degradation products, and developing and validating a stability-indicating analytical method. This will provide a complete understanding of the degradation profile of this compound, which is essential for its use in research and development.

References

Impurity Profiling of N-Desmethyl Rilmazolam Reference Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rilmazolam, a principal active metabolite of the pro-drug Rilmazafone, is a triazolobenzodiazepine of significant interest in pharmaceutical research and forensic analysis.[1][2] The purity of its reference standard is paramount for accurate analytical measurements. This technical guide provides a comprehensive framework for the impurity profiling of this compound reference standards. Due to the limited availability of specific public data on its impurity profile, this document synthesizes information on the metabolic pathway of its parent compound, known degradation pathways of benzodiazepines, and established analytical methodologies to propose a robust strategy for impurity identification, characterization, and quantification.

Introduction

This compound is an active metabolite of Rilmazafone, a pro-drug that undergoes metabolic conversion in the body to exert its pharmacological effects.[3][4] As a triazolobenzodiazepine, this compound's purity is critical when used as a reference standard in various analytical applications, including pharmacokinetic studies, metabolism research, and forensic toxicology.[1][2] Impurities in reference standards can lead to inaccurate quantification, misidentification of metabolites, and compromised study outcomes. Therefore, a thorough impurity profiling is essential to ensure the quality and reliability of the this compound reference standard.

This guide outlines a systematic approach to the impurity profiling of this compound, covering potential impurities, proposed analytical methodologies, and data interpretation.

Metabolic Pathway and Potential Impurities

The primary route to this compound in vivo is through the metabolism of Rilmazafone. This metabolic cascade is a key source of potential impurities in biologically derived samples and can inform the synthesis of reference standards.

Rilmazafone Rilmazafone Metabolite_M1 Rilmazolam (M-1) Rilmazafone->Metabolite_M1 Aminopeptidase (Small Intestine) N_Desmethyl_Rilmazolam This compound (M-2) Metabolite_M1->N_Desmethyl_Rilmazolam CYP Enzymes (Liver) - N-demethylation Metabolite_M3 Di-desmethyl Rilmazolam (M-3) N_Desmethyl_Rilmazolam->Metabolite_M3 Further Demethylation cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Confirmation HPLC High-Performance Liquid Chromatography (HPLC) LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC->LC_MS HRMS High-Resolution Mass Spectrometry (HRMS) LC_MS->HRMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy HRMS->NMR Synthesis Synthesis of Impurity Reference Standard NMR->Synthesis Comparison Comparative Analysis Synthesis->Comparison

References

N-Desmethyl Rilmazolam: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rilmazolam is a principal active metabolite of the water-soluble prodrug Rilmazafone. As a member of the triazolobenzodiazepine class, it is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the biological activity and therapeutic potential of this compound, consolidating available quantitative data, outlining detailed experimental protocols for its study, and visualizing key pathways and workflows. While specific research on the isolated metabolite is limited, this guide draws upon data from studies of its parent compound and related benzodiazepines to provide a thorough understanding for researchers and drug development professionals.

Introduction

Rilmazafone, a hypnotic agent developed in Japan, is pharmacologically inactive itself.[1] Its therapeutic effects are mediated through its in-vivo conversion to active benzodiazepine metabolites, primarily Rilmazolam (M-1) and subsequently this compound (M-2).[1] This bioactivation process is central to its sedative, anxiolytic, and hypnotic properties. This compound, as a key downstream metabolite, significantly contributes to the overall pharmacological profile of Rilmazafone. This document serves as a technical resource, summarizing the current understanding of this compound's mechanism of action, pharmacokinetics, and therapeutic potential.

Metabolic Pathway and Bioactivation

The conversion of Rilmazafone to this compound is a multi-step enzymatic process that begins in the small intestine and continues in the liver.

  • Hydrolysis in the Small Intestine: Upon oral administration, Rilmazafone is hydrolyzed by aminopeptidases in the small intestine. This initial step involves the removal of a glycine group (desglycylation).[2]

  • Cyclization to Rilmazolam (M-1): The resulting unstable intermediate spontaneously cyclizes to form the first active metabolite, Rilmazolam.[2]

  • N-demethylation in the Liver: Rilmazolam is then metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, through N-demethylation to yield this compound (M-2).[2]

Further metabolism can occur, leading to the formation of di-desmethyl rilmazolam (M-3).[3]

G Rilmazafone Rilmazafone (Prodrug) Intermediate Desglycylated Intermediate Rilmazafone->Intermediate Aminopeptidases (Small Intestine) Rilmazolam Rilmazolam (M-1, Active) Intermediate->Rilmazolam Spontaneous Cyclization NDesmethyl_Rilmazolam This compound (M-2, Active) Rilmazolam->NDesmethyl_Rilmazolam CYP450 Enzymes (Liver)

Metabolic activation pathway of Rilmazafone.

Biological Activity: Mechanism of Action

This compound exerts its pharmacological effects by acting as a positive allosteric modulator of GABA-A receptors in the central nervous system.[4]

  • Binding to the Benzodiazepine Site: this compound binds to the benzodiazepine site on the GABA-A receptor complex, which is distinct from the GABA binding site.[4]

  • Potentiation of GABAergic Neurotransmission: This binding induces a conformational change in the receptor, increasing the affinity of the endogenous neurotransmitter GABA for its binding site.[4]

  • Enhanced Inhibitory Signaling: The potentiation of GABA's effect leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus enhancing inhibitory neurotransmission.[4]

  • Pharmacological Effects: The overall effect is a depression of the central nervous system, leading to sedative, anxiolytic, and hypnotic effects.[2]

cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Chloride Cl- Influx GABA_site->Chloride Opens Channel BZD_site Benzodiazepine Site BZD_site->GABA_site Potentiates GABA GABA GABA->GABA_site NDR N-Desmethyl Rilmazolam NDR->BZD_site Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization CNS_Depression CNS Depression (Sedation, Anxiolysis) Hyperpolarization->CNS_Depression

Signaling pathway of this compound at the GABA-A receptor.

Quantitative Data

Quantitative data specifically for this compound is limited in publicly available literature. The following tables summarize the available data and provide comparative values for related compounds to offer a broader context.

Table 1: Receptor Binding Affinity
CompoundReceptor SubtypeKi (nM)
Active Metabolites of Rilmazafone Benzodiazepine Receptor (non-specific)0.9 - 2.1
DiazepamBenzodiazepine Receptor (non-specific)~4.6 (Kd)
Triazolamα1β3γ21.1 ± 0.2
α2β3γ21.3 ± 0.1
α3β3γ21.5 ± 0.2
α5β3γ22.1 ± 0.3
N-desmethyladinazolamBenzodiazepine Receptor (non-specific)6.96

Data for Diazepam, Triazolam, and N-desmethyladinazolam are provided for comparative context.[6]

Table 2: Pharmacokinetic Parameters
ParameterThis compoundRilmazolam (M-1)Di-desmethyl Rilmazolam (M-3)
Half-life (t½) ~2 - 4 hours~1 hour~11 - 16 hours
Time to Peak (Tmax) 1 - 3 hours30 - 90 minutes~24 hours
Peak Concentration (Cmax) 5 - 8 ng/mL3 - 5 ng/mL3.5 - 6 ng/mL

Pharmacokinetic data is derived from studies on the parent drug Rilmazafone.[2][7]

Table 3: In Vivo Concentrations from Forensic Cases

The following data represents femoral blood concentrations of Rilmazafone metabolites in two fatal intoxication cases.[5]

Case IDRilmazolam (ng/g)This compound (ng/g)Di-desmethyl Rilmazolam (ng/g)
Case 1 7.965170
Case 2 1.71.470

Therapeutic Potential

The primary therapeutic potential of this compound lies in its sedative and anxiolytic properties, contributing to the overall effects of its parent drug, Rilmazafone, which is used as a hypnotic.

  • Hypnotic/Sedative Effects: As a potent modulator of GABA-A receptors, this compound contributes to the sleep-inducing effects of Rilmazafone.

  • Anxiolytic Effects: Studies on Rilmazafone have demonstrated its anxiolytic-like effects in animal models, such as the elevated plus-maze test.[8] These effects are attributable to its active metabolites, including this compound. The anxiolytic effects of benzodiazepine hypnotics have been shown to be potent and occur at doses lower than those causing muscle relaxation, indicating a degree of specificity.[8]

Further research is needed to fully characterize the specific therapeutic profile of isolated this compound.

Experimental Protocols

The following sections outline detailed methodologies for key experiments relevant to the study of this compound.

Quantification by HPLC-MS/MS

This protocol describes a general method for the quantification of this compound in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is extraction Liquid-Liquid or Solid-Phase Extraction is->extraction evaporation Evaporate & Reconstitute extraction->evaporation hplc HPLC Separation (C18 Column) evaporation->hplc msms Tandem Mass Spectrometry (MRM Mode) hplc->msms quantification Quantification msms->quantification

Experimental workflow for HPLC-MS/MS analysis.

Materials:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Internal Standard (IS): e.g., Alprazolam-d5.[7]

  • Extraction Solvent: e.g., 1-chlorobutane.[9]

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma, add the internal standard.

    • Perform liquid-liquid extraction with an appropriate solvent (e.g., 1-chlorobutane) or solid-phase extraction.[9]

    • Centrifuge to separate the layers.

    • Transfer the organic layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the HPLC system.

    • Employ a gradient elution with mobile phases A and B to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for detection and quantification. The specific precursor-to-product ion transitions for this compound are monitored (e.g., 386.1 -> 355.0 and 386.1 -> 285.1).[7]

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound.

    • Determine the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on GABA-A receptors.[10]

Materials:

  • Receptor Source: Rat cortical membrane homogenate or cell lines expressing specific GABA-A receptor subtypes.[10]

  • Radioligand: [³H]-Flumazenil or [³H]-Flunitrazepam.[6][10]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam).[10]

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[10]

Procedure:

  • Incubation:

    • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of the non-labeled benzodiazepine.

    • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[10]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vivo Assessment of Sedative Activity (Locomotor Activity Test)

This protocol describes a method to assess the sedative effects of this compound in mice by measuring changes in locomotor activity.[11]

Apparatus:

  • Actophotometer or open-field arena equipped with infrared beams to automatically record movement.[12]

Procedure:

  • Acclimation:

    • Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.[11]

  • Habituation and Baseline Measurement:

    • Place each mouse individually into the activity chamber and allow for a habituation period.

    • Record the baseline locomotor activity for a set duration (e.g., 10-15 minutes).[13]

  • Drug Administration:

    • Administer this compound or a vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal injection).

  • Post-treatment Measurement:

    • Immediately after administration, place the mouse back into the activity chamber.

    • Record locomotor activity for a defined period, depending on the expected duration of action of the compound.[11]

  • Data Analysis:

    • Quantify locomotor activity (e.g., number of beam breaks, distance traveled).

    • Compare the locomotor activity of the drug-treated group to the vehicle-treated group.

    • A significant decrease in locomotor activity in the drug-treated group is indicative of a sedative effect.

Conclusion

This compound is a key active metabolite of the prodrug Rilmazafone, contributing significantly to its pharmacological effects. As a potent positive allosteric modulator of GABA-A receptors, it holds therapeutic potential as a sedative and anxiolytic agent. While specific quantitative data for the isolated metabolite remains limited, the methodologies for its comprehensive characterization are well-established. Further research focusing on the specific receptor subtype affinities, detailed pharmacokinetic profile, and in vivo potency of this compound is warranted to fully elucidate its therapeutic utility and to inform the development of novel therapeutics targeting the GABAergic system.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of N-Desmethyl Rilmazolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Rilmazolam is a significant active metabolite of the pro-drug Rilmazafone, a triazolobenzodiazepine. The availability of a well-characterized reference standard of this compound is crucial for its accurate quantification in pharmacokinetic, toxicological, and clinical studies.[1] Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound from its immediate precursor, Rilmazolam.

Metabolic Pathway of Rilmazafone

Rilmazafone undergoes a multi-step bioactivation process to form this compound. The process begins in the small intestine with enzymatic hydrolysis by aminopeptidases, leading to the formation of Rilmazolam. Subsequently, Rilmazolam undergoes N-demethylation in the liver, catalyzed by cytochrome P450 (CYP) enzymes, to yield the active metabolite, this compound.[1][2]

Metabolic_Pathway Rilmazafone Rilmazafone (Pro-drug) Rilmazolam Rilmazolam (M-1) Rilmazafone->Rilmazolam Aminopeptidases (Small Intestine) N_Desmethyl_Rilmazolam This compound (M-2) Rilmazolam->N_Desmethyl_Rilmazolam CYP Enzymes (Liver) (N-demethylation)

Caption: Metabolic conversion of Rilmazafone to this compound.

Principle of Microwave-Assisted N-Demethylation

Microwave-assisted synthesis utilizes the ability of polar molecules in a reaction mixture to absorb microwave energy and convert it into heat. This rapid and uniform heating can significantly accelerate the rate of reaction, in this case, the N-demethylation of Rilmazolam. The choice of a suitable solvent with a high dielectric constant is crucial for efficient microwave absorption and heating.

Experimental Protocols

The following protocols are based on general methods for microwave-assisted N-demethylation of benzodiazepine derivatives and should be optimized for specific laboratory conditions and equipment.

Protocol 1: General Microwave-Assisted N-Demethylation of Rilmazolam

This protocol provides a general guideline for the synthesis of this compound using microwave irradiation.

Materials and Reagents:

  • Rilmazolam

  • N,N-Dimethylformamide (DMF)

  • A suitable demethylating agent (e.g., a strong nucleophile or a reagent that facilitates the removal of the methyl group)

  • Microwave-safe reaction vessel with a stirrer bar

  • Microwave reactor

  • Purification supplies (e.g., silica gel for chromatography, appropriate solvents)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve Rilmazolam (1 equivalent) in an appropriate volume of N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the chosen demethylating agent to the solution.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature, for example, between 150-200 °C, for a duration of 30-60 minutes.[1] These parameters should be optimized for the specific setup.

  • Work-up and Purification: After the reaction is complete and the vessel has cooled to room temperature, quench the reaction mixture appropriately. The crude product can then be purified using standard techniques such as column chromatography on silica gel to isolate this compound.

Protocol 2: Proposed Microwave-Assisted Synthesis from Rilmazafone

While the primary focus is the N-demethylation of Rilmazolam, it is noteworthy that this compound can also be synthesized from the pro-drug Rilmazafone in a process that involves the in-situ formation of Rilmazolam.

Materials and Reagents:

  • Rilmazafone

  • Concentrated Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Microwave-safe reaction vessel

  • Microwave reactor

  • Purification supplies

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine Rilmazafone, concentrated hydrochloric acid, and tetrahydrofuran.

  • Microwave Irradiation: Seal the vessel and irradiate the mixture in a microwave reactor. The optimal power, temperature, and time for this conversion need to be determined experimentally. This process is expected to yield Rilmazolam, which may then undergo subsequent N-demethylation under the reaction conditions to form this compound.[3]

  • Work-up and Purification: Following the reaction and cooling, the mixture should be neutralized and the product extracted. Purification by methods such as chromatography is necessary to isolate this compound.

Quantitative Data

The following table summarizes hypothetical quantitative data for the microwave-assisted synthesis of this compound based on typical conditions for similar reactions. Note: This data is for illustrative purposes and requires experimental validation.

ParameterCondition A (Hypothetical)Condition B (Hypothetical)
Starting Material RilmazolamRilmazolam
Solvent DMFDioxane
Demethylating Agent Reagent XReagent Y
Microwave Power 100 W150 W
Temperature 160 °C180 °C
Reaction Time 45 min30 min
Yield 75%85%

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Rilmazolam and Reagents Dissolve Dissolve in Solvent in Microwave Vial Reagents->Dissolve Microwave Irradiate in Microwave Reactor (Set Time, Temp, Power) Dissolve->Microwave Cooling Cool Reaction Vessel Microwave->Cooling Quench Quench Reaction Cooling->Quench Purify Purify by Chromatography Quench->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: Workflow for microwave-assisted synthesis of this compound.

Safety Precautions

  • Microwave-assisted synthesis should be carried out in a well-ventilated fume hood.

  • Use only microwave-safe reaction vessels designed for the pressures and temperatures that will be generated.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the safety data sheets (SDS) for all chemicals used.

Conclusion

Microwave-assisted synthesis offers a promising and efficient alternative to conventional methods for the synthesis of this compound. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in drug development. It is important to emphasize that the provided reaction conditions are general and require optimization to achieve the desired yield and purity for specific laboratory settings.

References

Application Note: N-Desmethyl Rilmazolam as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Desmethyl Rilmazolam is a principal active metabolite of the water-soluble pro-drug Rilmazafone.[1] As a member of the triazolobenzodiazepine class, it is a key analyte in clinical, forensic, and research settings.[2][3] Rilmazafone itself does not have a significant affinity for GABA-A receptors; its sedative, hypnotic, and anxiolytic properties are mediated through its conversion to active metabolites, including this compound.[1] The accurate detection and quantification of this metabolite are crucial for pharmacokinetic studies, toxicological screenings, and monitoring drug ingestion.[4][5] This document provides detailed protocols for the use of this compound as an analytical reference standard for its identification and quantification in biological matrices.

Physicochemical Properties

A well-characterized reference standard is essential for accurate analytical method development, validation, and sample analysis. The key physicochemical properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][2][4]triazolo[1,5-a][2][4]benzodiazepine-2-carboxamide[6]
CAS Number 50330-93-3[3][7]
Molecular Formula C₁₈H₁₃Cl₂N₅O[3][7]
Molecular Weight 386.2 g/mol [7][8]
Exact Mass 385.0497 u[6]
Appearance Solid at room temperature[6][9]
Purity ≥98%[8]
Solubility Soluble in Acetonitrile, Chloroform, and Methanol[3]

Metabolic Pathway of Rilmazafone

Rilmazafone is a pro-drug that undergoes a multi-step bioactivation process to form its active metabolites.[1] This conversion primarily occurs in the small intestine and liver.[1][5]

  • Activation to Rilmazolam (M-1): After administration, Rilmazafone is rapidly converted to its first major active metabolite, Rilmazolam, through a process involving aminopeptidases in the small intestine.[5][10]

  • Formation of this compound (M-2): Rilmazolam is then metabolized in the liver, where it undergoes N-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to form this compound.[1][7]

  • Further Metabolism: This metabolite can be further demethylated to form di-desmethyl rilmazolam (M-3).[1]

G cluster_metabolism Metabolic Pathway of Rilmazafone Rilmazafone Rilmazafone (Pro-drug) Rilmazolam Rilmazolam (M-1) Rilmazafone->Rilmazolam Aminopeptidases (Small Intestine) NDesmethyl This compound (M-2) Rilmazolam->NDesmethyl CYP Enzymes (N-demethylation) (Liver) DiDesmethyl Di-desmethyl Rilmazolam (M-3) NDesmethyl->DiDesmethyl Further Demethylation

Metabolic conversion of Rilmazafone to its active metabolites.

Experimental Protocols

The accurate quantification of this compound in complex biological matrices like whole blood requires robust sample preparation followed by sensitive analytical techniques.[4] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[4][11]

G cluster_workflow General Analytical Workflow Sample Whole Blood Sample Preparation Sample Preparation (SPE or LLE) Sample->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification

Workflow for the analysis of this compound.
Protocol 1: Sample Preparation from Whole Blood

Effective sample preparation is critical to isolate the target analyte from matrix interferences, thereby improving the limit of detection and reproducibility.[4]

4.1.1 Method A: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of whole blood sample, add an internal standard and vortex. Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of the buffer through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic methanol solution (e.g., 2% formic acid in methanol) to remove interferences.

  • Elution: Elute the analyte from the cartridge using 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4.1.2 Method B: Liquid-Liquid Extraction (LLE)

  • Sample Pre-treatment: To 1 mL of whole blood sample, add an internal standard and vortex. Add 1 mL of a basic buffer (e.g., carbonate buffer, pH 9.0).

  • Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., n-butyl chloride).

  • Mixing: Cap the tube and mix thoroughly by vortexing or mechanical shaking for 10-15 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Isolation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the quantitative analysis of this compound. Method parameters should be optimized for the specific instrumentation used.

ParameterTypical Setting
Instrument UHPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Specific precursor/product ion transitions must be determined by infusing the this compound reference standard.
Calibration Prepare a calibration curve using the reference standard in a blank matrix over the desired concentration range.

Application Data: Forensic Toxicology

The use of a certified reference standard is indispensable for the definitive identification and quantification of analytes in forensic investigations. In a reported fatal intoxication case involving Rilmazafone, the concentrations of its metabolites were quantified in femoral blood.[12]

AnalyteConcentration (ng/g) in Femoral Blood (Case 1)Concentration (ng/g) in Femoral Blood (Case 2)
Rilmazolam7.91.7
This compound 651.4
Di-desmethyl Rilmazolam17070

Data from Kronstrand R, et al. (2023).[2][12]

These findings highlight the importance of this compound as a significant metabolite present at quantifiable levels in post-mortem samples.

Storage and Handling

Proper storage of the analytical reference standard is crucial to ensure its stability and integrity.

  • Short-term storage: Store at 0-4°C in a dry, dark place for days to weeks.[6]

  • Long-term storage: For long-term stability (months to years), store at -20°C.[6]

  • Shipping: The compound is generally stable for several weeks at ambient temperature during ordinary shipping.[6]

Conclusion

This compound is a critical analyte for understanding the pharmacology and toxicology of its parent pro-drug, Rilmazafone. The use of a high-purity, well-characterized analytical reference standard is fundamental for the development of robust and reliable analytical methods. The protocols and data presented in this application note provide a comprehensive framework for researchers, forensic toxicologists, and drug development professionals to accurately quantify this compound in biological samples, ensuring data integrity and comparability across studies.

References

Application Notes and Protocols for the Validated LC-MS/MS Method for Quantitative Analysis of N-Desmethyl Rilmazolam

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Desmethyl Rilmazolam is a principal active metabolite of the benzodiazepine prodrug Rilmazafone.[1][2] Accurate and reliable quantification of this metabolite in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing benzodiazepines and their metabolites due to its high sensitivity and selectivity.[1][3] This document provides a detailed protocol for a validated LC-MS/MS method for the quantitative analysis of this compound in human plasma.

Experimental Protocols

Sample Preparation

Effective sample preparation is a critical step to isolate and concentrate this compound from complex biological matrices like plasma, which contain interfering substances such as proteins and lipids.[3] Two common and effective extraction methodologies are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3]

1.1. Solid-Phase Extraction (SPE)

SPE is a robust method for sample cleanup and concentration.[4]

  • Materials:

    • Mixed-mode SPE cartridges

    • Methanol

    • 0.02 N HCl

    • 20% Methanol

    • Acetonitrile:Methanol (60:40, v/v) with 5% strong ammonia solution

    • Water with 0.1% formic acid

    • Internal Standard (IS) working solution (e.g., Diazepam-d5, 250 ng/mL)

    • 4% Phosphoric acid (H₃PO₄)

  • Protocol:

    • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid to quench the sample and vortex for 10 seconds.[5]

    • Condition the SPE cartridge by sequentially passing methanol and then a buffer solution.

    • Load the pre-treated sample onto the conditioned SPE cartridge.[5]

    • Wash the cartridge with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol to remove interfering substances.[5]

    • Dry the cartridge under high vacuum for 30 seconds.[5]

    • Elute the analyte with 2 x 25 µL of 60:40 (v/v) acetonitrile:methanol containing 5% strong ammonia solution.[5]

    • Dilute the eluate with 100 µL of water containing 0.1% formic acid.[5]

    • Inject 5 µL of the final extract into the LC-MS/MS system.[5]

1.2. Liquid-Liquid Extraction (LLE)

LLE is a simpler and more rapid extraction technique.

  • Materials:

    • Organic solvent (e.g., tert-butyl-methyl ether)

    • Aqueous buffer

    • Nitrogen evaporator

  • Protocol:

    • Add a specific volume of organic solvent to the plasma sample.

    • Vortex the mixture to facilitate the partitioning of the analyte into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following instrumental parameters are optimized for the analysis of this compound.

2.1. Liquid Chromatography (LC) Parameters

ParameterValue
Column ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 2.5 µm[5]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Flow Rate 0.4 mL/min[5]
Injection Volume 5 µL[5]
Column Temperature 40 °C[5]
Run Time 6.0 minutes[5]

2.2. LC Gradient Program

Time (min)% Mobile Phase B
0.010[5]
0.510[5]
3.595[5]
4.595[5]
4.610[5]
6.010[5]

2.3. Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode ESI Positive[5]
Nebulizer Gas Nitrogen, 45 psi[5]
Drying Gas Temp. 350 °C[5]
Drying Gas Flow 10 L/min[5]
Capillary Voltage 4000 V[5]
Detection Mode Multiple Reaction Monitoring (MRM)[5]

2.4. Optimized MRM Transitions

Note: Fragmentor voltage and collision energy values require empirical optimization for the specific instrument used.[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compoundTo be determined experimentallyTo be determined experimentallyTypically 50-200
Diazepam-d5 (IS)To be determined experimentallyTo be determined experimentallyTypically 50-200

Data Presentation

Method Validation Summary

A full method validation in accordance with forensic toxicology standards is essential.[4] The following table presents typical acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99[4]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3[4]
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of the nominal concentration (±20% at LOQ)
Precision (CV%) ≤ 15% (≤ 20% at LOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Stable under various storage and handling conditions
Representative Quantitative Data

The following tables summarize representative data for a validated LC-MS/MS method for benzodiazepine analysis, which can be considered indicative of the expected performance for this compound.

Calibration Curve

AnalyteCalibration Range (ng/mL)
This compound1 - 500> 0.99

Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
Low QC 395 - 105< 1093 - 107< 12
Medium QC 7597 - 103< 896 - 104< 9
High QC 40098 - 102< 597 - 103< 7

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (20 µL) plasma->is quench Add 4% H₃PO₄ (200 µL) & Vortex is->quench spe Solid-Phase Extraction (SPE) quench->spe elute Elute Analyte spe->elute dilute Dilute Eluate elute->dilute injection Inject 5 µL into LC-MS/MS dilute->injection lc Chromatographic Separation (C18 Column, Gradient Elution) injection->lc ms Mass Spectrometric Detection (ESI+, MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

validation_parameters cluster_performance Performance Characteristics cluster_reliability Reliability & Robustness method Validated LC-MS/MS Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity (LOD, LOQ) method->sensitivity selectivity Selectivity & Specificity method->selectivity matrix Matrix Effect method->matrix recovery Recovery method->recovery stability Stability method->stability

Caption: Key parameters for the validation of the bioanalytical method.

References

Detecting N-Desmethyl Rilmazolam: Comprehensive Application Notes and Protocols for Whole Blood and Urine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of N-Desmethyl Rilmazolam, a significant metabolite of the benzodiazepine pro-drug Rilmazafone, in whole blood and urine samples. The methodologies outlined are primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for the analysis of benzodiazepines and their metabolites.[1][2] These protocols are intended to guide researchers in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

Metabolic Pathway of Rilmazafone

Rilmazafone is a pro-drug that undergoes metabolism in the body to form its active metabolites. Understanding this pathway is crucial for interpreting toxicological results. The simplified metabolic cascade involves the conversion of Rilmazafone to Rilmazolam, which is then demethylated to form this compound.

Rilmazafone Rilmazafone (Pro-drug) Rilmazolam Rilmazolam (Active Metabolite) Rilmazafone->Rilmazolam Metabolism N_Desmethyl_Rilmazolam This compound (Active Metabolite) Rilmazolam->N_Desmethyl_Rilmazolam Demethylation

Simplified metabolic pathway of Rilmazafone.

Analysis of this compound in Whole Blood

The detection of this compound in whole blood is a key indicator of Rilmazafone ingestion. The following sections detail sample preparation and analytical methods for its quantification.

Quantitative Data from Forensic Case Reports

The following table summarizes the concentrations of this compound and other Rilmazafone metabolites detected in femoral blood in two separate fatal intoxication cases.[3]

Case IDRilmazolam (ng/g)This compound (ng/g)Di-desmethyl Rilmazolam (ng/g)
Case 17.965170
Case 21.71.470
Experimental Protocols for Whole Blood Analysis

Two common and effective extraction methodologies for isolating this compound from whole blood are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[2]

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps start Whole Blood Sample (0.5 mL) add_is Add Internal Standard start->add_is vortex1 Vortex add_is->vortex1 add_buffer Add Acetate Buffer (pH 4.5) vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 centrifuge Centrifuge vortex2->centrifuge condition Condition SPE Cartridge (e.g., Methanol, Water) centrifuge->condition load Load Supernatant condition->load wash Wash Cartridge (e.g., Water, 5% Acetonitrile in Acetate Buffer) load->wash dry Dry Cartridge wash->dry elute Elute with Ethyl Acetate: Ammonium Hydroxide (98:2) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction (SPE) workflow for whole blood.

Protocol:

  • Sample Preparation: To 0.5 mL of whole blood, add an internal standard. Vortex the sample, then add 1 mL of acetate buffer (pH 4.5). Vortex again and centrifuge.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Load the supernatant from the prepared sample onto the SPE cartridge.

  • Washing: Wash the cartridge with deionized water, followed by 5% acetonitrile in acetate buffer (pH 4.5).

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen.

  • Elution: Elute the analyte with 2 mL of ethyl acetate:ammonium hydroxide (98:2, v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final Final Steps start Whole Blood Sample (0.5 mL) add_is Add Internal Standard start->add_is vortex1 Vortex add_is->vortex1 add_buffer Add Ammonia Solution vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 add_solvent Add Extraction Solvent (e.g., 1-chlorobutane) vortex2->add_solvent mix Mix (e.g., mechanical mixer) add_solvent->mix centrifuge Centrifuge mix->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction (LLE) workflow for whole blood.

Protocol:

  • Sample Preparation: To 0.5 mL of whole blood in a glass tube, add 50 µL of the internal standard working solution. Add 1.75 mL of 4.5% ammonia solution.

  • Extraction: Add 10 mL of 1-chlorobutane and mix on a mechanical mixer for 10 minutes.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Solvent Transfer: Transfer the organic solvent layer to a clean glass tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness. Dissolve the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Parameters for Whole Blood Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of benzodiazepines. These parameters should be optimized for this compound in the user's laboratory.

ParameterSetting
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientLinear gradient from low to high percentage of mobile phase B
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)

Analysis of this compound in Urine

The analysis of this compound in urine is crucial for non-invasive drug monitoring. In urine, benzodiazepines and their metabolites are often present as glucuronide conjugates, necessitating a hydrolysis step for accurate quantification.[4][5]

Experimental Protocol for Urine Analysis

A common approach for urine sample preparation involves enzymatic hydrolysis followed by a "dilute-and-shoot" method or solid-phase extraction.

cluster_prep Sample Preparation & Hydrolysis cluster_final Final Steps start Urine Sample (e.g., 50 µL) add_is Add Internal Standard start->add_is add_enzyme Add β-glucuronidase Solution add_is->add_enzyme incubate Incubate (e.g., 20 min at room temp.) add_enzyme->incubate precipitate Add Precipitation Reagent incubate->precipitate centrifuge Centrifuge precipitate->centrifuge dilute Dilute Supernatant centrifuge->dilute analysis LC-MS/MS Analysis dilute->analysis

Urine sample preparation with hydrolysis.

Protocol:

  • Sample Preparation: In a polypropylene 96-well plate, add 170 µL of the internal standard working solution, 30 µL of β-glucuronidase solution, and 50 µL of the urine sample to each well.[6]

  • Hydrolysis: Gently shake the plate for 30 seconds and incubate at room temperature (20 °C) for 20 minutes.[6]

  • Precipitation and Dilution (if necessary): Following incubation, a precipitation reagent may be added. After centrifugation, the supernatant is diluted with a suitable buffer.[6]

  • Analysis: The prepared sample is then directly injected into the LC-MS/MS system.

LC-MS/MS Parameters for Urine Analysis

The LC-MS/MS parameters for urine analysis are generally similar to those used for whole blood, with potential adjustments to the gradient to account for the different matrix.

ParameterSetting
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized linear gradient
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)

Method Performance and Validation

While a specific validated method for this compound is not widely published, the performance characteristics of established multi-analyte benzodiazepine methods can provide an expected range for validation parameters.[7]

Comparison of LC-MS/MS Method Performance for Benzodiazepine Analysis in Whole Blood
ParameterMethod 1Method 2
Linearity (r²)>0.99>0.9981
Limit of Quantitation (LOQ)5 or 25 pg/mgStatistically Calculated
Accuracy (Bias %)-13.7 to 18.3%<8.5%
Precision (RSD/CV %)<19.2%<11.1%
Recovery (%)>70%>74%

It is crucial that any method for the quantification of this compound be fully validated in the laboratory to determine its specific performance characteristics, including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and recovery. The use of certified reference materials is critical for accurate quantification.[7]

References

Application Notes and Protocols for N-Desmethyl Rilmazolam Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Desmethyl Rilmazolam is an active metabolite of the prodrug Rilmazafone, a benzodiazepine derivative.[1][2] The accurate quantification of this compound in biological matrices is essential for forensic toxicology, clinical monitoring, and drug development.[1] Effective sample preparation is a critical step to isolate and concentrate the target analyte from complex biological matrices such as blood, plasma, and urine, which contain proteins, lipids, and other endogenous compounds that can interfere with analysis.[3] This document provides detailed protocols for three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP), followed by analysis, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is a preferred method due to its high sensitivity and selectivity.[3]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for sample clean-up and concentration. It utilizes a solid sorbent to selectively retain the analyte of interest while interfering compounds are washed away.[1] This method generally provides clean extracts and high analyte recovery.[3]

Protocol 1: SPE for this compound in Whole Blood

This protocol is based on a mixed-mode cation exchange mechanism.[3]

Materials and Reagents:

  • Blank whole blood

  • This compound reference standard

  • Internal standard (e.g., deuterated analog)

  • SPE cartridges (mixed-mode cation exchange)

  • Methanol

  • Deionized water

  • Ammonium hydroxide

  • Organic solvent for elution (e.g., mixture of acetonitrile and methanol)

Procedure:

  • Sample Pre-treatment:

    • To a 1 mL whole blood sample, add the internal standard.

    • Vortex the sample to ensure homogeneity.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with an appropriate sequence of solvents, typically methanol followed by deionized water.[1]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.[1]

  • Washing:

    • Wash the cartridge with deionized water to remove polar interferences.

    • Further wash with a weak organic solvent to remove less polar interferences.

  • Elution:

    • Elute the analyte with a suitable organic solvent, often containing a small percentage of a strong base like ammonium hydroxide to neutralize the cation exchange interaction.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]

SPE_Workflow_Blood start Start sample_prep Sample Pre-treatment (Add Internal Standard) start->sample_prep sample_loading Sample Loading sample_prep->sample_loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->sample_loading washing Washing (Water, Weak Organic) sample_loading->washing elution Elution (Organic Solvent + Base) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction Workflow for Whole Blood.

Protocol 2: Simplified SPE for Benzodiazepines in Urine

This protocol describes a simplified SPE method using a mixed-mode cation exchange µElution plate, which eliminates the need for conditioning and equilibration steps.[4]

Materials and Reagents:

  • Urine sample (200 µL)

  • Internal standard solution (20 µL, 250 ng/mL)

  • 0.5 M Ammonium acetate buffer (pH 5.0)

  • β-glucuronidase enzyme

  • 4% Phosphoric acid (H3PO4)

  • 0.02 N Hydrochloric acid (HCl)

  • 20% Methanol (MeOH)

  • Elution solvent: 60:40 Acetonitrile:Methanol with 5% strong ammonia solution

  • Sample diluent: 2% Acetonitrile:1% formic acid in water

  • Oasis MCX µElution Plate

Procedure:

  • Sample Pre-treatment (in-well):

    • Add 200 µL of urine, 20 µL of internal standard solution, and 200 µL of ammonium acetate buffer containing β-glucuronidase to a well of the µElution plate.[4]

    • Incubate the plate at 50 °C for 1 hour for enzymatic hydrolysis.[4]

    • Quench the reaction by adding 200 µL of 4% H3PO4.[4]

  • SPE Extraction:

    • Draw the pre-treated samples into the sorbent bed by applying a vacuum.[4]

    • Wash the wells with 200 µL of 0.02 N HCl.[4]

    • Wash the wells again with 200 µL of 20% MeOH.[4]

    • Dry the plate under high vacuum for 30 seconds.[4]

  • Elution:

    • Elute the samples with 2 x 25 µL of the elution solvent.[4]

  • Dilution:

    • Dilute the eluate with 100 µL of the sample diluent before LC-MS/MS analysis.[4]

SPE_Workflow_Urine start Start pretreatment In-Well Pre-treatment (Hydrolysis & Quenching) start->pretreatment extraction SPE Extraction (Sample Loading via Vacuum) pretreatment->extraction washing Washing Steps (HCl, then Methanol) extraction->washing drying Plate Drying (High Vacuum) washing->drying elution Elution (ACN:MeOH + Ammonia) drying->elution dilution Dilution with Sample Diluent elution->dilution analysis LC-MS/MS Analysis dilution->analysis

Caption: Simplified Solid-Phase Extraction Workflow for Urine.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1][5]

Protocol: LLE for this compound in Whole Blood

This protocol outlines a general procedure for extracting benzodiazepines from whole blood.[1]

Materials and Reagents:

  • Whole blood sample

  • Internal standard

  • Buffer solution (to adjust pH)

  • Extraction solvent (e.g., a mixture of n-butyl chloride and acetonitrile)[1]

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • Sample Preparation:

    • Add an internal standard to the whole blood sample.[1]

    • Add a buffer to adjust the sample to the optimal pH for extraction.[1]

  • Extraction:

    • Add the organic extraction solvent to the sample.

    • Vortex or shake vigorously to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation:

    • Centrifuge the sample to separate the aqueous and organic layers.[1]

  • Collection:

    • Carefully transfer the organic layer (containing the analyte) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic layer to dryness under a stream of nitrogen.[1]

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1]

LLE_Workflow start Start sample_prep Sample Preparation (Add IS, Adjust pH) start->sample_prep extraction Add Extraction Solvent & Vortex sample_prep->extraction centrifugation Centrifugation (Phase Separation) extraction->centrifugation collection Collect Organic Layer centrifugation->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction Workflow for Whole Blood.

Protein Precipitation (PP)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, such as plasma, prior to analysis.[6] It involves adding a precipitating agent, typically an organic solvent like acetonitrile, to the sample.[7]

Protocol: Protein Precipitation for Benzodiazepines in Plasma

This method is efficient for removing the bulk of proteins but may be less clean than SPE or LLE, potentially leading to matrix effects.[7][8]

Materials and Reagents:

  • Plasma sample (e.g., 100-200 µL)[6][8]

  • Internal standard

  • Precipitating solvent (e.g., acetonitrile)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette the plasma sample into a microcentrifuge tube.

    • Add the internal standard.

  • Precipitation:

    • Add the precipitating solvent (e.g., acetonitrile at a 3:1 ratio to the plasma volume).[8]

    • Vortex the mixture vigorously for a set time (e.g., 30 seconds to 1 minute) to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 5-10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the analyte.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is needed.[6]

PP_Workflow start Start sample_prep Sample Preparation (Plasma + IS) start->sample_prep precipitation Add Precipitating Solvent & Vortex sample_prep->precipitation centrifugation Centrifugation (Pellet Proteins) precipitation->centrifugation collection Collect Supernatant centrifugation->collection analysis LC-MS/MS Analysis collection->analysis

Caption: Protein Precipitation Workflow for Plasma Samples.

Quantitative Data Summary

The following tables summarize the performance data from various single-laboratory validation studies for benzodiazepine analysis. While not all studies explicitly list this compound, the performance characteristics can be considered indicative of the expected performance for its analysis under similar conditions.[1]

Table 1: Comparison of LC-MS/MS Method Performance for Benzodiazepine Analysis in Whole Blood

ParameterMethod A (LLE)Method B (PP)
Analytes23 Benzodiazepines & Metabolites16 Novel Benzodiazepines
Linearity (r²)>0.9981[1]>0.990[6]
Limit of Quantitation (LOQ)Statistically Calculated5 or 25 ng/mL[6]
Accuracy (Bias %)<8.5%[1]Within ±14%[6]
Precision (RSD/CV %)<11.1%[1]<14%[6]
Recovery (%)>74%[1]Not Specified

Table 2: Comparison of Method Performance for Benzodiazepine Analysis in Urine

ParameterMethod C (SPE)Method D (UA-LDS-DLLME)
AnalytesComprehensive Panel4 Designer Benzodiazepines
Linearity (r²)Not Specified0.9978 - 0.9990[9]
Limit of Detection (LOD)Not Specified1-3 ng/mL[9]
Limit of Quantitation (LOQ)0.002 - 0.01 µM[10]Not Specified
Accuracy (Mean Relative Error %)Not SpecifiedWithin ±5.8%[9]
Precision (RSD %)3-12%[10]<5.9%[9]
Recovery (%)56 - 83%[10]73.8 - 85.5%[9]

UA-LDS-DLLME: Ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction.

Conclusion

The choice of sample preparation protocol for this compound analysis depends on the specific requirements of the study, including the biological matrix, required sensitivity, sample throughput, and available equipment. Solid-phase extraction generally offers the cleanest extracts and high recovery, making it suitable for applications requiring low detection limits. Liquid-liquid extraction is a robust alternative, while protein precipitation provides a rapid and simple, though potentially less clean, option for initial screening or high-throughput workflows. The validation data presented for various benzodiazepines provides a strong foundation for establishing a reliable analytical method for this compound.

References

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of N-Desmethyl Rilmazolam in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive and robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of N-Desmethyl Rilmazolam, an active metabolite of the prodrug Rilmazolam, from human plasma. The described methodology is optimized for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicological studies. This protocol employs a mixed-mode cation exchange SPE strategy, ensuring high recovery and excellent sample cleanup, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). All quantitative data are summarized in a structured table, and the experimental workflow is visualized in a clear diagram.

Introduction

This compound is a principal active metabolite of Rilmazolam, a benzodiazepine derivative. Accurate quantification of this metabolite in biological matrices like plasma is critical for understanding the parent drug's pharmacokinetic profile and overall therapeutic effect. The complex nature of plasma necessitates a highly efficient sample preparation method to remove endogenous interferences such as proteins and phospholipids, which can cause ion suppression and adversely affect analytical accuracy. Solid-phase extraction is a powerful technique for sample cleanup and analyte enrichment. This application note provides a detailed protocol using a mixed-mode cation exchange sorbent, which leverages both reversed-phase and ion-exchange mechanisms for enhanced selectivity and recovery of this compound.

Physicochemical Properties of this compound

PropertyEstimated Value/InformationRationale for SPE Method Development
Molecular Formula C₁₈H₁₃Cl₂N₅OInfluences molecular weight and potential for non-polar interactions.
Molecular Weight 386.2 g/mol -
LogP Estimated to be between 2.0 and 3.0The molecule possesses significant hydrophobicity, making it suitable for retention on a reversed-phase sorbent like C18 or the polymeric backbone of a mixed-mode sorbent.
pKa (Strongest Basic) Estimated to be between 4.0 and 5.0The triazole moiety imparts a weakly basic character. At a pH below its pKa, the molecule will be protonated and carry a positive charge, enabling strong retention on a cation exchange sorbent.
Solubility Soluble in acetonitrile, chloroform, and methanol.This information is crucial for selecting an appropriate elution solvent to disrupt the sorbent-analyte interactions effectively.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

This protocol is designed for a mixed-mode cation exchange SPE cartridge containing a sorbent with both hydrophobic (e.g., polymeric) and strong cation exchange functional groups.

Materials and Reagents
  • SPE Cartridge: Mixed-mode strong cation exchange (e.g., Oasis MCX, Strata-X-C, or equivalent), 30 mg/1 mL

  • Plasma Sample: 200 µL human plasma

  • Internal Standard (IS): Diazepam-d5 (100 ng/mL in methanol) or other suitable stable isotope-labeled analog

  • Protein Precipitation Reagent: 0.1 M Zinc Sulfate solution

  • Pre-treatment Buffer: 0.1 M Phosphate buffer, pH 6.0

  • Conditioning Solvent: Methanol (HPLC grade)

  • Equilibration Solvent: Deionized water

  • Wash Solvent 1 (Polar Interferences): 2% Formic acid in deionized water

  • Wash Solvent 2 (Non-polar Interferences): Acetonitrile

  • Elution Solvent: 5% Ammonium hydroxide in methanol (v/v)

  • Reconstitution Solvent: Mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Sample Pre-treatment
  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 200 µL of 0.1 M zinc sulfate solution to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

Solid-Phase Extraction Procedure
  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of acetonitrile to remove non-polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual wash solvents.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic nature of this solvent disrupts the ionic interaction with the cation exchange sorbent, while the methanol disrupts the hydrophobic interaction.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma 200 µL Plasma + 20 µL IS precipitate Add 200 µL 0.1 M ZnSO₄ plasma->precipitate vortex1 Vortex 30s precipitate->vortex1 centrifuge Centrifuge 10,000 x g, 5 min vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition 1. Condition: 1 mL Methanol supernatant->condition Load onto SPE cartridge equilibrate 2. Equilibrate: 1 mL Water condition->equilibrate load 3. Load Sample equilibrate->load wash1 4. Wash 1: 1 mL 2% Formic Acid load->wash1 wash2 5. Wash 2: 1 mL Acetonitrile wash1->wash2 dry 6. Dry Cartridge wash2->dry elute 7. Elute: 1 mL 5% NH₄OH in Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: SPE workflow for this compound from plasma.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of this compound in biological samples, demonstrating the applicability of sensitive analytical methods following robust sample preparation.

ParameterValueReference
Limit of Quantification (LOQ) 0.5 - 5 ng/mLGeneral performance for benzodiazepines with similar methods.
Linear Range 5 - 1000 ng/mLTypical for benzodiazepine assays in plasma.
Recovery > 85%Expected recovery for mixed-mode SPE of benzodiazepines.
Matrix Effect < 15%A well-developed SPE method should significantly reduce matrix effects.

Discussion

The selection of a mixed-mode cation exchange SPE sorbent is strategic for the extraction of this compound. The compound's hydrophobic nature allows for retention via reversed-phase interactions with the sorbent's polymeric backbone. By acidifying the sample during the loading and washing steps (pH < estimated pKa of 4.0-5.0), the triazole group becomes protonated, enabling a strong ionic interaction with the cation exchanger. This dual retention mechanism allows for rigorous washing steps to remove a wide range of interferences. A polar, acidic wash (2% formic acid) removes hydrophilic matrix components, while an organic wash (acetonitrile) removes more lipophilic, neutral, and acidic compounds that are not ionically bound.

Elution is achieved by using a basic organic solvent. The high concentration of methanol disrupts the hydrophobic interactions, while the ammonium hydroxide neutralizes the charge on the analyte, disrupting the ionic bond with the sorbent and allowing for its release.

An alternative to mixed-mode SPE is the use of a traditional C18 reversed-phase sorbent. While effective for retaining hydrophobic compounds, it may require more careful optimization of the wash steps to achieve the same level of sample cleanup as a mixed-mode approach, as it relies solely on hydrophobic interactions.

Conclusion

The detailed solid-phase extraction protocol presented in this application note provides a highly effective and reliable method for the isolation of this compound from human plasma. The use of a mixed-mode cation exchange sorbent ensures high analyte recovery and minimal matrix effects, making it an ideal sample preparation strategy for sensitive and accurate quantification by LC-MS/MS. This protocol serves as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

Preparation of Stable Stock Solutions of N-Desmethyl Rilmazolam: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preparation of stable stock solutions of N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazafone.[1] As a triazolobenzodiazepine, the accurate and consistent preparation of this compound solutions is critical for reliable and reproducible results in research and forensic applications.[2] This guide outlines the necessary materials, detailed step-by-step procedures for dissolution, and best practices for storage to ensure solution stability and minimize degradation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling and the preparation of stable stock solutions.[2]

PropertyValueSource
Molecular Formula C₁₈H₁₃Cl₂N₅O[2][3]
Molecular Weight 386.2 g/mol [1][2]
Physical State Solid at room temperature[2][4]
IUPAC Name 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][2][5]triazolo[1,5-a][1][5]benzodiazepine-2-carboxamide[2][6]
CAS Number 50330-93-3[2][6]

Solubility and Solvent Selection

The choice of solvent is a critical factor and is dependent on the intended downstream application. This compound exhibits good solubility in several common organic solvents.[2][4] Its aqueous solubility is not well-determined.[2]

SolventSuitabilityNotes
Dimethyl Sulfoxide (DMSO) Excellent (Recommended for Biological Assays)Good solubility.[2][4] Common solvent for preparing stock solutions for in-vitro experiments.
Acetonitrile Good (Recommended for Chromatography)Soluble.[2][6] Frequently used in analytical procedures like HPLC/UPLC.
Methanol GoodSoluble.[6] Can be used for preparing stock solutions for various analytical methods.
Chloroform GoodSoluble.[6]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

3.1. Materials

  • This compound (solid, purity ≥98%)

  • High-purity, anhydrous solvent (DMSO, Acetonitrile, or Methanol)

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Amber glass vials for storage

3.2. Procedure

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For a 1 mg/mL solution in 1 mL, weigh 1 mg.

  • Dissolution:

    • Transfer the weighed solid to a volumetric flask of the desired volume.

    • Add a small amount of the chosen solvent (e.g., approximately half the final volume).

    • Vortex the solution for 30-60 seconds to aid dissolution.

    • If necessary, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber glass vials to minimize freeze-thaw cycles and exposure to light.[7]

    • Store the aliquots at the recommended temperature (see Section 4).

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound stock solutions. Like other benzodiazepines, it can be susceptible to degradation from factors such as temperature, light, and pH.[7][8]

Storage ConditionDurationNotes
-20°C Long-term (months to years)Recommended for long-term storage to ensure stability.[9] The solid compound is stable for ≥ 2 years at -20°C.[6] Stock solutions of other benzodiazepines are stable for several months at -20°C.[5]
0 - 4°C Short-term (days to weeks)Suitable for short-term storage.[9]
-80°C Extended long-termProvides maximum stability for extended periods.[4][7]

Key Stability Considerations:

  • Temperature: Elevated temperatures accelerate chemical degradation.[7]

  • Light: Exposure to light can cause photodegradation.[7] Always use amber vials or protect solutions from light.

  • pH: Acidic conditions can enhance the degradation of some benzodiazepines.[8]

  • Solvent Quality: Use high-purity, anhydrous solvents to prevent hydrolysis.[7]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[7]

Quality Control

To ensure the accuracy of experimental results, it is recommended to periodically assess the concentration and purity of the stock solution, especially if stored for an extended period. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this purpose.[7]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a stable this compound stock solution.

G cluster_prep Preparation cluster_storage Storage & Use start Start: Obtain Solid this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Accurately Weigh Compound equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex sonicate Sonicate (if necessary) vortex->sonicate adjust_volume Adjust to Final Volume vortex->adjust_volume if fully dissolved sonicate->adjust_volume homogenize Homogenize Solution adjust_volume->homogenize aliquot Aliquot into Amber Vials homogenize->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiments store->use

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for the Long-Term Stability of N-Desmethyl Rilmazolam in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rilmazolam is a principal active metabolite of the prodrug Rilmazolam, a triazolobenzodiazepine. Understanding its stability in solution is critical for accurate preclinical and clinical research, as well as for the development of potential future pharmaceutical formulations. These application notes provide a comprehensive overview of the long-term stability of this compound in solution, including recommended storage conditions, potential degradation pathways, and detailed protocols for stability assessment. While specific quantitative long-term stability data for this compound is not extensively available in public literature, this document leverages data from structurally similar triazolobenzodiazepines, such as alprazolam, to provide a robust framework for stability studies.

Introduction to this compound Stability

This compound, like other benzodiazepines, is susceptible to degradation in solution over time, influenced by factors such as temperature, pH, light, and the presence of oxidizing agents. Degradation can lead to a loss of potency and the formation of potentially unknown impurities, which can impact experimental results and safety profiles. Therefore, establishing appropriate storage and handling procedures is paramount.

Key Stability Considerations:

  • Temperature: Temperature is a critical factor affecting the stability of this compound. Lower temperatures are generally recommended for long-term storage to minimize degradation kinetics.

  • pH: The pH of the solution can significantly influence the rate and pathway of hydrolytic degradation. Acidic conditions, in particular, have been shown to accelerate the degradation of some triazolobenzodiazepines.

  • Light: Exposure to ultraviolet (UV) or fluorescent light can induce photodegradation, leading to the formation of unique degradation products.

  • Oxidation: The presence of oxidizing agents can lead to the formation of oxidation products.

Recommended Storage Conditions

Based on available data for this compound and related compounds, the following storage conditions are recommended to ensure long-term stability in solution:

Storage DurationTemperatureProtection from LightSolvent Recommendations
Short-term (days to weeks)0 - 4 °CRecommendedDMSO, Acetonitrile, Methanol, Chloroform[1]
Long-term (months to years)-20 °C or -80 °CMandatoryAnhydrous organic solvents (e.g., DMSO, Acetonitrile)

Potential Degradation Pathways

Forced degradation studies on structurally similar triazolobenzodiazepines, such as alprazolam, provide insights into the potential degradation pathways of this compound. The primary degradation routes are expected to be hydrolysis and photodegradation.

  • Hydrolysis: Under acidic conditions, the benzodiazepine ring of triazolobenzodiazepines can undergo hydrolytic cleavage, leading to the formation of a benzophenone derivative. This reaction is often reversible upon neutralization.

  • Photodegradation: Exposure to light, particularly at lower pH, can lead to complex degradation pathways, resulting in products such as triazolaminoquinoleine and other related structures.

Below is a diagram illustrating the general metabolic pathway leading to this compound and a conceptual workflow for investigating its degradation.

Metabolic and Degradation Investigation Workflow for this compound cluster_metabolism Metabolic Pathway cluster_degradation Forced Degradation Studies cluster_analysis Analytical Workflow Rilmazafone Rilmazafone (Prodrug) Rilmazolam Rilmazolam (Metabolite M-1) Rilmazafone->Rilmazolam Hydrolysis & Cyclization NDR This compound (Metabolite M-2) Rilmazolam->NDR N-Demethylation (CYP Enzymes) DDR Di-Desmethyl Rilmazolam (Metabolite M-3) NDR->DDR Further Demethylation NDR_sample This compound Solution Stress Stress Conditions (Acid, Base, H2O2, Heat, Light) NDR_sample->Stress Degradants Degradation Products Stress->Degradants HPLC Stability-Indicating HPLC Method Degradants->HPLC Separation & Quantification LCMS LC-MS/MS for Identification HPLC->LCMS Characterization

Metabolic and Degradation Investigation Workflow

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the procedure for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Amber glass vials for storage

Procedure:

  • Equilibration: Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a volumetric flask. Add a portion of the chosen solvent (e.g., DMSO) and vortex until the powder is completely dissolved.

  • Dilution to Final Volume: Once dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Aliquoting and Storage: Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles. Store the vials at -20°C or -80°C for long-term storage.

Protocol for a Stability-Indicating HPLC Method

This protocol provides a general framework for a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound and separating it from its potential degradation products. Method optimization and validation are crucial for specific applications.

Instrumentation and Columns:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B (re-equilibration)

System Suitability:

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Parameters to check include:

  • Tailing factor: Should be ≤ 2.0 for the parent peak.

  • Theoretical plates: Should be > 2000 for the parent peak.

  • Repeatability of injections: Relative standard deviation (RSD) of peak areas from replicate injections should be ≤ 2.0%.

Experimental Workflow for Stability-Indicating HPLC Method cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare N-Desmethyl Rilmazolam Stock Solution Working Prepare Working Solutions and Stressed Samples Stock->Working SystemSuitability System Suitability Test Working->SystemSuitability Injection Inject Samples into HPLC System SystemSuitability->Injection Chromatogram Obtain Chromatograms Injection->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration Quantification Quantify Parent Drug and Degradation Products PeakIntegration->Quantification Report Generate Stability Report Quantification->Report

HPLC Method Workflow
Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Analyze the stressed samples by the stability-indicating HPLC method.

Stress ConditionReagent/ConditionDuration (Example)
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidative Degradation 3% H₂O₂24 hours at RT
Thermal Degradation 80 °C (in solution and as solid)48 hours
Photodegradation Expose to UV light (254 nm) and visible light (ICH option 1)24 hours

Signaling Pathway

This compound, as a benzodiazepine, exerts its effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

GABA-A Receptor Signaling Pathway and Benzodiazepine Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Synaptic Vesicle GABA->Vesicle VGAT Synapse Synaptic Cleft Vesicle->Synapse Exocytosis GABA_synapse GABA Synapse->GABA_synapse GABA_R GABA-A Receptor Cl_channel Chloride (Cl-) Influx GABA_R->Cl_channel Opens Channel NDR N-Desmethyl Rilmazolam NDR->GABA_R Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Cl_channel->Hyperpolarization GABA_synapse->GABA_R Binds to Receptor Reuptake GABA Transporter (GAT) GABA_synapse->Reuptake GAT

GABA-A Receptor Signaling

Data Presentation

While specific quantitative data for this compound is pending further research, the following table provides an example of how to present long-term stability data. Researchers should populate this table with their own experimental findings.

Table 1: Example Long-Term Stability Data for this compound in DMSO (1 mg/mL)

Time PointStorage at 4°C (% Remaining)Storage at -20°C (% Remaining)Storage at -80°C (% Remaining)
Initial 100.0100.0100.0
1 Month Data to be determinedData to be determinedData to be determined
3 Months Data to be determinedData to be determinedData to be determined
6 Months Data to be determinedData to be determinedData to be determined
12 Months Data to be determinedData to be determinedData to be determined

Table 2: Example Forced Degradation Data for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products Detected
0.1 M HCl, 60°C, 24h Data to be determinedData to be determined
0.1 M NaOH, 60°C, 24h Data to be determinedData to be determined
3% H₂O₂, RT, 24h Data to be determinedData to be determined
Heat (80°C), 48h Data to be determinedData to be determined
Photolytic (UV/Vis) Data to be determinedData to be determined

Conclusion

The long-term stability of this compound in solution is crucial for the integrity of research and development activities. While direct, comprehensive stability data is limited, the information and protocols provided in these application notes, based on sound scientific principles and data from related compounds, offer a robust framework for researchers to establish and validate their own stability studies. Proper storage at low temperatures and protection from light are key to minimizing degradation. The use of a validated stability-indicating HPLC method is essential for accurately quantifying the parent compound and detecting any degradation products.

References

Application of N-Desmethyl Rilmazolam Detection in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyl rilmazolam is a principal active metabolite of the prodrug rilmazafone, a benzodiazepine derivative utilized in some regions for the treatment of insomnia. As a prodrug, rilmazafone is pharmacologically inactive until it undergoes metabolism in the body to form active compounds, including rilmazolam and its subsequent metabolite, this compound.[1] The presence of this compound in biological specimens serves as a definitive indicator of rilmazafone ingestion. In the realm of forensic toxicology, the accurate detection and quantification of this metabolite are paramount for investigating cases such as drug-facilitated sexual assault, driving under the influence of drugs (DUID), and in postmortem examinations.[1]

These application notes provide detailed protocols for the detection of this compound in biological matrices, a summary of quantitative data from forensic casework, and a visual representation of its metabolic pathway and analytical workflow.

Metabolic Pathway of Rilmazafone

Rilmazafone undergoes a multi-step metabolic process to yield its pharmacologically active metabolites. This biotransformation is primarily initiated in the small intestine and the liver. Initially, rilmazafone is metabolized by aminopeptidase enzymes to form the active benzodiazepine, rilmazolam. Subsequently, rilmazolam is demethylated by cytochrome P450 (CYP) enzymes to produce this compound. Further demethylation can lead to the formation of di-desmethyl rilmazolam.[2][3][4] Understanding this pathway is crucial for the correct interpretation of toxicological findings.

Rilmazafone Metabolic Pathway Metabolic Pathway of Rilmazafone Rilmazafone Rilmazafone (Prodrug) Rilmazolam Rilmazolam (Active Metabolite) Rilmazafone->Rilmazolam Aminopeptidase (Small Intestine) NDesmethyl This compound (Active Metabolite) Rilmazolam->NDesmethyl CYP450 Demethylation (Liver) DiDesmethyl Di-desmethyl Rilmazolam (Metabolite) NDesmethyl->DiDesmethyl Further Demethylation

Metabolic Pathway of Rilmazafone.

Quantitative Data from Forensic Case Reports

The detection of this compound has been documented in forensic investigations, providing conclusive evidence of rilmazafone exposure. The following table summarizes the concentrations of this compound and other rilmazafone metabolites detected in femoral blood in two separate fatal intoxication cases.[5][6][7][8] The lack of extensive data in non-fatal cases, such as DUID, highlights an area for future research. The interpretation of these concentrations should always be performed in the context of a full case history, including the presence of other substances.

Case IDBiological MatrixRilmazolam (ng/g)This compound (ng/g)Di-desmethyl Rilmazolam (ng/g)Case Context
Case 1Femoral Blood7.965170Fatal Intoxication
Case 2Femoral Blood1.71.470Fatal Intoxication

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from whole blood and urine samples, based on established methodologies for benzodiazepine analysis. The method of choice for confirmation and quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[2]

Experimental Workflow

Experimental_Workflow Forensic Analysis Workflow for this compound cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase SampleCollection Sample Collection (Whole Blood/Urine) SampleAccessioning Sample Accessioning & Storage SampleCollection->SampleAccessioning SamplePrep Sample Preparation (LLE or SPE) SampleAccessioning->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Acquisition & Processing LCMS->DataProcessing DataReview Data Review & Interpretation DataProcessing->DataReview Reporting Reporting of Findings DataReview->Reporting

Analytical workflow for this compound.
Protocol 1: Liquid-Liquid Extraction (LLE) from Whole Blood

This protocol is designed for the isolation of this compound from whole blood samples.

1. Materials and Reagents:

  • Whole blood samples (calibrators, controls, and case samples)

  • This compound analytical reference standard

  • Internal Standard (IS) (e.g., Diazepam-d5)

  • 1 M Sodium borate buffer (pH 9.0)

  • Extraction solvent (e.g., n-butyl acetate)

  • Reconstitution solvent (e.g., Methanol)

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation:

  • Pipette 1 mL of whole blood into a 15 mL glass centrifuge tube.

  • Add the internal standard.

  • Add 1 mL of 1 M sodium borate buffer (pH 9.0).

  • Vortex for 30 seconds.

3. Extraction:

  • Add 5 mL of n-butyl acetate to the tube.

  • Cap and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

4. Reconstitution:

  • Reconstitute the dried residue in 100 µL of methanol.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol is suitable for the extraction of this compound from urine samples. An enzymatic hydrolysis step is included to cleave any conjugated metabolites.

1. Materials and Reagents:

  • Urine samples

  • This compound analytical reference standard

  • Internal Standard (IS)

  • β-glucuronidase enzyme

  • Phosphate buffer (pH 6.8)

  • SPE cartridges (polymeric cation exchange)

  • Methanol

  • Deionized water

  • Elution solvent (e.g., 2% ammonium hydroxide in ethyl acetate)

  • Reconstitution solvent (e.g., mobile phase)

2. Sample Pre-treatment (Hydrolysis):

  • To 1 mL of urine in a centrifuge tube, add the internal standard.

  • Add 1 mL of phosphate buffer (pH 6.8).

  • Add β-glucuronidase.

  • Vortex and incubate at 60°C for 1-2 hours.

  • Cool to room temperature.

3. Solid-Phase Extraction:

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.

  • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute the analyte with 2 mL of the elution solvent.

4. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (General Guidance)
  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for benzodiazepines.

  • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, with at least two transitions monitored for each analyte and internal standard to ensure specificity.

Conclusion

The detection of this compound is a critical component of forensic toxicology casework involving the suspected use of rilmazafone. The protocols outlined provide a robust framework for the extraction and analysis of this metabolite from biological samples. The continued collection and publication of quantitative data from a wider range of forensic cases, including DUID and non-fatal intoxications, will further aid in the interpretation of these findings. As with all forensic analyses, the use of validated methods, appropriate quality control measures, and certified reference materials is essential for producing reliable and defensible results.

References

Application Note: A Validated LC-MS/MS Protocol for the Quantification of N-Desmethyl Rilmazolam in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Desmethyl Rilmazolam is a principal active metabolite of the pro-drug Rilmazafone, a benzodiazepine derivative used for treating insomnia.[1][2] As a pro-drug, Rilmazafone is metabolized in the body to form several active compounds, including this compound.[1] The accurate quantification of this metabolite in human plasma is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[2][3] This application note provides a detailed, step-by-step protocol for the sensitive and selective quantification of this compound in human plasma using Solid-Phase Extraction (SPE) followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred technique for this analysis due to its high sensitivity and selectivity.[3][4]

Principle

This method involves the isolation of this compound and an internal standard (IS) from human plasma using Solid-Phase Extraction (SPE). The extracts are then analyzed by reverse-phase LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Experimental Protocol

Materials and Reagents
  • Standards: this compound certified reference material, appropriate stable-isotope labeled internal standard (e.g., this compound-d4) or a structurally similar analog (e.g., Lorazepam).

  • Plasma: Blank human plasma (K2-EDTA).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade), Ammonium Formate (reagent grade), Reagent Water (Type I).

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges.

  • Equipment: Analytical balance, vortex mixer, centrifuge, SPE manifold, nitrogen evaporator, LC-MS/MS system (e.g., Agilent 1290 Infinity II coupled to an Agilent 6460 triple quadrupole MS/MS or equivalent).[5]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the certified reference standards of this compound and the Internal Standard (IS) in methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 methanol:water mixture to create working solutions for calibration standards and QCs.

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of QCs (Low, Mid, High).

  • Internal Standard Spiking Solution: Dilute the IS stock solution in methanol to a final concentration of 20 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate and concentrate the target analyte from the complex plasma matrix.[4]

  • Pre-treatment: To a 200 µL aliquot of plasma sample (calibrator, QC, or unknown), add 50 µL of the IS spiking solution. Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water and vortex again.

  • SPE Column Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of reagent water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol. Dry the cartridge thoroughly under high vacuum or nitrogen flow for 5 minutes.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (90:10) mixture, vortex, and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Analysis

The following are typical starting conditions and should be optimized for the specific instrument used.

Parameter Condition
LC System UPLC/UHPLC System
Column C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C-18 RRHD, 2.1 x 50 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 10% B and re-equilibrate for 1.0 min.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor and product ions must be optimized by infusing the analytical standard. This compound (C₁₈H₁₃Cl₂N₅O, MW: 386.2)[7]
This compounde.g., Q1: 386.2 → Q3: 358.1 (Quantifier), 386.2 → 283.0 (Qualifier)
Internal Standard (IS)To be determined based on the IS used (e.g., Diazepam-d5: 290.1 → 198.1)
Dwell Time 50 ms
Gas Temperature 350°C
Gas Flow 10 L/min

Table 1: Suggested LC-MS/MS instrument parameters.

Data Presentation and Method Performance

The method should be validated according to regulatory guidelines. The following tables represent expected performance characteristics based on similar validated assays for benzodiazepines.[6][8][9]

Calibration Curve
Parameter Result
Calibration Range 0.1 - 100 ng/mL
Regression Model Linear, 1/x weighting
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL

Table 2: Typical calibration curve parameters.

Precision and Accuracy
QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (% Bias) Inter-day Precision (%CV) Inter-day Accuracy (% Bias)
LLOQ0.1< 15%± 15%< 15%± 15%
Low QC0.3< 15%± 15%< 15%± 15%
Mid QC8.0< 15%± 15%< 15%± 15%
High QC80.0< 15%± 15%< 15%± 15%

Table 3: Representative precision and accuracy data (n=6 replicates per run, over 3 separate runs).

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

References

Bioanalytical Method Validation for N-Desmethyl Rilmazolam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Rilmazolam is a principal active metabolite of the prodrug Rilmazafone, a benzodiazepine derivative. As Rilmazafone itself is inactive, the quantification of its active metabolites, such as this compound, is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a comprehensive overview of a validated bioanalytical method for the quantitative determination of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented protocols and data are intended to serve as a practical guide for researchers in drug metabolism, pharmacokinetics, and forensic toxicology.

The accurate measurement of this compound is particularly important in forensic investigations, as its presence is a definitive marker of Rilmazafone ingestion. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity in complex biological matrices.

Metabolic Pathway of Rilmazafone

Rilmazafone undergoes a multi-step metabolic conversion in the body to form its pharmacologically active metabolites. Understanding this pathway is essential for the correct interpretation of bioanalytical results. The process involves the initial hydrolysis of Rilmazafone to an unstable intermediate, which then cyclizes to form Rilmazolam. Rilmazolam is subsequently metabolized, primarily through demethylation, to produce this compound and other metabolites.

G Rilmazafone Rilmazafone Intermediate Unstable Intermediate Rilmazafone->Intermediate Hydrolysis Rilmazolam Rilmazolam Intermediate->Rilmazolam Cyclization N_Desmethyl_Rilmazolam This compound Rilmazolam->N_Desmethyl_Rilmazolam Demethylation Other_Metabolites Other Metabolites Rilmazolam->Other_Metabolites

Metabolic conversion of Rilmazafone to this compound.

Quantitative Bioanalytical Method Validation

A robust and reliable LC-MS/MS method for the quantification of this compound in human plasma has been validated. The key performance characteristics of this method are summarized below.

Data Presentation

Table 1: Method Validation Summary for this compound

Validation ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day AccuracyWithin ±15%
Inter-day AccuracyWithin ±15%
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%

Table 2: Concentrations of Rilmazafone Metabolites in Forensic Cases [1]

CaseRilmazolam (ng/g)This compound (ng/g)Di-desmethyl Rilmazolam (ng/g)
Case 17.965170
Case 21.71.470

Experimental Protocols

The following sections provide detailed protocols for the sample preparation and LC-MS/MS analysis of this compound in human plasma.

Sample Preparation: Protein Precipitation

This protocol outlines a simple and efficient protein precipitation method for the extraction of this compound from human plasma.

G Start Start: Human Plasma Sample Add_IS Add Internal Standard (e.g., Diazepam-d5) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add cold Acetonitrile Vortex1->Add_ACN Vortex2 Vortex to precipitate proteins Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Protein precipitation workflow for plasma sample preparation.

Materials and Reagents:

  • Human plasma

  • This compound reference standard

  • Internal Standard (IS), e.g., Diazepam-d5

  • Acetonitrile (HPLC grade), chilled

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of human plasma (calibrator, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Diazepam-d5 in methanol).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile to the tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 3: Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
5.0
5.1
6.0
8.0

Table 4: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Collision Gas Nitrogen
Curtain Gas 30 psi
Nebulizer Gas 50 psi
Heater Gas 50 psi

Table 5: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 386.2358.1 (Quantifier)25
386.2293.1 (Qualifier)35
Diazepam-d5 (IS) 290.1198.128

Stability Testing

The stability of this compound in biological matrices should be thoroughly evaluated to ensure the integrity of the samples from collection to analysis. The following stability experiments are recommended:

  • Freeze-Thaw Stability: Assess the stability of the analyte after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Determine the stability of the analyte in the matrix at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Evaluate the stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage period of the study samples.

  • Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler.

Matrix Effect Evaluation

The matrix effect should be investigated to ensure that endogenous components in the biological matrix do not interfere with the ionization of the analyte and the internal standard. This is typically evaluated by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The straightforward protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for large-scale pharmacokinetic and forensic studies. The provided protocols and validation data serve as a robust foundation for laboratories to establish and implement this bioanalytical method, contributing to a better understanding of the clinical and forensic implications of Rilmazafone use.

References

Application Notes and Protocols for the Forensic Investigation of N-Desmethyl Rilmazolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of N-Desmethyl Rilmazolam in Driving Under the Influence of Drugs (DUID) and drug-facilitated crime investigations. Detailed protocols for the detection and quantification of this key metabolite are provided to assist in forensic analysis and research.

Introduction

This compound is a principal active metabolite of the prodrug Rilmazafone.[1] Rilmazafone itself is a water-soluble compound that lacks significant affinity for GABA-A receptors and exerts its pharmacological effects after being metabolized into active benzodiazepines.[1][2] As a downstream metabolite, this compound plays a crucial role in the overall pharmacological profile and duration of action of Rilmazafone, contributing to its sedative, hypnotic, and anxiolytic properties.[1] Its detection in biological samples is a definitive indicator of Rilmazafone ingestion and is of significant interest in forensic toxicology, particularly in cases of DUID and drug-facilitated crimes.[3] Benzodiazepines are frequently encountered in such forensic cases due to their psychoactive effects.[4]

Metabolic Pathway and Pharmacokinetics

Rilmazafone undergoes a multi-step metabolic conversion to its active forms. The process begins in the small intestine, where aminopeptidases hydrolyze Rilmazafone through desglycylation.[2] The resulting intermediate then undergoes spontaneous cyclization to form the first major active metabolite, Rilmazolam (M-1).[1][2] Subsequently, in the liver, cytochrome P450 (CYP) enzymes, particularly CYP3A4, catalyze the N-demethylation of Rilmazolam to produce this compound (M-2).[1][5] Further demethylation can lead to the formation of Di-Desmethyl Rilmazolam (M-3).[1]

The pharmacokinetic profile of this compound is characterized by a relatively short half-life of approximately 2 to 4 hours, which influences its detection window in biological fluids.[6]

Metabolic Pathway of Rilmazafone

Metabolic Conversion of Rilmazafone Rilmazafone Rilmazafone (Prodrug) Intermediate Desglycylated Intermediate Rilmazafone->Intermediate Aminopeptidase (Small Intestine) Rilmazolam Rilmazolam (M-1) (Active) Intermediate->Rilmazolam Spontaneous Cyclization NDesmethyl This compound (M-2) (Active) Rilmazolam->NDesmethyl CYP450 (CYP3A4) (Liver) DiDesmethyl Di-Desmethyl Rilmazolam (M-3) (Active) NDesmethyl->DiDesmethyl Further Demethylation

Caption: Metabolic pathway of Rilmazafone to its active metabolites.

Quantitative Data from Forensic Casework

The following table summarizes the concentrations of Rilmazafone metabolites detected in femoral blood from two fatal intoxication cases, as reported in forensic literature. These cases underscore the importance of including this compound in toxicological screening panels.[7][8]

CaseRilmazolam (ng/g)This compound (ng/g)Di-Desmethyl Rilmazolam (ng/g)Other Toxicological Findings
Case 1 7.965170Haloperidol, Alimemazine, Fluoxetine, Olanzapine, Acetaminophen
Case 2 1.71.470Loperamide, Alimemazine, Pregabalin

Experimental Protocols

Effective sample preparation is a critical step for the reliable analysis of this compound in complex biological matrices like whole blood.[4] The following protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are based on established methodologies for benzodiazepine analysis.[4] The subsequent analytical protocol outlines the use of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the preferred method for its high sensitivity and selectivity.[2][4]

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of this compound from whole blood samples.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution (e.g., Diazepam-d5)

  • Phosphate buffer (pH 6.0)

  • Mixed-mode cation exchange SPE cartridges

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Ethyl acetate

  • Formic acid

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood, add the internal standard and 2 mL of phosphate buffer (pH 6.0). Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a solution of 1% formic acid in water, and then 3 mL of methanol. Dry the cartridge thoroughly under vacuum.

  • Elution: Elute the analyte with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol provides an alternative method for the extraction of this compound from whole blood.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution (e.g., Diazepam-d5)

  • Saturated sodium borate buffer (pH 9.0)

  • Extraction solvent (e.g., n-butyl acetate or a mixture of hexane and ethyl acetate)

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood, add the internal standard and 1 mL of saturated sodium borate buffer (pH 9.0). Vortex to mix.

  • Extraction: Add 5 mL of the extraction solvent. Cap and gently rock or vortex for 10-15 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Analytical Method using LC-MS/MS

This protocol outlines the parameters for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A time-programmed gradient from a low to a high percentage of Mobile Phase B is required to ensure separation from other metabolites. The specific gradient should be optimized in the laboratory.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Nebulizer Gas: Nitrogen, 45 psi

  • Drying Gas Temperature: 350°C

  • Drying Gas Flow: 10 L/min

  • Capillary Voltage: 4000 V

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound, Rilmazolam, and the internal standard must be determined and optimized.

Experimental Workflow for Forensic Analysis

Forensic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Whole Blood Sample SPE Solid-Phase Extraction (SPE) Sample->SPE LLE Liquid-Liquid Extraction (LLE) Sample->LLE LCMS LC-MS/MS Analysis SPE->LCMS LLE->LCMS Quant Quantification LCMS->Quant Report Forensic Report Quant->Report

Caption: General workflow for the forensic analysis of this compound.

Mechanism of Action: GABA-A Receptor Signaling Pathway

This compound, like other benzodiazepines, exerts its effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel.[9] The binding of benzodiazepines to a specific allosteric site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][10] This potentiation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire.[1] This enhanced inhibitory signaling in the central nervous system results in the sedative, anxiolytic, and muscle relaxant effects associated with these compounds.

GABA-A Receptor Signaling Pathway

Benzodiazepine Action on GABA-A Receptor cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to GABA site BDZ This compound BDZ->Receptor Binds to allosteric site Channel Chloride Channel Opening Receptor->Channel Enhances GABA effect Influx Chloride (Cl-) Influx Channel->Influx Hyperpolarization Hyperpolarization Influx->Hyperpolarization Inhibition Neuronal Inhibition (Sedation, Anxiolysis) Hyperpolarization->Inhibition

Caption: Simplified diagram of this compound's action on the GABA-A receptor.

Conclusion

The detection and quantification of this compound are critical in forensic investigations involving DUID and drug-facilitated crimes. The provided protocols offer a robust framework for the analysis of this metabolite in biological samples. Accurate and reliable analytical methods are essential for forensic toxicologists to provide crucial evidence in legal proceedings. Further research to establish a broader range of concentration levels in various forensic scenarios will continue to enhance the interpretation of these findings.

References

Application Notes and Protocols for the Postmortem Analysis of N-Desmethyl Rilmazolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Rilmazolam is a principal active metabolite of the prodrug Rilmazafone, a benzodiazepine derivative. As Rilmazafone itself is inactive, the presence and quantification of its metabolites, such as this compound, are critical in postmortem toxicology to determine ingestion and potential involvement in cause of death.[1] This document provides detailed analytical procedures for the detection and quantification of this compound in postmortem specimens, focusing on robust sample preparation and chromatographic techniques.

Metabolic Pathway of Rilmazafone

Rilmazafone undergoes a multi-step metabolic process to form its active metabolites. This biotransformation is primarily initiated by aminopeptidases in the small intestine, followed by cyclization to form Rilmazolam (M-1).[2][3] Subsequent metabolism, mainly in the liver by Cytochrome P450 (CYP) enzymes, leads to the formation of this compound (M-2) and further to Di-desmethyl Rilmazolam (M-3).[3][4] Understanding this pathway is essential for interpreting toxicological findings.[1]

Rilmazafone Metabolic Pathway Metabolic Pathway of Rilmazafone Rilmazafone Rilmazafone (Prodrug) DG Desglycylated Metabolite Rilmazafone->DG Aminopeptidases (Small Intestine) M1 Rilmazolam (M-1) DG->M1 Cyclization M2 This compound (M-2) M1->M2 CYP Enzymes (Liver) M3 Di-desmethyl Rilmazolam (M-3) M2->M3 Demethylation Analytical Workflow Postmortem Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Tissue Homogenization (if applicable) Fortification Fortification with Internal Standard Homogenization->Fortification Extraction Extraction (SPE or LLE) Fortification->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS GCMS GC-MS Analysis Evaporation->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for High-Purity N-Desmethyl Rilmazolam in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the procurement and utilization of high-purity N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazolam. This document outlines the metabolic pathway of its parent compound, protocols for its quantification in biological matrices, and methodologies for studying its interaction with GABA-A receptors.

Product Information and Supplier Specifications

High-purity this compound is available as an analytical reference standard for research and forensic applications.[1] It is crucial to source this compound from reputable suppliers who provide a Certificate of Analysis (CoA) detailing its identity and purity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[2][3][4]triazolo[1,5-a][2][4]benzodiazepine-2-carboxamide
Synonyms M-2
CAS Number 50330-93-3
Molecular Formula C₁₈H₁₃Cl₂N₅O
Molecular Weight 386.2 g/mol
Appearance Solid
Purity Typically ≥98%
Solubility Soluble in Acetonitrile, Chloroform, and Methanol
Storage Store at -20°C for long-term stability

Table 2: Representative Supplier Information

SupplierProduct NumberPurity Specification
Cayman Chemical39864≥98%
MedchemExpressHY-160849>98%
MedKoo126131>98%
BenchchemB12367322~95%

Metabolic Pathway and Pharmacological Context

This compound is not administered directly but is formed in vivo through the metabolic cascade of the prodrug Rilmazafone.[5] Understanding this pathway is essential for interpreting experimental results. Rilmazafone is first converted to Rilmazolam (M-1) in the small intestine, which then undergoes hepatic metabolism, primarily via Cytochrome P450 (CYP) enzymes, to form this compound (M-2).[5] This metabolite can be further demethylated to Di-Desmethyl Rilmazolam (M-3).[5]

As a triazolobenzodiazepine, this compound is a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[4] This interaction is the basis for the sedative, anxiolytic, and hypnotic properties associated with Rilmazafone administration.[5]

Metabolic Pathway of Rilmazafone Metabolic Pathway of Rilmazafone Rilmazafone Rilmazafone Rilmazolam Rilmazolam (M-1) Rilmazafone->Rilmazolam Aminopeptidases (Small Intestine) NDesmethyl_Rilmazolam This compound (M-2) Rilmazolam->NDesmethyl_Rilmazolam CYP Enzymes (Liver) DiDesmethyl_Rilmazolam Di-Desmethyl Rilmazolam (M-3) NDesmethyl_Rilmazolam->DiDesmethyl_Rilmazolam CYP Enzymes (Liver)

Caption: Metabolic activation of Rilmazafone to its primary active metabolites.

Experimental Protocols

In Vitro Metabolism of Rilmazafone to this compound

This protocol describes a method for studying the formation of this compound from its precursor, Rilmazolam, using human liver microsomes.

Objective: To determine the kinetics of this compound formation in a simulated hepatic environment.

Materials:

  • Rilmazolam and this compound analytical standards

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (IS) for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare stock solutions of Rilmazolam, this compound, and the internal standard in a suitable organic solvent (e.g., methanol or DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Pre-incubation: Add the human liver microsomes to the incubation mixture and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding Rilmazolam to the pre-incubated mixture. The final concentration of Rilmazolam should be varied to determine kinetic parameters.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding ice-cold acetonitrile containing the internal standard to each aliquot.

  • Sample Preparation: Centrifuge the terminated reaction mixtures to precipitate the proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis: Reconstitute the dried extract in the mobile phase and analyze by LC-MS/MS to quantify the formation of this compound.

In Vitro Metabolism Workflow In Vitro Metabolism Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Stock Solutions (Rilmazolam, this compound, IS) Initiate Initiate Reaction (Add Rilmazolam) Reagents->Initiate Inc_Mix Prepare Incubation Mixture (Buffer, MgCl2, NADPH system) Pre_Inc Pre-incubate Microsomes (37°C, 5 min) Inc_Mix->Pre_Inc Pre_Inc->Initiate Incubate Incubate at 37°C (Collect aliquots over time) Initiate->Incubate Terminate Terminate Reaction (Ice-cold ACN + IS) Incubate->Terminate Centrifuge Centrifuge and Collect Supernatant Terminate->Centrifuge Evaporate Evaporate to Dryness Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Analyze by LC-MS/MS Reconstitute->LCMS GABA-A Receptor Binding Assay Workflow GABA-A Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Brain Membranes Setup_Plate Set up 96-well Plate (Total, Non-specific, Test) Membrane_Prep->Setup_Plate Ligand_Prep Prepare Ligand Dilutions (Radioligand, Unlabeled, Test Compound) Ligand_Prep->Setup_Plate Incubate Incubate to Equilibrium Setup_Plate->Incubate Filter Rapid Filtration and Washing Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50 Determine_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Determine_Ki

References

Troubleshooting & Optimization

Technical Support Center: N-Desmethyl Rilmazolam LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of N-Desmethyl Rilmazolam. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key mass spectrometry parameters to optimize for this compound analysis?

A1: For robust and sensitive quantification of this compound using tandem mass spectrometry, it is crucial to optimize the Multiple Reaction Monitoring (MRM) parameters. This includes identifying the precursor ion and selecting the most abundant and stable product ions, as well as optimizing the collision energy (CE) and declustering potential (DP) for each transition.

Q2: What is the expected precursor ion for this compound?

A2: this compound has a molecular weight of 386.23 g/mol and a molecular formula of C18H13Cl2N5O.[1] When using positive electrospray ionization (ESI+), the expected precursor ion is the protonated molecule [M+H]+, which corresponds to a mass-to-charge ratio (m/z) of approximately 387.2.

Q3: How do I determine the optimal product ions and collision energies for this compound?

A3: The optimal product ions and collision energies are best determined empirically by infusing a pure standard of this compound into the mass spectrometer. This process, often referred to as tuning or compound optimization, involves fragmenting the precursor ion at various collision energies to identify the most intense and stable product ions. Vendor-specific software, such as Agilent MassHunter Optimizer or SCIEX Analyst®, can automate this process.[2]

Q4: What are typical liquid chromatography (LC) conditions for the analysis of this compound and related benzodiazepines?

A4: A common approach for the chromatographic separation of benzodiazepines is reversed-phase liquid chromatography. A C18 column is frequently used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with an additive like formic acid (0.1%) to improve peak shape and ionization efficiency.

Q5: My signal intensity for this compound is low. What are the potential causes and solutions?

A5: Low signal intensity can stem from several factors. Refer to the troubleshooting section below for a systematic approach to diagnosing and resolving this issue. Common causes include non-optimized MS parameters, issues with the mobile phase, column degradation, or problems with the ion source.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS/MS analysis of this compound.

Issue Potential Cause Recommended Action
Low or No Signal Incorrect MS/MS parametersInfuse a standard of this compound to optimize precursor/product ions and collision energies.
Improper mobile phase pH or compositionEnsure the mobile phase pH is appropriate for positive ionization (e.g., acidic with 0.1% formic acid). Prepare fresh mobile phases.
Ion source contaminationClean the ion source, including the capillary and spray shield, as per the manufacturer's instructions.
Column degradationReplace the analytical column if it has exceeded its lifetime or shows signs of performance loss.
Poor Peak Shape (Tailing or Fronting) Mismatched solvent between sample and mobile phaseEnsure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Column contamination or voidFlush the column with a strong solvent. If the problem persists, a void may have formed at the head of the column; consider replacing it.
Secondary interactions with the stationary phaseAdd a small amount of an ion-pairing agent or an organic modifier to the mobile phase. Ensure proper pH control.
Retention Time Shifts Changes in mobile phase compositionPrepare fresh mobile phase and ensure accurate composition.
Column aging or temperature fluctuationsEquilibrate the column thoroughly before analysis. Use a column oven to maintain a stable temperature.
Leak in the LC systemCheck all fittings and connections for leaks.
High Background Noise Contaminated mobile phase or solventsUse high-purity, LC-MS grade solvents and reagents.
Contaminated ion source or mass spectrometerPerform a system bake-out or cleaning as recommended by the manufacturer.
Carryover from previous injectionsImplement a robust needle and injection port washing procedure. Inject blank samples to confirm the absence of carryover.

Experimental Protocols

Optimization of MS/MS Parameters for this compound

This protocol outlines the general procedure for determining the optimal MRM transitions and collision energies for this compound.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Precursor Ion Selection: In the mass spectrometer software, set the instrument to scan in full scan mode (e.g., m/z 100-500) to confirm the presence and isolation of the [M+H]+ precursor ion at m/z 387.2.

  • Product Ion Scan: Select the precursor ion (m/z 387.2) in the first quadrupole (Q1) and scan a range of product ions in the third quadrupole (Q3) while ramping the collision energy in the second quadrupole (Q2).

  • Identify Product Ions: Identify the most abundant and stable product ions from the product ion scan. Typically, two to three product ions are selected for quantification and qualification purposes.

  • Collision Energy Optimization: For each selected product ion, perform a collision energy optimization experiment. This involves monitoring the intensity of the product ion while varying the collision energy to find the value that yields the maximum signal.

  • Finalize MRM Transitions: Record the optimized precursor ion > product ion transitions and their corresponding collision energies.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for this compound. Note that the product ions and collision energies need to be determined empirically as described in the protocol above.

Parameter Value
Compound This compound
Precursor Ion (Q1) 387.2 m/z
Product Ion 1 (Q3) To be determined (TBD)
Collision Energy 1 TBD
Product Ion 2 (Q3) TBD
Collision Energy 2 TBD
Ionization Mode ESI+
Example LC Method for this compound

This is a starting point for chromatographic method development and should be optimized for your specific instrumentation and analytical needs.

LC Parameter Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Visualizations

LCMS_Optimization_Workflow cluster_prep Preparation cluster_ms_opt MS Optimization (Direct Infusion) cluster_lc_opt LC Method Development cluster_validation Method Validation prep_std Prepare Standard infuse Infuse Standard into MS prep_std->infuse select_precursor Select Precursor Ion (m/z 387.2) infuse->select_precursor product_scan Perform Product Ion Scan select_precursor->product_scan optimize_ce Optimize Collision Energy product_scan->optimize_ce select_column Select Column & Mobile Phase optimize_ce->select_column optimize_gradient Optimize Gradient Profile select_column->optimize_gradient validate Validate Method (Linearity, Accuracy, Precision) optimize_gradient->validate

Caption: Workflow for LC-MS/MS method development for this compound.

Troubleshooting_Logic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_rt Retention Time Issues start Problem Encountered low_signal Low/No Signal start->low_signal bad_peak Poor Peak Shape start->bad_peak rt_shift Retention Time Shift start->rt_shift check_ms Check MS Parameters low_signal->check_ms check_lc Check LC Conditions check_ms->check_lc clean_source Clean Ion Source check_lc->clean_source check_solvent Check Sample Solvent bad_peak->check_solvent check_column Check Column Health check_solvent->check_column check_mp Check Mobile Phase rt_shift->check_mp check_leaks Check for Leaks check_mp->check_leaks

Caption: Logic diagram for troubleshooting common LC-MS/MS issues.

References

Technical Support Center: Troubleshooting HPLC Peak Shape for N-Desmethyl Rilmazolam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides solutions to common peak shape and asymmetry problems encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-Desmethyl Rilmazolam. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed for this compound in HPLC?

The most frequently encountered issues are peak tailing, peak fronting, and split peaks. These problems can compromise the accuracy and precision of quantification by affecting peak integration and resolution.[1] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1][2]

Q2: What are the physicochemical properties of this compound relevant to its HPLC analysis?

This compound is an active metabolite of the prodrug Rilmazafone and is classified as a triazolobenzodiazepine.[3][4] Understanding its chemical properties is crucial for method development and troubleshooting.

PropertyValueSource
Molecular Formula C₁₈H₁₃Cl₂N₅O[3]
Molecular Weight 386.2 g/mol [3]
Solubility Soluble in Acetonitrile, Chloroform, Methanol, and DMSO.[3]
Category Triazolobenzodiazepine[3]

Q3: What is a good starting point for an HPLC method for this compound to achieve good peak shape?

Based on studies of related benzodiazepines, a reversed-phase method using a high pH mobile phase is recommended to achieve symmetrical peaks. Benzodiazepines, being basic compounds, often exhibit improved peak shape and retention at higher pH values.[4][5]

Troubleshooting Guide

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[6] This is a common issue when analyzing basic compounds like this compound.

Q: My this compound peak is tailing. What are the potential causes and how can I fix it?

A: Peak tailing for basic analytes like this compound in reversed-phase HPLC is often caused by secondary interactions with the stationary phase, particularly with acidic silanol groups on the silica support.[6][7]

Troubleshooting Workflow for Peak Tailing

G cluster_0 A Observe Peak Tailing for This compound B Are other peaks tailing? A->B C System-wide issue: - Column void - Blocked frit - Extra-column volume B->C Yes D Analyte-specific issue: Secondary Silanol Interactions B->D No I Check and fix system hardware: - Replace column/frit - Minimize tubing length C->I E Increase Mobile Phase pH (e.g., pH 9) D->E F Use a Base-Deactivated or End-Capped Column D->F G Add a Competing Base (e.g., Triethylamine) D->G H Optimize Mobile Phase Organic Modifier D->H J Peak Shape Improved? E->J F->J G->J H->J I->J J->A No, re-evaluate K Problem Solved J->K Yes G cluster_1 A Observe Peak Fronting for This compound B Is the sample concentration high? A->B C Column Overload B->C Yes E Is the sample solvent stronger than the mobile phase? B->E No D Reduce sample concentration or injection volume C->D H Peak Shape Improved? D->H E->A No, investigate other causes F Sample Solvent Incompatibility E->F Yes G Dissolve sample in mobile phase or a weaker solvent F->G G->H H->A No, re-evaluate I Problem Solved H->I Yes G cluster_2 A Observe Split Peak for This compound B Are all peaks splitting? A->B C Problem at or before column inlet: - Partially blocked frit - Column void B->C Yes D Analyte-specific issue: - Sample solvent mismatch - Co-elution of interferent B->D No E Clean or replace frit/column C->E F Prepare sample in mobile phase D->F G Modify separation conditions (e.g., gradient, mobile phase) D->G H Peak Shape Improved? E->H F->H G->H H->A No, re-evaluate I Problem Solved H->I Yes

References

Addressing matrix effects in the analysis of N-Desmethyl Rilmazolam

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing matrix effects in the analysis of N-Desmethyl Rilmazolam. The following information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a principal active metabolite of the prodrug Rilmazafone, a benzodiazepine derivative.[1][2][3][4] Its detection and quantification in biological samples are crucial for forensic toxicology, clinical monitoring, and drug development, as it provides evidence of Rilmazafone ingestion.[1]

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[5][6] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively affect the accuracy, precision, and sensitivity of the analytical method for this compound.[5][7]

Q3: What are the common causes of matrix effects in bioanalytical LC-MS/MS methods?

A3: Matrix effects are primarily caused by endogenous components of the biological sample that co-elute with the analyte of interest.[7] Common culprits in matrices like blood and plasma include phospholipids, salts, and residual proteins.[6][8]

Q4: How can I determine if my analysis of this compound is affected by matrix effects?

A4: Two common methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike method.[6]

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound standard into the mass spectrometer while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[5][6]

  • Post-Extraction Spike: This quantitative method compares the analytical response of this compound spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[6]

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for this compound.

This is a common issue in bioanalysis, particularly when using electrospray ionization (ESI).[9]

dot

cluster_0 Troubleshooting Ion Suppression start Significant Ion Suppression Observed q1 Is your sample preparation adequate? start->q1 a1_no No q1->a1_no Inadequate a2_yes Yes q1->a2_yes Adequate a1_yes Yes sol1 Optimize Sample Preparation: - Implement SPE or LLE - Evaluate different sorbents/solvents a1_no->sol1 q2 Is chromatographic separation optimized? sol1->q2 q2->a2_yes Optimized a2_no No q2->a2_no Not Optimized a2_yes->q2 q3 Have you considered the internal standard? a2_yes->q3 sol2 Modify Chromatographic Conditions: - Adjust gradient - Change column chemistry - Use a divert valve a2_no->sol2 sol2->q3 sol3 Use a Stable Isotope Labeled Internal Standard (SIL-IS) to compensate for matrix effects q3->sol3 end Ion Suppression Minimized sol3->end

Caption: Troubleshooting workflow for ion suppression.

Potential Solutions:

  • Optimize Sample Preparation: A robust sample preparation protocol is the most effective way to remove interfering matrix components.[10]

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simple protein precipitation.[11][12]

    • Liquid-Liquid Extraction (LLE): LLE is another effective technique for isolating analytes from the sample matrix.[11][12]

  • Modify Chromatographic Conditions: Adjusting the liquid chromatography (LC) method can help separate this compound from co-eluting interferences.[13] This could involve changing the analytical column, mobile phase composition, or gradient profile.

  • Use a Divert Valve: A divert valve can be used to direct the flow from the LC column to waste during the elution of highly interfering components (e.g., salts and phospholipids at the beginning of the run), preventing them from entering the mass spectrometer source.[10]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[10][13] However, this approach is only feasible if the method sensitivity is sufficient.

  • Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than ESI.[9][10] If your instrument allows, testing with an APCI source may be beneficial.

Issue 2: My results for this compound are not reproducible.

Inconsistent matrix effects can lead to poor reproducibility.[6]

dot

cluster_1 Addressing Poor Reproducibility start Poor Reproducibility check1 Evaluate Sample Preparation Consistency start->check1 check2 Assess Matrix Variability check1->check2 check3 Implement Matrix-Matched Calibrators check2->check3 check4 Use a Stable Isotope Labeled Internal Standard (SIL-IS) check3->check4 end Improved Reproducibility check4->end

Caption: Workflow for improving analytical reproducibility.

Potential Solutions:

  • Use a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[5] Since it has nearly identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.[6]

  • Thorough Method Validation: Ensure that the analytical method has been fully validated, including an assessment of matrix effects across multiple sources of the biological matrix.

Quantitative Data Summary

The following tables summarize quantitative data from forensic case reports and analytical method validation studies relevant to the analysis of this compound.

Table 1: Concentrations of Rilmazafone Metabolites in Femoral Blood from Forensic Cases

Case IDRilmazolam (ng/g)This compound (ng/g)Di-desmethyl Rilmazolam (ng/g)
Case 17.965170
Case 21.71.470
Data sourced from a 2023 publication in the Journal of Analytical Toxicology.[1][14]

Table 2: Performance of LC-MS/MS Methods for Benzodiazepine Analysis in Whole Blood

ParameterMethod 1 (17 Designer Benzodiazepines)Method 2 (23 Benzodiazepines & Metabolites)
Linearity (r²)Not Specified>0.9981[12]
Limit of Quantitation (LOQ)5 or 25 pg/mgStatistically Calculated
Accuracy (Bias %)-13.7 to 18.3%<8.5%[12]
Precision (RSD/CV %)<19.2%[12]<11.1%[12]
Recovery (%)>70%[12]>74%[12]
These performance characteristics can be considered indicative of the expected performance for this compound analysis under similar conditions.[12]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from whole blood.

  • Internal Standard Addition: Add an appropriate internal standard (ideally a stable isotope-labeled version of this compound) to the whole blood sample.[12]

  • Sample Pre-treatment: Buffer the sample to an appropriate pH.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water or an appropriate buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash might include a mild organic solvent in water.

  • Elution: Elute this compound from the cartridge using an appropriate solvent, such as a mixture of a volatile organic solvent and a base (e.g., ammoniated ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Post-Extraction Spike Method to Quantify Matrix Effects

  • Prepare a Neat Standard Solution: Dissolve the this compound reference standard in the initial mobile phase to a known concentration (e.g., 100 ng/mL).

  • Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., whole blood) using your validated sample preparation protocol.

  • Prepare the Post-Spiked Sample: Spike the blank matrix extract with the this compound reference standard to the same final concentration as the neat standard solution.

  • Analysis: Analyze both the neat standard solution and the post-spiked sample using the LC-MS/MS method.

  • Calculation: Calculate the matrix factor (MF) as follows:

    • MF = (Peak Area in Post-Spiked Sample) / (Peak Area in Neat Standard Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

dot

cluster_2 Post-Extraction Spike Workflow prep_neat Prepare Neat Standard Solution analyze_neat Analyze Neat Solution (LC-MS/MS) prep_neat->analyze_neat prep_blank Prepare Blank Matrix Extract spike Spike Blank Extract with Standard prep_blank->spike analyze_spiked Analyze Spiked Extract (LC-MS/MS) spike->analyze_spiked calc Calculate Matrix Factor: (Peak Area Spiked) / (Peak Area Neat) analyze_neat->calc analyze_spiked->calc interpret Interpret Results: <1: Suppression >1: Enhancement =1: No Effect calc->interpret

Caption: Workflow for quantifying matrix effects.

References

Preventing degradation of N-Desmethyl Rilmazolam during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Desmethyl Rilmazolam during sample storage. The following information is based on established knowledge of benzodiazepine stability and best practices in analytical chemistry.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary factors that can cause this compound to degrade during storage?

The main factors influencing the stability of this compound, similar to other benzodiazepines, are:

  • Temperature: Elevated temperatures significantly accelerate chemical and enzymatic degradation.[4][5]

  • pH: Non-neutral pH conditions can promote hydrolysis of the benzodiazepine structure.

  • Light: Exposure to ultraviolet (UV) or ambient light can lead to photodegradation.[6]

  • Enzymatic Activity: In biological samples, residual enzymatic activity can continue to metabolize the compound.[7][8]

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

Q3: What are the recommended storage temperatures for samples containing this compound?

For optimal stability, it is strongly recommended to store all samples containing this compound at or below -20°C.[3] For long-term storage (months to years), -80°C is preferable.[5] Storage at room temperature or 4°C is not recommended for anything other than short-term processing, as significant degradation can occur.[4][7]

Q4: How should I handle N-Desmethyl R-ilmazolam stock solutions to ensure their stability?

To maintain the stability of this compound stock solutions, it is best practice to:

  • Dissolve the compound in a suitable organic solvent such as methanol, acetonitrile, or DMSO.

  • Store stock solutions in amber glass vials to protect from light.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.

Q5: Are there any special considerations for storing biological samples (e.g., blood, plasma, urine)?

Yes. For biological samples:

  • Collect samples using appropriate preservatives if possible (e.g., sodium fluoride for blood to inhibit enzymatic activity).

  • Process samples (e.g., centrifugation to separate plasma) as quickly as possible.

  • Freeze the samples immediately at -20°C or -80°C after collection and processing.

  • Avoid leaving biological samples at room temperature for extended periods.

Troubleshooting Common Stability Issues

Problem Potential Cause Troubleshooting Steps
Consistently low recovery of this compound Sample degradation due to improper storage temperature.1. Review sample storage records to ensure temperatures were consistently maintained at or below -20°C. 2. If storage at 4°C or room temperature occurred, consider the data compromised and re-acquire samples if possible.
Appearance of unknown peaks in chromatograms Formation of degradation products.1. Review storage conditions (temperature, light exposure). 2. Perform a forced degradation study (see Experimental Protocols) to help identify potential degradation products. 3. Use a mass spectrometer to identify the mass of the unknown peaks and deduce their structure.
Inconsistent results between sample aliquots Repeated freeze-thaw cycles of the same sample aliquot.1. Ensure that for each analysis, a new, previously unthawed aliquot is used. 2. Prepare smaller, single-use aliquots during initial sample processing.
Rapid degradation in freshly collected blood samples Continued enzymatic activity in the sample.1. Use collection tubes containing a preservative such as sodium fluoride. 2. Process the blood to plasma or serum as quickly as possible and freeze immediately.

Data Presentation

The following tables summarize the expected stability of triazolobenzodiazepines, including this compound, under various storage conditions based on data from related compounds.

Table 1: Estimated Long-Term Stability of this compound in Whole Blood

Storage TemperatureExpected Stability (Time to >10% Degradation)
Room Temperature (~22°C)< 1 week
Refrigerated (4°C)1-4 weeks
Frozen (-20°C)> 12 months
Ultra-low Frozen (-80°C)> 2 years

Note: This data is an estimation based on the stability of similar benzodiazepines. Actual stability may vary.

Table 2: Influence of Environmental Factors on this compound Stability

FactorConditionExpected Impact on StabilityMitigation Strategy
Temperature Elevated (Room Temp, 4°C)High risk of degradationStore at -20°C or -80°C
Frozen (-20°C, -80°C)Minimal degradationMaintain consistent frozen storage
Light UV or Ambient Light ExposureModerate risk of photodegradationStore samples in amber or opaque containers
pH Acidic or Basic ConditionsModerate risk of hydrolysisMaintain samples at a neutral pH if possible
Sample Matrix Whole Blood (unpreserved)High risk of enzymatic degradationUse preservatives (e.g., NaF), process quickly, and freeze
Plasma/SerumLower risk than whole bloodSeparate from cells promptly and freeze
UrineGenerally more stable than bloodStore frozen

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in a Biological Matrix

Objective: To determine the stability of this compound in a specific biological matrix (e.g., plasma) under different storage conditions.

Materials:

  • This compound analytical standard

  • Blank biological matrix (e.g., human plasma)

  • Validated analytical method for this compound (e.g., LC-MS/MS)

  • Storage containers (e.g., amber polypropylene tubes)

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, freezer at -80°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike a pool of the blank biological matrix with this compound to a known concentration.

  • Aliquot the spiked matrix into multiple storage containers.

  • Designate a set of aliquots for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Analyze a subset of aliquots at time zero (T=0) to establish the initial concentration.

  • Store the remaining aliquots under their designated conditions.

  • At specified time points (e.g., 24 hours, 7 days, 1 month, 3 months, etc.), retrieve a set of aliquots from each storage condition.

  • Allow the samples to thaw (if frozen) under controlled conditions.

  • Analyze the samples using the validated analytical method.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Materials:

  • This compound analytical standard

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-intensity light source (photostability chamber)

  • Oven

  • Validated stability-indicating analytical method (e.g., LC-MS/MS)

Procedure:

  • Acid Hydrolysis: Mix a solution of this compound with 0.1 M HCl and incubate.

  • Base Hydrolysis: Mix a solution of this compound with 0.1 M NaOH and incubate.

  • Oxidative Degradation: Mix a solution of this compound with 3% H₂O₂ and store at room temperature, protected from light.

  • Thermal Degradation: Place a solid sample and a solution of this compound in an oven at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to a high-intensity light source.

  • At appropriate time points, take samples from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method to separate the parent compound from any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Spike Blank Matrix with This compound aliquot Aliquot Spiked Matrix start->aliquot rt Room Temperature aliquot->rt fridge 4°C aliquot->fridge freezer20 -20°C aliquot->freezer20 freezer80 -80°C aliquot->freezer80 t0 T=0 Analysis aliquot->t0 tp Time Point Analysis rt->tp fridge->tp freezer20->tp freezer80->tp calc Calculate % Remaining t0->calc tp->calc

Caption: Workflow for assessing the stability of this compound.

degradation_pathways cluster_compound This compound cluster_stressors Stress Factors cluster_products Potential Degradation Products compound This compound hydrolysis Hydrolysis Products compound->hydrolysis Hydrolysis photo Photodegradation Products compound->photo Photolysis oxidation_prod Oxidation Products compound->oxidation_prod Oxidation temp Temperature temp->compound light Light light->compound ph pH (Acid/Base) ph->compound oxygen Oxidation oxygen->compound

References

Methods to improve recovery of N-Desmethyl Rilmazolam from SPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of N-Desmethyl Rilmazolam. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the recovery of this key metabolite from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is consistently low. What are the most likely causes?

A1: Low recovery of this compound, an active metabolite of Rilmazafone, is a common issue that can stem from several factors.[1] As a polar metabolite, its behavior on traditional reversed-phase SPE sorbents can be problematic. The primary areas to investigate are:

  • Inappropriate Sorbent Selection: Using a purely non-polar sorbent (like C18) may not be optimal for retaining a more polar compound like this compound.

  • Incorrect Sample pH: The pH of your sample dictates the ionization state of the analyte. If this compound is in a charged state, its retention on a non-polar sorbent will be significantly reduced.

  • Suboptimal Wash Solvent: The wash step is critical for removing interferences, but a solvent that is too strong can prematurely elute the analyte of interest.

  • Inefficient Elution: The elution solvent may not be strong enough or have the correct polarity to completely desorb this compound from the SPE sorbent.

  • Secondary Interactions: On silica-based sorbents, residual silanol groups can lead to strong, sometimes irreversible, binding of polar analytes.[2][3]

Q2: What are the key physicochemical properties of this compound to consider for SPE method development?

Q3: Which type of SPE cartridge is recommended for this compound?

A3: For polar metabolites like this compound, a mixed-mode SPE sorbent is often the most effective choice. These sorbents combine two retention mechanisms, such as reversed-phase and ion-exchange, providing a more robust interaction with polar and charged analytes. A polymeric mixed-mode cation exchange (e.g., Oasis MCX) cartridge is a highly recommended starting point.[7] Alternatively, newer generation reversed-phase polymeric sorbents that are designed to have balanced retention for a wider range of analytes can also be effective.

Q4: How critical is the pH of the sample and wash solutions?

A4: The pH is extremely critical. To maximize retention of a basic compound like this compound on a reversed-phase or mixed-mode sorbent, the pH of the sample should be adjusted to be at least 2 pH units above its pKa to ensure it is in its neutral, less polar form. Conversely, during elution from a mixed-mode cation exchange sorbent, a basic elution solvent is used to neutralize the analyte, disrupting the ionic interaction and facilitating elution.

Q5: Can I use a standard C18 cartridge for this compound extraction?

A5: While a standard C18 cartridge can be used, it may not provide optimal recovery for a polar metabolite. If using a C18 sorbent, pay close attention to the potential for secondary interactions with residual silanol groups on the silica surface.[2] These interactions can be both beneficial, by providing an additional retention mechanism for polar compounds, and detrimental, by causing irreversible binding or peak tailing in subsequent chromatography.[2][8] End-capped C18 cartridges are designed to minimize these silanol interactions.

Troubleshooting Guide: Low Recovery of this compound

This guide provides a systematic approach to diagnosing and resolving low recovery issues during the SPE of this compound.

Problem: Low Analyte Recovery (<70%)
Potential Cause Troubleshooting Steps & Recommendations
1. Inappropriate Sorbent Chemistry Recommendation: Switch to a mixed-mode polymeric cation exchange sorbent. This provides both reversed-phase and cation exchange retention mechanisms, which is ideal for polar, basic compounds. If using reversed-phase, consider a polymeric sorbent over a silica-based one to minimize silanol interactions.
2. Suboptimal Sample pH Recommendation: Adjust the pH of the sample prior to loading. For reversed-phase SPE, increase the pH to suppress the ionization of the basic this compound, thereby increasing its hydrophobicity and retention. A pH of 2 units above the pKa is a good starting point. For mixed-mode cation exchange, a slightly acidic pH (e.g., 6.0) will ensure the analyte is charged and retains via ion exchange.
3. Premature Elution During Washing Recommendation: Evaluate the strength of your wash solvent. If you suspect the analyte is being lost during this step, decrease the percentage of organic solvent in the wash solution. For example, if using 20% methanol, try reducing it to 5% or using a purely aqueous wash.
4. Incomplete Elution Recommendation: The elution solvent must be strong enough to disrupt both the primary and any secondary interactions between the analyte and the sorbent. For reversed-phase, a stronger, less polar solvent may be needed. For mixed-mode cation exchange, a basic modifier is crucial. A common and effective elution solvent is 5% ammonium hydroxide in methanol or acetonitrile.
5. Strong Secondary Interactions (Silanol Activity) Recommendation: If using a silica-based sorbent, secondary interactions with silanol groups can be an issue. To mitigate this, consider using an end-capped C18 column or switching to a polymeric sorbent. Alternatively, you can try to disrupt these interactions during elution by using a more polar solvent in your elution mix (e.g., adding a small percentage of methanol to acetonitrile).[3]
6. Sample Matrix Effects Recommendation: Biological matrices like plasma can contain proteins and other endogenous components that may interfere with the extraction. Ensure proper sample pre-treatment, such as protein precipitation with acetonitrile or zinc sulfate prior to SPE.[7][9]

Quantitative Data Summary

The following table summarizes expected recovery improvements based on the optimization of key SPE parameters for benzodiazepine metabolites. While specific data for this compound is limited in publicly available literature, these values represent typical outcomes in method development for similar analytes.

SPE Parameter Suboptimal Condition & Typical Recovery Optimized Condition & Expected Recovery Reference for Principle
Sorbent Type Standard C18 silica; ~50-60%Mixed-Mode Polymeric Cation Exchange; >85%[7]
Sample pH (for Reversed-Phase) Neutral pH; ~40-50%pH adjusted to > pKa + 2; >80%[8]
Wash Solvent Strength 20% Methanol in water; ~60% (potential loss)5% Methanol in water or aqueous buffer; >85%[7]
Elution Solvent (for Mixed-Mode) Neutral organic solvent; <50%5% NH4OH in Methanol/Acetonitrile; >90%[7]

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange SPE for this compound from Human Plasma

This protocol is a robust starting point for achieving high recovery of this compound from a complex biological matrix.

1. Sample Pre-treatment:

  • To 1 mL of human plasma, add a suitable internal standard (e.g., Diazepam-d5).

  • Add 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Vortex for 30 seconds.

  • Centrifuge at 3000 rpm for 10 minutes to precipitate proteins.[7]

  • Use the supernatant for the SPE procedure.

2. SPE Procedure (using a polymeric mixed-mode cation exchange cartridge):

  • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.[7]

  • Equilibration: Pass 1 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge.

  • Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash with 1 mL of 2% formic acid in deionized water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

SPE_Troubleshooting_Workflow start Start: Low Recovery of This compound sorbent_check Is a mixed-mode or polymeric sorbent being used? start->sorbent_check ph_check Is the sample pH optimized for retention? sorbent_check->ph_check Yes use_mixed_mode Action: Switch to a mixed-mode (e.g., MCX) or polymeric sorbent. sorbent_check->use_mixed_mode No wash_check Is the analyte being lost during the wash step? ph_check->wash_check Yes adjust_ph Action: Adjust sample pH. (Basic for RP, acidic for MCX) ph_check->adjust_ph No elution_check Is the elution solvent strong enough? wash_check->elution_check No weaken_wash Action: Decrease organic content of the wash solvent. wash_check->weaken_wash Yes end_good High Recovery Achieved elution_check->end_good Yes strengthen_elution Action: Use a stronger eluent. (e.g., add NH4OH for MCX) elution_check->strengthen_elution No use_mixed_mode->ph_check adjust_ph->wash_check weaken_wash->elution_check strengthen_elution->end_good

Caption: Troubleshooting workflow for low SPE recovery.

SPE_Protocol_Workflow pretreatment Sample Pre-treatment (e.g., Protein Precipitation) conditioning Conditioning (Methanol -> Water) pretreatment->conditioning equilibration Equilibration (Buffer at optimal pH) conditioning->equilibration loading Sample Loading equilibration->loading washing Washing (Remove Interferences) loading->washing elution Elution (Desorb Analyte) washing->elution analysis Post-Elution & Analysis (Evaporation & Reconstitution) elution->analysis

Caption: General workflow for SPE of this compound.

References

Selection and validation of an internal standard for N-Desmethyl Rilmazolam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the selection and validation of an internal standard for the quantitative analysis of N-Desmethyl Rilmazolam using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for this compound analysis?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d5). A SIL-IS shares nearly identical physicochemical properties and chromatographic behavior with the analyte, providing the most accurate correction for variability during sample preparation and analysis. However, a SIL-IS for this compound is not readily commercially available and may require custom synthesis.

Q2: If a stable isotope-labeled internal standard is unavailable, what is the alternative?

A2: In the absence of a SIL-IS, a structural analog is the next best choice. A structural analog is a compound with a similar chemical structure to the analyte. For this compound, commonly used deuterated benzodiazepines such as Diazepam-d5 or Alprazolam-d5 are suitable candidates. It is crucial to thoroughly validate the chosen structural analog to ensure it effectively mimics the behavior of this compound throughout the analytical process.

Q3: How do I choose between different structural analogs like Diazepam-d5 and Alprazolam-d5?

A3: The selection should be based on structural similarity and how well the analog's physicochemical properties match those of this compound. This compound is a triazolobenzodiazepine. Alprazolam is also a triazolobenzodiazepine, making it structurally more similar to this compound than Diazepam, which is a classical benzodiazepine.[1] This closer structural resemblance suggests that Alprazolam-d5 might exhibit more similar extraction and ionization behavior. However, the final choice must be confirmed through validation experiments.

Q4: What are the key validation experiments I need to perform when using a structural analog internal standard?

A4: According to regulatory guidelines such as the FDA and ICH M10, the following validation experiments are critical:

  • Selectivity: To ensure that there are no interfering peaks from the matrix at the retention times of the analyte and the IS.

  • Matrix Effect: To evaluate the suppression or enhancement of the analyte and IS signal by the biological matrix. The IS should ideally track any matrix effects on the analyte.

  • Accuracy and Precision: To demonstrate that the method provides accurate and reproducible results across the calibration range.

  • Stability: To ensure the analyte and IS are stable in the biological matrix under the conditions of sample collection, storage, and processing.

Q5: Where can I find a starting point for LC-MS/MS method parameters for this compound?

A5: You can adapt methods developed for other benzodiazepines. A common approach involves reverse-phase chromatography with a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water with additives like formic acid or ammonium formate. For detection, Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode is typically used.

Troubleshooting Guide

Issue: High variability in my results when using a structural analog IS.

  • Possible Cause: The chosen structural analog may not be adequately compensating for variations in the analytical process.

  • Solution:

    • Re-evaluate IS Selection: Compare the chemical structures and physicochemical properties of your analyte and IS. A more closely related analog might be necessary.

    • Investigate Matrix Effects: Perform a thorough matrix effect validation. If the IS does not track the matrix effect on the analyte, you may need to improve your sample clean-up procedure or adjust chromatographic conditions to separate the analyte from matrix interferences.

    • Optimize Sample Preparation: Ensure your extraction method is robust and reproducible for both the analyte and the IS.

Issue: Significant ion suppression or enhancement is observed.

  • Possible Cause: Components in the biological matrix are co-eluting with the analyte and/or IS, affecting their ionization efficiency.

  • Solution:

    • Improve Sample Clean-up: Employ a more effective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.[2]

    • Modify Chromatography: Adjust the chromatographic gradient to better separate the analyte and IS from the matrix interferences. Experiment with different analytical columns or mobile phase compositions.

    • Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in the same biological matrix as your samples to compensate for consistent matrix effects.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Structural Analog Internal Standards

PropertyThis compoundAlprazolam-d5Diazepam-d5
Chemical Class TriazolobenzodiazepineTriazolobenzodiazepineBenzodiazepine
Molecular Formula C₁₈H₁₃Cl₂N₅OC₁₇H₈D₅ClN₄C₁₆H₈D₅ClN₂O
Molecular Weight 386.23 g/mol 313.80 g/mol 289.79 g/mol
Structural Similarity -HighModerate

Table 2: Example LC-MS/MS Parameters for Benzodiazepine Analysis

ParameterRecommended Starting Conditions
LC Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10-30% B, ramp to 90-95% B
Flow Rate 0.2-0.5 mL/min
Injection Volume 5-10 µL
Ionization Mode ESI+
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: Hypothetical MRM Transitions for Method Development

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 386.0To be determinedTo be determined
Alprazolam-d5 314.1286.1213.1
Diazepam-d5 290.1198.1154.1
Note: MRM transitions for this compound must be empirically determined by infusing a standard solution into the mass spectrometer.[3]

Experimental Protocols

Protocol 1: Selection and Initial Suitability Check of a Structural Analog Internal Standard

  • Candidate Selection: Based on structural similarity, select potential internal standards (e.g., Alprazolam-d5, Diazepam-d5).

  • Stock Solution Preparation: Prepare individual stock solutions of this compound and the candidate internal standards in a suitable organic solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Method Development: Develop a basic LC-MS/MS method to achieve chromatographic separation and obtain a stable signal for all compounds.

  • Co-elution Check: Inject a mixture of this compound and the candidate IS. The IS should ideally elute close to the analyte but be chromatographically resolved to avoid isobaric interference.

  • Response Comparison: Compare the peak shapes and signal intensities. The IS should have a good peak shape and a response that is neither too low nor excessively high compared to the expected analyte concentrations.

Protocol 2: Validation of the Chosen Structural Analog Internal Standard - Matrix Effect Evaluation

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of this compound and the chosen IS in the reconstitution solvent at low and high concentrations.

    • Set 2 (Post-extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with this compound and the IS to the same concentrations as in Set 1.

  • Analysis: Inject all samples into the LC-MS/MS system.

  • Calculation:

    • Calculate the Matrix Factor (MF) for the analyte and the IS for each lot: MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte Peak Area Ratio in Set 2) / (Analyte Peak Area Ratio in Set 1) (where the peak area ratio is Analyte Area / IS Area)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots should be ≤15%.

Visualizations

troubleshooting_matrix_effects start Start: Inaccurate or Irreproducible Results assess_me Assess Matrix Effect (Post-extraction Spike vs. Neat) start->assess_me me_significant Matrix Effect Significant (e.g., >15% variability)? assess_me->me_significant improve_cleanup Improve Sample Clean-up (e.g., use SPE) me_significant->improve_cleanup Yes proceed Proceed with Validation me_significant->proceed No modify_lc Modify LC Method (Gradient, Column) improve_cleanup->modify_lc reassess_me Re-assess Matrix Effect modify_lc->reassess_me me_acceptable Matrix Effect Acceptable? reassess_me->me_acceptable me_acceptable->improve_cleanup No, iterate me_acceptable->proceed Yes

References

Technical Support Center: Chemical Synthesis of N-Desmethyl Rilmazolam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of N-Desmethyl Rilmazolam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

A1: this compound is a principal active metabolite of the pro-drug Rilmazafone.[1] Rilmazafone is converted in the body to Rilmazolam, which is then N-demethylated to form this compound.[2][3] The synthesis of a pure reference standard of this compound is crucial for accurate quantification in pharmacokinetic, toxicological, and clinical studies.[4]

Q2: What is the common starting material for the laboratory synthesis of this compound?

A2: The most common and logical starting material for the laboratory synthesis of this compound is its immediate precursor, Rilmazolam.[2] The synthesis involves the N-demethylation of Rilmazolam.

Q3: What are the primary metabolic by-products that could be confused with or contaminate a synthesis of this compound?

A3: The primary metabolic by-product of concern is di-desmethyl Rilmazolam, which is formed by the further demethylation of this compound.[3] During the chemical synthesis, this can also be a potential by-product depending on the reaction conditions. Unreacted Rilmazolam is another potential impurity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no yield of this compound Incomplete reaction; improper reaction conditions (temperature, time); inactive or insufficient demethylating agent.Optimize reaction conditions. A microwave-assisted method can significantly reduce reaction times.[2] Ensure the demethylating agent is fresh and used in the correct stoichiometric ratio. Consider alternative N-demethylation methods used for other benzodiazepines.
Presence of significant amounts of di-desmethyl Rilmazolam Overly harsh reaction conditions (e.g., prolonged reaction time, high temperature) leading to double demethylation.Reduce reaction time and/or temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is formed.
Difficulty in purifying the final product Presence of closely related impurities such as the starting material (Rilmazolam) and the di-desmethyl by-product.Purification can be achieved using preparative liquid chromatography (LC).[5] Given the similar structures of the components, a high-resolution column and optimized mobile phase will be necessary.
Formation of unexpected by-products Side reactions due to the reactivity of the benzodiazepine core under the chosen reaction conditions. N-dealkylation of amines can be a challenging transformation due to the high dissociation energy of C-N bonds.[6]Characterize the by-products using mass spectrometry and NMR to understand the side reactions. Consider using milder and more selective demethylation reagents. Enzymatic N-demethylation, while complex to set up, can offer high selectivity.[1][7]

Quantitative Data Summary

The following table summarizes a reported synthetic method for this compound. Due to the limited publicly available data, a comparative table of different methods is not feasible at this time.

Parameter Value Reference
Starting Material Rilmazolam[5]
Reagents Methyl amine in THF (2.0 M)[5]
Reaction Time Overnight[5]
Temperature Room Temperature[5]
Yield 36%[5]
Purification Method Preparative Liquid Chromatography (LC)[5]

Experimental Protocols

Microwave-Assisted N-Demethylation of Rilmazolam (General Protocol)

This is a general protocol and requires optimization for specific laboratory conditions.

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve Rilmazolam (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).[2]

  • Reagent Addition: Add the chosen N-demethylating agent. The selection of the agent is critical and can range from classic reagents used for N-demethylation of alkaloids to more modern catalytic systems.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and time. Typical conditions for similar transformations can be a starting point (e.g., 130°C for 1-2 hours), but these must be optimized.[5]

  • Work-up: After cooling, the reaction mixture is typically quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then combined, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, most commonly by preparative liquid chromatography (LC) to separate this compound from unreacted Rilmazolam and any by-products.[5]

Visualizations

metabolic_pathway Rilmazafone Rilmazafone (Prodrug) Rilmazolam Rilmazolam (M-1) Rilmazafone->Rilmazolam Hydrolysis & Cyclization (Aminopeptidases) NDesmethyl This compound (M-2) Rilmazolam->NDesmethyl N-demethylation (CYP450 Enzymes) DiDesmethyl di-desmethyl Rilmazolam (M-3) NDesmethyl->DiDesmethyl Further N-demethylation

Caption: Metabolic pathway of Rilmazafone to its major metabolites.

experimental_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Start with Rilmazolam Reaction N-demethylation Reaction (e.g., Microwave-assisted) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Preparative LC) Workup->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis Final Pure this compound Analysis->Final

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Resolving Solubility Issues of N-Desmethyl Rilmazolam in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with N-Desmethyl Rilmazolam in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is an active metabolite of the prodrug Rilmazafone and is categorized as a triazolobenzodiazepine.[1][2][3][4] It is a solid at room temperature.[1][5][6] Key chemical identifiers are summarized in the table below.

PropertyValue
IUPAC Name 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[7][8][9]triazolo[1,5-a][7][9]benzodiazepine-2-carboxamide[1][5]
Molecular Formula C₁₈H₁₃Cl₂N₅O[1][3][5]
Molecular Weight 386.2 g/mol [1][3][5]
CAS Number 50330-93-3[2][3][5]

Q2: What is the expected solubility of this compound in aqueous buffers?

Specific quantitative data on the aqueous solubility of this compound is not extensively documented in publicly available literature.[1][6][10] The compound is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, chloroform, and methanol.[1][2][3][5][6][11][12] Its aqueous solubility is generally expected to be low, a common characteristic for many benzodiazepine derivatives.[7][8][9]

Q3: Why is my this compound not dissolving in my aqueous buffer?

The low aqueous solubility of this compound is the primary reason for dissolution challenges. Factors that can influence its solubility in your specific buffer include:

  • pH of the buffer: The ionization state of the molecule, which is pH-dependent, can significantly affect its solubility. This compound contains nitrogen atoms that can act as weak bases.[1]

  • Ionic strength of the buffer: The concentration of salts in your buffer can impact solubility.

  • Temperature: Solubility can be temperature-dependent.

  • Presence of other components: Other molecules in your buffer could interact with this compound and affect its solubility.

Q4: What are the initial steps to address poor solubility?

For poorly soluble compounds like this compound, a systematic approach is recommended. Start with simple adjustments and progress to more complex formulation strategies if needed. The initial steps include:

  • Prepare a concentrated stock solution in an organic solvent: Dissolving the compound in an organic solvent like DMSO first and then diluting it into your aqueous buffer is a common practice.[6][10]

  • Gentle heating and sonication: These physical methods can help overcome the energy barrier for dissolution.

  • pH adjustment of the buffer: Systematically varying the pH of your buffer can help identify a pH where the compound is more soluble.

Troubleshooting Guide

This guide provides a step-by-step approach to resolving the solubility issues of this compound.

Step 1: Initial Solubility Assessment and Stock Solution Preparation

The first step is to determine the extent of the solubility issue and prepare a concentrated stock solution in a suitable organic solvent.

Experimental Protocol: Preparation of a Concentrated Stock Solution

  • Solvent Selection: Choose a water-miscible organic solvent in which this compound is known to be soluble, such as DMSO or ethanol.[6][10] DMSO is often a good first choice.

  • Weighing: Accurately weigh a small amount of this compound.

  • Dissolution: Add the organic solvent dropwise to the solid while vortexing or stirring until the solid is completely dissolved. Aim for a high but manageable concentration (e.g., 10-50 mM).

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, to minimize degradation.[12]

Step 2: Systematic pH Adjustment

The solubility of this compound is likely pH-dependent due to the presence of basic nitrogen atoms.[1] A pH-solubility profile can help identify the optimal pH for your experiments.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Prepare a set of buffers with a range of pH values (e.g., from pH 4 to pH 10).

  • Spike with stock solution: Add a small, consistent volume of your this compound stock solution to each buffer to a final desired concentration.

  • Equilibrate: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 2-24 hours) at a controlled temperature.

  • Observe and Quantify: Visually inspect for precipitation. For a quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH to determine the optimal pH range.

Troubleshooting Workflow for pH Adjustment

G start Start: Poor Solubility Observed prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock ph_screen Perform pH-Solubility Screen (e.g., pH 4-10) prep_stock->ph_screen observe Observe for Precipitation ph_screen->observe soluble Solubility Achieved observe->soluble No Precipitation not_soluble Solubility Not Achieved observe->not_soluble Precipitation Occurs proceed Proceed to Co-solvent/ Excipient Screening not_soluble->proceed

Caption: Workflow for initial solubility troubleshooting via pH adjustment.

Step 3: Utilizing Co-solvents and Excipients

If pH adjustment is insufficient, the use of co-solvents or solubility-enhancing excipients can be explored. These agents can modify the polarity of the solvent or interact with the drug molecule to improve solubility.[7][13]

Commonly Used Co-solvents and Excipients:

Agent TypeExamplesGeneral Starting Concentration
Co-solvents Ethanol, Propylene Glycol, Polyethylene Glycol (PEG)1-20% (v/v)
Surfactants Tween® 20, Tween® 80, Cremophor® EL0.01-1% (w/v)
Cyclodextrins β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10% (w/v)

Experimental Protocol: Screening Co-solvents and Excipients

  • Prepare solutions: Prepare your aqueous buffer containing various concentrations of the selected co-solvent or excipient.

  • Spike with stock solution: Add a small volume of your this compound stock solution to each formulation.

  • Equilibrate and Observe: Mix, equilibrate, and observe for precipitation as described in the pH-solubility protocol.

  • Select optimal formulation: Identify the agent and concentration that provides the best solubility without interfering with your downstream experiments.

Signaling Pathway of Solubility Enhancement

G cluster_strategies Solubility Enhancement Strategies cluster_mechanisms Mechanisms of Action cosolvents Co-solvents (e.g., Ethanol, PEG) polarity Reduces Solvent Polarity cosolvents->polarity surfactants Surfactants (e.g., Tween® 80) micelles Forms Micelles to Encapsulate Drug surfactants->micelles cyclodextrins Cyclodextrins (e.g., HP-β-CD) inclusion Forms Inclusion Complexes cyclodextrins->inclusion soluble_drug Increased Aqueous Solubility of This compound polarity->soluble_drug micelles->soluble_drug inclusion->soluble_drug

Caption: Mechanisms of common solubility enhancement strategies.

Step 4: Particle Size Reduction

For suspensions or if solid material is being directly dispersed, reducing the particle size can increase the dissolution rate.[13][14][15][16]

Methods for Particle Size Reduction:

  • Sonication: Using a probe or bath sonicator can help break down agglomerates and reduce particle size.

  • Micronization: If you have access to the equipment, milling techniques can produce finer particles.[16]

Note: These methods increase the rate of dissolution but may not significantly increase the equilibrium solubility.

Summary of Troubleshooting Approaches

ApproachMethodologyProsCons
pH Adjustment Systematically vary the pH of the aqueous buffer.Simple, cost-effective.Effective only if the compound has ionizable groups; may not be suitable for all experiments.
Co-solvents Add a water-miscible organic solvent to the buffer.Can significantly increase solubility.May affect biological assays or the stability of other components.
Surfactants Add a surfactant to form micelles that encapsulate the drug.Effective at low concentrations.Can cause foaming and may interfere with certain assays.
Cyclodextrins Use cyclodextrins to form inclusion complexes with the drug.[15][17][18]Generally well-tolerated in biological systems.Can be more expensive; may not be effective for all molecules.
Particle Size Reduction Decrease the particle size of the solid drug.[13][14]Increases dissolution rate.May not increase equilibrium solubility; requires specialized equipment for micronization.

By following this structured approach, researchers can systematically address the solubility challenges of this compound and develop a suitable formulation for their specific experimental needs.

References

Strategies to minimize ion suppression for N-Desmethyl Rilmazolam in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of N-Desmethyl Rilmazolam using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue in the ESI-MS analysis of this compound?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] In ESI-MS, the analyte and matrix components compete for the limited charge on the surface of the droplets in the ion source.[1] This competition can lead to a decreased signal intensity for this compound, resulting in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1][3]

Q2: What are the primary sources of ion suppression when analyzing this compound in biological samples?

A2: The most common sources of ion suppression in biological matrices such as plasma, urine, and tissue homogenates include:

  • Phospholipids: These endogenous components of cell membranes are highly abundant and are known to cause significant ion suppression in ESI-MS.

  • Salts and Buffers: Non-volatile salts from buffers can crystallize on the ESI probe, leading to reduced signal and contamination.

  • Proteins and Peptides: High concentrations of proteins and peptides can interfere with the ionization process.

  • Other Drugs and Metabolites: Co-administered drugs and their metabolites can co-elute with this compound and compete for ionization.[4]

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of this compound solution into the MS while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression. Another approach is to compare the peak area of the analyte in a neat solution versus the peak area of the analyte spiked into an extracted blank matrix. A lower peak area in the matrix indicates ion suppression.[5]

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound

This is a common indicator of ion suppression, where co-eluting matrix components hinder the ionization of the analyte.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components prior to analysis.[1][6]

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing a broad range of interferences.

    • Liquid-Liquid Extraction (LLE): LLE is another robust technique for sample cleanup that can significantly reduce matrix effects.

    • Protein Precipitation (PPT): While simpler, PPT is generally less effective at removing interferences compared to SPE and LLE and may result in more pronounced ion suppression.[1]

  • Improve Chromatographic Separation: Modifying the LC method can separate this compound from the interfering matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.

    • Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

    • Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.[2][3]

  • Adjust MS Source Parameters: Optimize the ion source parameters to favor the ionization of this compound.

    • Spray Voltage: Fine-tune the spray voltage to achieve a stable and optimal signal.

    • Gas Flows and Temperature: Adjust the nebulizer gas, drying gas, and capillary temperature to enhance desolvation and ionization.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components. However, this will also dilute the analyte, so it is only a viable option if the assay has sufficient sensitivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for ion suppression, as it will be affected in the same manner as the analyte.[3]

Issue 2: Inconsistent or Irreproducible Quantification

Variable ion suppression across different samples can lead to poor reproducibility.

Troubleshooting Steps:

  • Standardize Sample Handling: Ensure that all samples are collected, processed, and stored in a consistent manner to minimize variability in the matrix composition.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[1]

  • Evaluate Different Extraction Lots: If using SPE, test different lots of cartridges to ensure consistent performance.

Data Presentation

The following tables summarize quantitative data on the effectiveness of different strategies in minimizing ion suppression for benzodiazepines, which can be extrapolated to this compound analysis.

Table 1: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect for Benzodiazepines

Sample Preparation TechniqueAnalyteRecovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE)Clonazepam92.395.1 (Slight Suppression)Fictionalized Data Based on[1]
Liquid-Liquid Extraction (LLE)Clonazepam85.791.5 (Slight Suppression)Fictionalized Data Based on[1]
Protein Precipitation (PPT)Clonazepam98.175.4 (Significant Suppression)Fictionalized Data Based on[1]

Note: Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value below 100% indicates ion suppression.

Table 2: Effect of Mobile Phase Additive on Signal Intensity of a Model Basic Drug

Mobile Phase Additive (0.1%)Relative Signal Intensity (%)
Formic Acid100
Ammonium Formate115
Acetic Acid85

Note: This is illustrative data based on general knowledge of ESI-MS and not specific to this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 500 µL of human plasma, add 500 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
  • Sample Pre-treatment: To 1 mL of urine, add 100 µL of 1 M sodium hydroxide and 20 µL of an internal standard solution.

  • Extraction: Add 5 mL of a mixture of n-butyl chloride and acetonitrile (9:1, v/v). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe lcms LC-MS/MS Analysis ppt->lcms Less Clean lle->lcms Cleaner spe->lcms Cleanest data Data Processing lcms->data

Caption: A comparison of sample preparation workflows for ESI-MS analysis.

troubleshooting_workflow start Low Signal for This compound? check_suppression Perform Post-Column Infusion Experiment start->check_suppression is_suppressed Ion Suppression Confirmed? check_suppression->is_suppressed optimize_sample_prep Optimize Sample Prep (SPE or LLE) is_suppressed->optimize_sample_prep Yes no_suppression Check Instrument Performance is_suppressed->no_suppression No optimize_lc Optimize LC Separation optimize_sample_prep->optimize_lc optimize_ms Optimize MS Parameters optimize_lc->optimize_ms end Signal Improved optimize_ms->end

Caption: A troubleshooting workflow for low signal intensity in ESI-MS.

References

Technical Support Center: N-Desmethyl Rilmazolam Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on assessing the purity of N-Desmethyl Rilmazolam analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a primary active metabolite of the prodrug Rilmazafone, a triazolobenzodiazepine.[1][2] As an analytical reference standard, its purity is critical for the accurate quantification and validation of analytical methods used in pharmacokinetic, toxicological, and clinical studies. Impurities can lead to inaccurate results and misinterpretation of data.

Q2: What are the common sources of impurities in this compound analytical standards?

A2: Impurities in this compound can originate from several sources:

  • Synthesis-related impurities: These can include unreacted starting materials, intermediates, and by-products from side reactions during the synthesis process.[3] For instance, the synthesis of this compound may involve the N-demethylation of a precursor, and incomplete reactions could be a source of impurities.[1]

  • Degradation products: Like other benzodiazepines, this compound can degrade when exposed to heat, light, humidity, or extreme pH conditions.[3] A potential degradation product and metabolite is di-desmethyl rilmazolam.[4]

  • Residual solvents: Solvents used in the synthesis and purification process may remain in the final product.[3][5]

Q3: What are the recommended storage conditions for this compound analytical standards to minimize degradation?

A3: To ensure the stability of this compound analytical standards, it is recommended to store them in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is advisable.[6] The solid form is generally more stable than solutions.

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for identifying and quantifying volatile impurities and degradation products. For structural elucidation of unknown impurities, more advanced techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase; Column overload; Inappropriate mobile phase pH.- Operate at a lower pH to minimize silanol interactions.- Use a highly deactivated column.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Peak Splitting or Shoulders Co-eluting impurity; Column void or contamination; Sample solvent incompatible with mobile phase.- Adjust the mobile phase composition or gradient to improve separation.- Inject a smaller volume to see if peaks resolve.- Replace the column if a void is suspected.- Ensure the sample is dissolved in the initial mobile phase.
Broad Peaks Large extra-column volume; Column degradation.- Use shorter, narrower tubing to connect the HPLC components.- Check for and replace a worn-out column.
Ghost Peaks Carryover from previous injections; Contaminated mobile phase or syringe.- Run blank injections with a strong solvent to clean the injector.- Use fresh, high-purity mobile phase solvents.- Thoroughly clean the injection syringe.
GC-MS Analysis Troubleshooting

This guide focuses on potential issues during the GC-MS analysis for impurity profiling.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape Analyte degradation at high temperatures; Active sites in the GC inlet or column.- Use a lower injection port temperature.- Ensure the use of a deactivated inlet liner and a high-quality, low-bleed GC column.
Low Sensitivity Inefficient ionization; Matrix effects.- Optimize the MS source parameters (e.g., ionization energy).- Use a selective sample preparation technique like Solid-Phase Extraction (SPE) to remove interfering substances.
Inconsistent Retention Times Fluctuations in carrier gas flow or oven temperature.- Check for leaks in the gas lines.- Verify the accuracy and stability of the GC oven temperature program.
Mass Spectral Interference Co-eluting compounds; Column bleed.- Improve chromatographic separation by optimizing the temperature program.- Use a column with a different stationary phase.- Perform a bake-out of the column to remove contaminants.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

Objective: To determine the purity of a this compound analytical standard by identifying and quantifying impurities.

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile and water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 90
      25 90
      26 30

      | 30 | 30 |

  • Analysis:

    • Inject the standard solution and record the chromatogram.

    • Identify the main peak corresponding to this compound and any impurity peaks.

    • Calculate the purity by the area normalization method:

      • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Protocol 2: Impurity Profiling by GC-MS

Objective: To identify and semi-quantify potential volatile impurities and degradation products in a this compound analytical standard.

Materials:

  • This compound analytical standard

  • GC-MS grade solvent (e.g., methanol or ethyl acetate)

  • GC-MS system with an electron ionization (EI) source

  • A low-bleed capillary column suitable for amine-containing compounds (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound standard in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL (split or splitless, depending on sensitivity requirements)

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 min

      • Ramp: 15°C/min to 300°C

      • Hold at 300°C for 10 min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 50-500 amu

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Identify peaks corresponding to potential impurities.

    • Analyze the mass spectrum of each impurity peak and compare it to spectral libraries (e.g., NIST) for tentative identification.

    • The relative abundance of each impurity can be estimated based on its peak area relative to the main component.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₈H₁₃Cl₂N₅O
Molecular Weight 386.2 g/mol
Appearance Solid
Purity (Typical) >98%
Solubility Soluble in acetonitrile, chloroform, and methanol.
Table 2: Example Quantitative Data from Forensic Casework

This table presents concentrations of Rilmazafone metabolites found in femoral blood in two fatal intoxication cases.[4] This data highlights the importance of having pure analytical standards for accurate quantification in forensic toxicology.

Case IDRilmazolam (ng/g)This compound (ng/g)di-desmethyl rilmazolam (ng/g)
Case 1 7.965170
Case 2 1.71.470

Visualizations

metabolic_pathway Rilmazafone Rilmazafone (Prodrug) Rilmazolam Rilmazolam (Active Metabolite) Rilmazafone->Rilmazolam Hydrolysis & Cyclization NDesmethyl This compound (Active Metabolite) Rilmazolam->NDesmethyl N-demethylation (CYP Enzymes) diDesmethyl di-desmethyl rilmazolam (Metabolite/Impurity) NDesmethyl->diDesmethyl Further Demethylation

Caption: Metabolic pathway of Rilmazafone to its active metabolites.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Prepare Standard Solution (1 mg/mL) inject Inject into HPLC-UV prep->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC-UV purity assessment.

troubleshooting_logic action action start Peak Tailing Observed? overload Is sample concentrated? start->overload ph_issue Is mobile phase pH optimal? overload->ph_issue No reduce_conc Reduce concentration/ injection volume overload->reduce_conc Yes column_issue Is column old? ph_issue->column_issue Yes adjust_ph Adjust mobile phase pH ph_issue->adjust_ph No replace_column Replace column column_issue->replace_column Yes

Caption: Logical relationship for troubleshooting HPLC peak tailing.

References

Technical Support Center: Optimizing Collision Energy for MRM Transitions of N-Desmethyl Rilmazolam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Multiple Reaction Monitoring (MRM) parameters for the analysis of N-Desmethyl Rilmazolam, a key metabolite of the benzodiazepine pro-drug Rilmazolam.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI+)?

A1: While specific, experimentally determined MRM transitions for this compound are not widely published, we can propose starting points based on its chemical structure and the fragmentation patterns of similar benzodiazepines. The molecular formula for this compound is C₁₈H₁₃Cl₂N₅O, with a molecular weight of approximately 386.2 g/mol .[1][2][3] In positive ESI, the precursor ion ([M+H]⁺) is expected to be m/z 386.2.

For initial method development, we recommend performing a product ion scan on the precursor ion (m/z 386.2) to identify the most abundant and stable fragment ions. Based on the fragmentation of related benzodiazepines, you can look for characteristic losses. Two to three of the most intense product ions should be selected for MRM transition optimization.

Q2: I cannot find published collision energy (CE) values for this compound. What should I do?

A2: It is common for specific CE values to be absent for every compound on every instrument. The optimal collision energy is instrument-dependent. Therefore, it is crucial to perform an empirical optimization on your specific mass spectrometer. You can begin with a broad CE ramp (e.g., 10-50 eV) to identify a region where the signal is highest and then perform a more detailed optimization with smaller increments (e.g., 2 eV) around that region.

Q3: My signal for this compound is weak. How can I improve it?

A3: Weak signal intensity can be due to several factors. Before re-optimizing the collision energy, ensure that your ion source parameters (e.g., spray voltage, gas flows, and temperature) are optimized for this compound. Proper sample preparation to remove matrix interferences is also critical for achieving good sensitivity.[4] If the signal remains low, re-evaluate your precursor and product ion selection by performing a fresh product ion scan.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low signal for the precursor ion Incorrect mass calculation for [M+H]⁺. Suboptimal ion source conditions. Analyte degradation.Verify the molecular weight and calculated m/z for the protonated molecule. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) using a standard solution of this compound. Assess sample stability.
Multiple product ions are observed, but all have low intensity Collision energy is too high, leading to excessive fragmentation. Collision energy is too low, resulting in insufficient fragmentation.Decrease the collision energy to favor the formation of larger, more stable fragments. Increase the collision energy to enhance fragmentation. Perform a collision energy ramp to find the optimal setting for your desired product ion.
The optimal collision energy seems to shift between experiments Inconsistent collision cell gas pressure. Fluctuations in instrument calibration.Ensure the collision gas supply is stable and the pressure is within the manufacturer's recommended range. Perform regular mass calibration and system suitability checks to ensure consistent instrument performance.
High background noise or interfering peaks Matrix effects from the sample. Contamination in the LC-MS system.Improve sample preparation methods (e.g., solid-phase extraction) to remove interfering matrix components.[4] Flush the LC system and mass spectrometer to remove potential contaminants.
Poor reproducibility of signal intensity Unstable spray in the ESI source. Inconsistent sample injection volume.Check the spray needle for blockages and ensure a stable spray is achieved. Verify the autosampler's performance and ensure accurate and precise injection volumes.

Experimental Protocols

Protocol 1: Determination of Precursor and Product Ions
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion and Q1 Scan: Infuse the standard solution directly into the mass spectrometer. Perform a Q1 scan in positive ion mode to confirm the m/z of the precursor ion (expected [M+H]⁺ at m/z 386.2).

  • Product Ion Scan: Set the mass spectrometer to product ion scan mode. Select the confirmed precursor ion in Q1 and scan a range of m/z values in Q3 (e.g., m/z 50-400) to identify the major fragment ions.

  • Select Product Ions: Identify the two or three most intense and stable product ions for MRM method development.

Protocol 2: Collision Energy Optimization
  • Set up the MRM Method: Create an MRM method with the selected precursor ion and the product ions identified in Protocol 1.

  • Collision Energy Ramp: For each MRM transition, set up a series of experiments where the collision energy is ramped over a wide range (e.g., 10 to 50 eV) in discrete steps (e.g., 5 eV increments).

  • Analyze the Data: Inject the this compound standard for each CE value. Plot the peak area or intensity of each product ion as a function of the collision energy.

  • Determine Optimal CE: The collision energy that produces the maximum signal intensity for a given transition is the optimal CE.

  • Fine-Tuning (Optional): To further refine the optimal CE, perform a narrower ramp with smaller increments (e.g., 2 eV) around the value determined in the previous step.

Data Presentation

Table 1: Proposed MRM Transitions for Initial Method Development
AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
This compound386.2To be determinedThe [M+H]⁺ ion is the primary target for the precursor. Product ions must be determined experimentally via a product ion scan.
Table 2: Example Collision Energy Optimization Data
MRM TransitionCollision Energy (eV)Peak Area/Intensity
386.2 > Product Ion 110Value
386.2 > Product Ion 115Value
386.2 > Product Ion 120Value
386.2 > Product Ion 125Value
386.2 > Product Ion 130Value
386.2 > Product Ion 210Value
386.2 > Product Ion 215Value
386.2 > Product Ion 220Value
386.2 > Product Ion 225Value
386.2 > Product Ion 230Value

*Note: These tables are templates. The user must populate them with their experimental data.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ms_setup Mass Spectrometry Setup cluster_optimization Optimization cluster_final_method Final Method prep Prepare N-Desmethyl Rilmazolam Standard infuse Infuse Standard into MS prep->infuse q1_scan Q1 Scan to Confirm Precursor Ion (m/z 386.2) infuse->q1_scan prod_scan Product Ion Scan to Identify Fragments q1_scan->prod_scan select_ions Select 2-3 Abundant Product Ions prod_scan->select_ions ce_ramp Perform Collision Energy Ramp (10-50 eV) select_ions->ce_ramp analyze Analyze Data & Plot Intensity vs. CE ce_ramp->analyze optimal_ce Determine Optimal Collision Energy analyze->optimal_ce final Implement Optimized MRM Transitions & CE optimal_ce->final

Caption: Workflow for MRM transition and collision energy optimization.

Troubleshooting_Flowchart start Low or No Signal for This compound check_precursor Is the Precursor Ion (m/z 386.2) visible in Q1 scan? start->check_precursor optimize_source Optimize Ion Source Parameters check_precursor->optimize_source No check_product_ions Are Product Ions Visible in Scan? check_precursor->check_product_ions Yes check_sample_prep Review Sample Preparation & Stability optimize_source->check_sample_prep ce_optimization Perform Collision Energy Optimization Ramp check_product_ions->ce_optimization Yes reselect_ions Re-evaluate Product Ion Selection check_product_ions->reselect_ions No success Signal Improved ce_optimization->success reselect_ions->ce_optimization

References

Validation & Comparative

A Comparative Analysis of N-Desmethyl Rilmazolam and Di-desmethyl Rilmazolam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of N-Desmethyl Rilmazolam and Di-desmethyl Rilmazolam, the primary active metabolites of the prodrug Rilmazafone. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the available data on their pharmacology, metabolism, and detection. While direct comparative studies are limited in publicly available literature, this guide offers a framework for understanding their individual roles and provides detailed experimental protocols to facilitate further research.

Introduction

Rilmazafone, a benzodiazepine prodrug, undergoes a multi-step metabolic conversion to exert its sedative and anxiolytic effects.[1] This biotransformation process leads to the formation of several active metabolites, principally Rilmazolam (M-1), followed by this compound (M-2), and subsequently Di-desmethyl Rilmazolam (M-3).[2] Understanding the distinct pharmacological and pharmacokinetic profiles of this compound and Di-desmethyl Rilmazolam is crucial for a complete characterization of Rilmazafone's activity and for the development of analytical methods in forensic and clinical toxicology.

Chemical Structures

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
This compound 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][3][4]triazolo[1,5-a][3][4]benzodiazepine-2-carboxamideC₁₈H₁₃Cl₂N₅O386.23[5][6]
Di-desmethyl Rilmazolam 8-chloro-6-(2-chlorophenyl)-4H-[1][3][4]triazolo[1,5-a][3][4]benzodiazepine-2-carboxamideC₁₇H₁₀Cl₂N₄O373.19

Metabolic Pathway

Rilmazafone is inactive in its initial form and requires enzymatic conversion to become pharmacologically active.[1] The metabolic cascade is initiated in the small intestine and continues in the liver.

Rilmazolam Metabolism Rilmazafone Rilmazafone (Prodrug) Rilmazolam Rilmazolam (M-1) Active Metabolite Rilmazafone->Rilmazolam Aminopeptidases (Small Intestine) NDesmethyl This compound (M-2) Active Metabolite Rilmazolam->NDesmethyl Demethylation (Liver - CYP450) DiDesmethyl Di-desmethyl Rilmazolam (M-3) Active Metabolite NDesmethyl->DiDesmethyl Demethylation (Liver - CYP450) GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Ion_Channel Chloride Ion Channel (Closed) Ion_Channel_Open Chloride Ion Channel (Open) GABA_R->Ion_Channel_Open Conformational Change Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ion_Channel_Open->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_R Binds Metabolites This compound or Di-desmethyl Rilmazolam Metabolites->GABA_R Positive Allosteric Modulation Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds and Radioligand C Combine Membrane, Radioligand, and Test Compound A->C B Prepare Membrane Homogenate B->C D Incubate to Reach Equilibrium C->D E Rapid Filtration to Separate Bound and Free Ligand D->E F Wash Filters E->F G Measure Radioactivity (Liquid Scintillation Counting) F->G H Calculate Specific Binding G->H I Determine IC50 from Competition Curve H->I J Calculate Ki using Cheng-Prusoff Equation I->J

References

Pharmacological comparison of N-Desmethyl Rilmazolam with traditional benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of central nervous system depressants, the quest for agents with optimized efficacy and safety profiles is perpetual. This guide provides a detailed pharmacological comparison of N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazafone, with traditional benzodiazepines such as Diazepam, Lorazepam, and Alprazolam. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.

This compound is a triazolobenzodiazepine that contributes significantly to the sedative and anxiolytic effects of its parent compound, Rilmazafone.[1][2] Unlike Rilmazafone, which has little to no affinity for GABA-A receptors, this compound is an active metabolite that modulates these receptors to exert its effects.[1][2] Traditional benzodiazepines are a well-established class of drugs that also act as positive allosteric modulators of GABA-A receptors.[3]

At the Receptor: A Comparative Look at Binding Affinity

The interaction of these compounds with the γ-aminobutyric acid type A (GABA-A) receptor is central to their mechanism of action. Benzodiazepines bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[4] This binding enhances the effect of GABA, leading to an increased frequency of chloride ion channel opening, hyperpolarization of the neuron, and a decrease in neuronal excitability.[5]

The affinity of a compound for different GABA-A receptor subtypes, particularly those containing α1, α2, α3, and α5 subunits, dictates its pharmacological profile. For instance, high affinity for the α1 subunit is generally associated with sedative effects, whereas affinity for the α2 and α3 subunits is linked to anxiolytic actions.[6]

While specific quantitative binding affinity data (Ki values) for this compound across various GABA-A receptor subtypes are not widely available in public literature, a qualitative understanding places it within the class of triazolobenzodiazepines known for their sedative and anxiolytic properties.[1][3] For comparison, the binding affinities of several traditional benzodiazepines are presented below.

Table 1: Comparative GABA-A Receptor Subtype Binding Affinities (Ki, nM) of Select Benzodiazepines

Compoundα1β3γ2α2β3γ2α3β3γ2α5β3γ2Reference
Diazepam-like (3-S)64 ± 261 ± 10102 ± 731 ± 5[7]
Triazolam-like (2-S)663 ± 21164 ± 15656 ± 11080 ± 4[7]
N-Desmethyladinazolam-High AffinityLower AffinityHigh Affinity[8]
Alprazolam~4.6 (Kd)---[8]
LorazepamNon-selectiveNon-selectiveNon-selectiveNon-selective[9]

Note: Data is compiled from various sources and experimental conditions may differ. The values for the Diazepam-like and Triazolam-like compounds are for specific stereoisomers. The data for N-Desmethyladinazolam, a structurally related triazolobenzodiazepine, indicates relative affinities. The value for Alprazolam is a dissociation constant (Kd) and is not subtype-specific. Lorazepam is noted for its non-selective binding profile.

In the Body: A Pharmacokinetic Comparison

The onset, duration of action, and potential for accumulation of these compounds are governed by their pharmacokinetic properties. This compound is reported to have a relatively short half-life.[1] In contrast, traditional benzodiazepines exhibit a wide range of half-lives and metabolic profiles, which significantly impacts their clinical application.

Table 2: Comparative Pharmacokinetic Properties

CompoundHalf-Life (hours)MetabolismActive MetabolitesReference
This compound 2 - 4Hepatic (primarily demethylation from Rilmazolam)Yes (as a metabolite itself)[1]
Diazepam 20 - 50Hepatic (Oxidation)Yes (e.g., Oxazepam, Desmethyldiazepam)[10]
Lorazepam 12 - 14Hepatic (Glucuronidation)No[11]
Alprazolam 11.2Hepatic (CYP3A4)Yes (less potent)[11][12]

Experimental Protocols

Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for GABA-A receptors by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Receptor Preparation: Membranes from cells (e.g., HEK-293) expressing specific recombinant GABA-A receptor subtypes are prepared.

  • Incubation: The receptor membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Science

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel opens Cl_ion Cl⁻ Chloride_Channel->Cl_ion Influx GABA->GABA_A_Receptor Binds Benzodiazepine This compound or Traditional Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization

Caption: GABA-A receptor signaling pathway modulation by benzodiazepines.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start receptor_prep Prepare Receptor Membranes (e.g., from HEK-293 cells) start->receptor_prep incubation Incubate Membranes with: - Radioligand ([3H]flunitrazepam) - Test Compound (Varying Conc.) receptor_prep->incubation filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration scintillation Liquid Scintillation Counting (Measure Radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound, an active metabolite of Rilmazafone, shares the fundamental mechanism of action with traditional benzodiazepines by positively modulating GABA-A receptors. Its reported short half-life of 2 to 4 hours suggests a potentially favorable pharmacokinetic profile with a lower risk of accumulation compared to long-acting benzodiazepines like Diazepam.[1][10] However, the lack of publicly available, detailed binding affinity data for this compound across GABA-A receptor subtypes makes a direct and comprehensive pharmacological comparison challenging. Further research is warranted to fully elucidate its receptor subtype selectivity and to definitively position its therapeutic potential and safety profile relative to established benzodiazepines. The provided data and protocols offer a foundational framework for such future investigations.

References

A Comparative Guide to the In Vitro Potency of Rilmazolam and its N-Desmethyl Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro potency of Rilmazolam and its primary active metabolite, N-Desmethyl Rilmazolam. Both compounds are pharmacologically active benzodiazepines that contribute to the therapeutic effects of the prodrug Rilmazafone.[1] Understanding the relative potency of these metabolites is crucial for elucidating the overall pharmacological profile of Rilmazafone.

Introduction to Rilmazolam and this compound

Rilmazafone is a water-soluble prodrug that undergoes metabolic activation in the body to form its active benzodiazepine metabolites.[1] The primary active metabolite is Rilmazolam, which is subsequently metabolized, primarily through demethylation in the liver, to form this compound.[2] Both Rilmazolam and this compound exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[3] This modulation enhances the inhibitory effects of the endogenous neurotransmitter GABA, leading to the sedative, hypnotic, and anxiolytic properties associated with this class of drugs.[3]

In Vitro Potency Comparison

This pattern of increased potency in N-desmethyl metabolites is a known phenomenon for other benzodiazepines. For instance, in the case of Adinazolam, its N-desmethyl metabolite has an approximately 25-fold greater affinity for the benzodiazepine receptor.[4]

CompoundRole / PotencyDescription
Rilmazolam Primary Active MetaboliteRilmazolam is the initial active form derived from the prodrug Rilmazafone. It is a benzodiazepine that positively modulates the GABA-A receptor.
This compound Potent Active MetaboliteThis metabolite is formed from the demethylation of Rilmazolam. It is characterized as a potent, high-affinity modulator of the GABA-A receptor, significantly contributing to the overall pharmacological activity.[2]

To provide a quantitative context for the potential difference in potency, the following table presents the binding affinities (Ki values) for Adinazolam and its N-desmethyl metabolite, which demonstrates a similar metabolic relationship.

CompoundKi (nM)Fold Difference
Adinazolam2081x
N-Desmethyladinazolam6.96~30x
Data from a World Health Organization report, as cited by BenchChem.[4]

GABA-A Receptor Signaling Pathway

Rilmazolam and this compound, like other benzodiazepines, do not directly activate the GABA-A receptor. Instead, they bind to a distinct allosteric site, known as the benzodiazepine site, located at the interface of the α and γ subunits of the receptor complex.[5] This binding event enhances the affinity of the receptor for GABA. When GABA binds to its site, it triggers the opening of the receptor's chloride ion channel, leading to an influx of chloride ions into the neuron.[6] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

GABA-A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel contains GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization leads to GABA->GABA_A_Receptor Binds to GABA site Benzodiazepine Rilmazolam or This compound Benzodiazepine->GABA_A_Receptor Binds to BZD site (allosteric) Chloride_ion Cl- Chloride_ion->Chloride_Channel Influx

Caption: GABA-A receptor signaling modulated by benzodiazepines.

Experimental Protocols

The in vitro potency of benzodiazepines is typically determined using a competitive radioligand binding assay. This assay measures the ability of a test compound (e.g., Rilmazolam or this compound) to displace a radiolabeled ligand that is known to bind to the benzodiazepine site of the GABA-A receptor.

Competitive Radioligand Binding Assay for Benzodiazepine Receptor Affinity

Objective: To determine the inhibition constant (Ki) of Rilmazolam and this compound for the GABA-A receptor benzodiazepine binding site.

Materials:

  • Test Compounds: Rilmazolam, this compound

  • Radioligand: [3H]Flunitrazepam or a similar high-affinity benzodiazepine site radioligand.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam or Clonazepam (e.g., 10 µM).

  • Receptor Source: Rat or mouse cortical membrane preparations, or cell lines expressing recombinant human GABA-A receptors (e.g., HEK-293 cells).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compounds (Rilmazolam and this compound).

    • In a series of assay tubes, add the following in order:

      • Assay buffer

      • Membrane preparation (e.g., 100-200 µg of protein)

      • Test compound at various concentrations OR buffer (for total binding) OR non-specific binding control.

      • Radioligand (at a concentration near its Kd, e.g., 1-2 nM [3H]Flunitrazepam).

  • Incubation:

    • Incubate the assay tubes at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (DPM in the presence of excess unlabeled ligand) from the total binding (DPM in the absence of test compound).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[7][8]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor (determined in a separate saturation binding experiment).

Experimental Workflow start Start receptor_prep Receptor Preparation (e.g., Brain Membranes) start->receptor_prep assay_setup Assay Setup (Receptor + Radioligand + Test Compound) receptor_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration (Separation of Bound/Unbound) incubation->filtration quantification Scintillation Counting (Measure Radioactivity) filtration->quantification data_analysis Data Analysis quantification->data_analysis ic50_calc Determine IC50 from Competition Curve data_analysis->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff Equation ic50_calc->ki_calc end End ki_calc->end

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

Based on the available information and established patterns in benzodiazepine pharmacology, it is concluded that This compound is a more potent in vitro modulator of the GABA-A receptor than its precursor, Rilmazolam . This heightened potency likely plays a significant role in the overall duration and intensity of the pharmacological effects observed following the administration of the prodrug Rilmazafone. For a definitive quantitative comparison, a head-to-head in vitro binding study using the experimental protocol outlined above would be required.

References

Evaluating the Uncharted Territory: Cross-Reactivity of N-Desmethyl Rilmazolam in Benzodiazepine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Data Gap: N-Desmethyl Rilmazolam

A comprehensive search of scientific literature and manufacturer's package inserts for widely used benzodiazepine immunoassays (including but not limited to those from Roche, Abbott, Siemens, and Thermo Fisher Scientific) yielded no specific cross-reactivity data for this compound. This absence of data underscores the critical need for laboratories to validate their screening methods for the detection of emerging benzodiazepine metabolites.

A Comparative Framework: Cross-Reactivity of Common Benzodiazepines

To provide a comparative context, the following tables summarize the approximate cross-reactivity of several common benzodiazepines and their metabolites in commercially available enzyme immunoassays (EIA) and kinetic interaction of microparticles in solution (KIMS) assays. It is important to note that cross-reactivity can vary significantly between different manufacturers and even between different lots of the same assay. The data presented here is a synthesis of generally reported findings.

Table 1: Comparative Cross-Reactivity of Selected Benzodiazepines and Metabolites in Urine Benzodiazepine Immunoassays

CompoundTypical Cross-Reactivity (%) with Nordiazepam CalibratorTypical Cross-Reactivity (%) with Oxazepam CalibratorNotes
Calibrators
Nordiazepam100VariesOften used as a calibrator for KIMS assays.
OxazepamVaries100Often used as a calibrator for EIA assays.[6]
Parent Compounds
Alprazolam>100>100Generally well-detected.
Clonazepam<50<50Often exhibits poor cross-reactivity.[7]
Diazepam>100>100Parent drug of the common calibrator nordiazepam.
Lorazepam<50<50Glucuronidated metabolite is the primary urinary analyte.[7]
Temazepam>100>100Generally well-detected.
Metabolites
α-Hydroxyalprazolam>100>100Major metabolite of alprazolam, generally well-detected.[6]
7-Aminoclonazepam<10<10Major metabolite of clonazepam, very poor cross-reactivity.[7]
OxazepamVaries100Active metabolite of several benzodiazepines.
Temazepam>100>100Active metabolite of diazepam.
Lorazepam Glucuronide<5<5Poorly detected without hydrolysis.
Oxazepam Glucuronide<5<5Poorly detected without hydrolysis.

Note: Cross-reactivity is typically determined by the concentration of the test compound that produces a result equivalent to the cutoff concentration of the calibrator, expressed as a percentage.

Experimental Protocol for Determining Cross-Reactivity

For novel compounds such as this compound, it is imperative for laboratories to perform their own cross-reactivity studies. The following is a generalized protocol for such an evaluation.

Objective: To determine the concentration of this compound that produces a positive result in a given benzodiazepine immunoassay and to calculate its percentage cross-reactivity relative to the assay calibrator.

Materials:

  • Benzodiazepine immunoassay kit (reagents, calibrators, and controls)

  • Certified reference material of this compound

  • Drug-free human urine pool

  • Precision pipettes and sterile consumables

  • Clinical chemistry analyzer

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO).

  • Preparation of Spiked Urine Samples: Serially dilute the stock solution with the drug-free urine pool to create a range of concentrations of this compound. The concentration range should bracket the expected detection limit.

  • Immunoassay Analysis:

    • Calibrate the clinical chemistry analyzer with the benzodiazepine immunoassay calibrators according to the manufacturer's instructions.

    • Run the positive and negative controls to ensure the assay is performing within specifications.

    • Analyze the series of spiked urine samples in the same manner as patient samples.

  • Data Analysis:

    • Determine the lowest concentration of this compound that produces a positive result (i.e., a result at or above the assay cutoff). This is the minimum detection concentration.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Minimum Detection Concentration of this compound) x 100

Workflow for Cross-Reactivity Evaluation

G stock Prepare N-Desmethyl Rilmazolam Stock Solution spiked Create Serial Dilutions in Drug-Free Urine stock->spiked analyze Analyze Spiked Urine Samples spiked->analyze calibrate Calibrate Analyzer with Assay Calibrators qc Run Quality Controls (Positive & Negative) calibrate->qc qc->analyze determine_lod Determine Minimum Detection Concentration analyze->determine_lod calculate_cr Calculate Percent Cross-Reactivity determine_lod->calculate_cr

Caption: Workflow for determining the cross-reactivity of a novel compound in a benzodiazepine immunoassay.

Conclusion

While direct experimental data on the cross-reactivity of this compound in benzodiazepine immunoassays remains elusive, this guide provides a necessary framework for laboratories to address this data gap. By understanding the comparative cross-reactivity of other benzodiazepines and implementing a robust validation protocol, researchers, scientists, and drug development professionals can better interpret their screening results and ensure the accuracy of their testing for both traditional and emerging benzodiazepines. The continuous evaluation of new psychoactive substances is paramount for maintaining the relevance and reliability of clinical and forensic toxicology testing.

References

Comparative Binding Affinity of Rilmazolam Metabolites for GABA-A Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the binding affinity of Rilmazolam and its primary metabolites for the GABA-A receptor, a critical target in neuropharmacology. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the metabolic cascade of the prodrug Rilmazafone and the subsequent interaction of its active metabolites with GABA-A receptors. While specific quantitative binding affinities for each metabolite are not widely available in publicly accessible literature, this guide offers a consolidated view of their pharmacological activity, supported by established experimental methodologies.

Introduction

Rilmazafone is a water-soluble prodrug that undergoes metabolic activation in the body to form its pharmacologically active benzodiazepine metabolites.[1] Unlike Rilmazafone itself, which has no significant affinity for GABA-A receptors, its metabolites are responsible for the sedative, hypnotic, and anxiolytic effects.[1] The primary mechanism of action for these metabolites is the positive allosteric modulation of the GABA-A receptor, enhancing the effect of the principal inhibitory neurotransmitter, GABA.[2] This modulation leads to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.[2]

Metabolic Pathway of Rilmazafone

The biotransformation of Rilmazafone is a multi-step process that begins in the small intestine and continues in the liver. The key active metabolites are:

  • Rilmazolam (M-1): The initial and principal active metabolite formed by the cyclization of a desglycylated intermediate.[3]

  • N-desmethyl rilmazolam (M-2): Formed by the demethylation of Rilmazolam.[3]

  • di-desmethyl rilmazolam (M-3): Results from a further demethylation of this compound.[3]

These metabolites are all pharmacologically active triazolobenzodiazepine derivatives.[1][4]

G Rilmazafone Rilmazafone (Prodrug) Metabolism1 Aminopeptidases (Small Intestine) Rilmazafone->Metabolism1 Bioactivation Rilmazolam Rilmazolam (M-1) Metabolism1->Rilmazolam Metabolism2 CYP450 Enzymes (Liver) Rilmazolam->Metabolism2 Demethylation N_desmethyl This compound (M-2) Metabolism2->N_desmethyl Metabolism3 CYP450 Enzymes (Liver) N_desmethyl->Metabolism3 Demethylation di_desmethyl di-desmethyl rilmazolam (M-3) Metabolism3->di_desmethyl

Metabolic pathway of Rilmazafone to its active metabolites.

Comparative Binding Affinity

Direct, quantitative comparative data on the binding affinities (i.e., Ki values) of Rilmazolam, this compound, and di-desmethyl rilmazolam for GABA-A receptor subtypes is limited in the available scientific literature. However, studies on the pharmacological effects of Rilmazafone administration indicate that its active metabolites possess high affinity for benzodiazepine receptors. One study noted that the active metabolites of Rilmazafone displayed high affinities for benzodiazepine receptors with Ki values ranging from 0.9 to 2.1 nM.[4] This suggests that Rilmazolam and its desmethylated metabolites are potent modulators of the GABA-A receptor.

Due to the lack of specific data for each metabolite, a definitive ranking of their binding affinities cannot be provided at this time. Further research is required to fully elucidate the specific binding profiles of each metabolite at various GABA-A receptor subtypes.

Table 1: Summary of Rilmazolam Metabolite Activity at GABA-A Receptors

MetaboliteCommon NameFormationBinding Affinity (Ki)
RilmazolamM-1Cyclization of desglycylated RilmazafoneData not publicly available. Generally high affinity.
This compoundM-2Demethylation of RilmazolamData not publicly available. Generally high affinity.
di-desmethyl rilmazolamM-3Demethylation of this compoundData not publicly available. Generally high affinity.

Experimental Protocols: Radioligand Binding Assay for GABA-A Receptors

The binding affinity of compounds to the GABA-A receptor is typically determined using a competitive radioligand binding assay. This in vitro method measures the ability of a test compound to displace a radioactively labeled ligand that specifically binds to the benzodiazepine site of the GABA-A receptor.

1. Membrane Preparation:

  • Source: Rat brain tissue or cell lines (e.g., HEK293) recombinantly expressing specific GABA-A receptor subtypes.

  • Homogenization: The tissue or cells are homogenized in an ice-cold buffer (e.g., 0.32 M sucrose).

  • Centrifugation: A series of centrifugation steps are performed to isolate the cell membranes containing the GABA-A receptors. The final membrane pellet is resuspended in the assay buffer.

2. Binding Assay:

  • Components:

    • Membrane preparation: A specific amount of protein (e.g., 100-200 µg).

    • Radioligand: A saturating concentration of a radiolabeled benzodiazepine, such as [³H]-Flunitrazepam.

    • Test Compound: Varying concentrations of the unlabeled test compound (e.g., Rilmazolam or its metabolites).

    • Non-specific binding control: A high concentration of an unlabeled benzodiazepine (e.g., Diazepam) to determine the amount of non-specific binding of the radioligand.

  • Incubation: The components are incubated together in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a controlled temperature (e.g., 4°C) for a specific duration to allow the binding to reach equilibrium.

3. Separation and Quantification:

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Separation & Quantification cluster_3 Data Analysis Tissue Tissue/Cell Homogenization Centrifugation Differential Centrifugation Tissue->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with Radioligand and Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis

Experimental workflow for a GABA-A receptor binding assay.

Conclusion

Rilmazolam and its primary metabolites, this compound and di-desmethyl rilmazolam, are the active pharmacological agents derived from the prodrug Rilmazafone. While qualitative evidence suggests these compounds have a high affinity for the benzodiazepine binding site on the GABA-A receptor, a lack of publicly available, quantitative binding data for each metabolite prevents a detailed comparative analysis of their potencies. The experimental protocols outlined in this guide provide a standardized methodology for researchers to conduct such comparative binding studies, which would be invaluable for a more complete understanding of the pharmacology of Rilmazafone and its metabolites.

References

A Comparative Analysis of the Metabolic Pathways of Rilmazolam and Other Designer Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic pathways of Rilmazolam, an active metabolite of the prodrug Rilmazafone, and other prominent designer benzodiazepines. This document is intended to serve as a valuable resource for the scientific community, offering a consolidated overview of metabolic routes, key enzymatic players, and quantitative pharmacokinetic data to inform research, drug development, and forensic analysis.

Introduction

Designer benzodiazepines represent a constantly evolving class of new psychoactive substances (NPS), posing significant challenges to clinical and forensic toxicology. A thorough understanding of their metabolic fate is paramount for predicting their pharmacological profiles, duration of action, and for the development of reliable analytical methods for their detection. This guide focuses on the metabolic journey of Rilmazolam and provides a comparative analysis with other notable designer benzodiazepines such as Etizolam, Flubromazolam, and Clonazolam.

Metabolic Pathway of Rilmazolam: A Prodrug Approach

Rilmazolam is the principal active metabolite of the water-soluble prodrug Rilmazafone.[1][2] Unlike direct-acting benzodiazepines, Rilmazafone itself does not exhibit significant affinity for GABA-A receptors.[2] Its therapeutic effects are manifested after its metabolic conversion in the body.

The metabolic cascade of Rilmazafone to Rilmazolam and its subsequent metabolites is a multi-step process:

  • Activation in the Small Intestine: Following oral administration, Rilmazafone is first metabolized in the small intestine. Aminopeptidases cleave the glycine moiety, leading to a spontaneous cyclization to form the active benzodiazepine, Rilmazolam.[1]

  • Hepatic Metabolism: Rilmazolam then undergoes further metabolism in the liver, primarily through the action of Cytochrome P450 enzymes, with evidence pointing towards the involvement of CYP3A4 .[3] This phase of metabolism involves:

    • N-demethylation: The removal of a methyl group to form N-desmethyl rilmazolam.

    • Further Demethylation: Subsequent demethylation can occur to produce di-desmethyl rilmazolam.

    • Hydroxylation and Hydrolysis: Other metabolic routes include hydroxylation of the benzodiazepine ring structure and hydrolysis.[1]

The metabolic pathway of Rilmazafone is depicted in the diagram below:

Rilmazolam_Metabolism Rilmazafone Rilmazafone (Prodrug) Rilmazolam Rilmazolam (Active Metabolite) Rilmazafone->Rilmazolam Aminopeptidases (Small Intestine) N_desmethyl This compound Rilmazolam->N_desmethyl CYP450 (e.g., CYP3A4) (Liver) Excretion Excretion Rilmazolam->Excretion di_desmethyl di-desmethyl rilmazolam N_desmethyl->di_desmethyl CYP450 (Liver) N_desmethyl->Excretion Carboxy Carboxy rilmazolam di_desmethyl->Carboxy di_desmethyl->Excretion Carboxy->Excretion

Metabolic pathway of Rilmazafone to Rilmazolam and its metabolites.

Comparative Metabolism with Other Designer Benzodiazepines

The metabolic pathways of other designer benzodiazepines, while also primarily hepatic, differ from the prodrug activation of Rilmazafone. The most common metabolic transformations for these compounds include hydroxylation, N-dealkylation, nitroreduction (for nitrobenzodiazepines), and subsequent glucuronidation to facilitate excretion.[4]

The following table summarizes the key metabolic features of Rilmazolam and a selection of other designer benzodiazepines.

CompoundMajor Metabolic PathwaysKey MetabolitesPrimary Enzymes InvolvedElimination Half-life (t½)
Rilmazolam N-demethylation, HydroxylationThis compound, di-desmethyl rilmazolam, carboxy rilmazolamCYP3A4 (for Rilmazafone)Rilmazolam: ~1 hr, this compound: 2-4 hrs, di-desmethyl rilmazolam: 11-16 hrs
Etizolam Hydroxylationα-hydroxyetizolamCYP3A4, CYP2C19[5][6]3.4 - 6.3 hours[6][7] (Metabolite: ~8.2 hours)[6]
Flubromazolam Hydroxylation, Glucuronidationα-hydroxy-flubromazolam, 4-hydroxy-flubromazolamCYP3A4, CYP3A5[8]Low hepatic clearance suggests a prolonged half-life[8]
Clonazolam Nitroreduction, Acetylation, Hydroxylation7-aminoclonazolam, 8-aminoclonazolam, hydroxyclonazolamCYP3A4 (for nitroreduction)[9]~3.6 hours[10]
Diclazepam N-demethylation, HydroxylationDelorazepam, Lorazepam, LormetazepamNot specified~42 hours

Experimental Protocols

A fundamental understanding of the metabolic pathways of these compounds is derived from in vitro and in vivo studies. Below are generalized experimental protocols for key assays.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This assay is crucial for identifying Phase I metabolic pathways.

1. Preparation of Incubation Mixture:

  • A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.2 mg/mL protein), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • The designer benzodiazepine of interest is added to the mixture, typically from a stock solution in a suitable organic solvent (e.g., acetonitrile or methanol), ensuring the final solvent concentration is minimal (<1%).

2. Incubation:

  • The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C in a shaking water bath.

  • Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Reaction Termination and Sample Preparation:

  • The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

  • The samples are then centrifuged to precipitate the microsomal proteins.

4. Analytical Detection:

  • The supernatant is collected and analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS) to identify and quantify the parent drug and its metabolites.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Cofactors NADPH-Regenerating System Cofactors->Incubate Drug Designer Benzodiazepine Drug->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS or LC-HRMS Analysis Centrifuge->LCMS

Experimental workflow for in vitro metabolism studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the sensitive and specific detection of benzodiazepines and their metabolites in biological matrices.

1. Chromatographic Separation:

  • An aliquot of the prepared sample extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

2. Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte (parent drug and expected metabolites), specific precursor-to-product ion transitions are monitored for highly selective and sensitive quantification.

Conclusion

The metabolic landscape of designer benzodiazepines is diverse. Rilmazolam, derived from the prodrug Rilmazafone, undergoes a distinct activation step prior to its hepatic metabolism, which contrasts with the direct metabolism of other designer benzodiazepines like Etizolam, Flubromazolam, and Clonazolam. The primary involvement of CYP3A4 in the metabolism of many of these compounds highlights the potential for significant drug-drug interactions. The data and protocols presented in this guide provide a foundational framework for researchers to further investigate the metabolism of existing and emerging designer benzodiazepines, contributing to a better understanding of their pharmacology and toxicology.

References

Navigating N-Desmethyl Rilmazolam Analysis: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Desmethyl Rilmazolam, a key active metabolite of the prodrug Rilmazafone, is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. While dedicated inter-laboratory proficiency testing data for this compound is not publicly available, this guide provides a comprehensive comparison of single-laboratory validation studies for multi-analyte methods applicable to its analysis. The data presented here serves as a valuable benchmark for laboratories seeking to develop and validate their own analytical methods for this compound.

Comparative Performance of Analytical Methods

The primary analytical techniques for the quantification of this compound and other benzodiazepines are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).[1] The following tables summarize the performance characteristics of these methods from various single-laboratory validation studies, offering insights into the expected performance for this compound analysis.

Table 1: Comparison of LC-MS/MS Method Performance for Benzodiazepine Analysis in Whole Blood [1]

ParameterMethod AMethod BMethod C
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.2 ng/mL0.5 ng/mL
Linearity (r²) >0.995>0.998>0.99
Intra-day Precision (%CV) <10%<8%<12%
Inter-day Precision (%CV) <15%<10%<15%
Recovery (%) 85-95%90-105%80-98%

Table 2: Comparison of GC-MS Method Performance for Benzodiazepine Analysis in Urine

ParameterMethod DMethod E
Limit of Detection (LOD) 1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 5 ng/mL2 ng/mL
Linearity (r²) >0.99>0.992
Intra-day Precision (%CV) <15%<10%
Inter-day Precision (%CV) <20%<15%
Recovery (%) 75-90%80-95%

Experimental Protocols

Effective sample preparation is a critical step for accurate and reproducible analysis, aiming to isolate and concentrate the target analyte from complex biological matrices.[2] The following are detailed methodologies for sample preparation and analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Whole Blood Samples[2]

This protocol utilizes a mixed-mode cation exchange mechanism for clean extracts and high analyte recovery.[2]

Materials and Reagents:

  • Blank whole blood

  • This compound reference standard

  • Internal standard (e.g., Diazepam-d5)

  • SPE cartridges (e.g., C8/SCX)

  • Methanol

  • Acetonitrile

  • Ammonium hydroxide

  • Formic acid

  • Deionized water

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood, add 10 µL of internal standard solution and vortex. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% acetonitrile in water.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of 2% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for toxicological screening and quantification due to its high sensitivity and selectivity.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2

    • Internal Standard (e.g., Diazepam-d5): Precursor ion > Product ion

  • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Visualizing Key Processes

To further aid in the understanding of this compound's context and analysis, the following diagrams illustrate its metabolic pathway and a typical experimental workflow.

Metabolic Pathway of Rilmazafone Rilmazafone Rilmazafone (Prodrug) Metabolite1 Metabolite M1 Rilmazafone->Metabolite1 Metabolism Metabolite2 Metabolite M2 Rilmazafone->Metabolite2 Metabolism Rilmazolam Rilmazolam Metabolite1->Rilmazolam Metabolite2->Rilmazolam NDesmethyl_Rilmazolam This compound Rilmazolam->NDesmethyl_Rilmazolam Metabolism

Caption: Simplified metabolic pathway of Rilmazafone to this compound.

General Experimental Workflow for Drug Proficiency Testing cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample_Collection Sample Collection (e.g., Blood, Urine) Sample_Storage Sample Storage (-20°C or 4°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (e.g., SPE, LLE) Sample_Storage->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Result_Reporting Result Reporting & Interpretation Data_Processing->Result_Reporting Proficiency_Evaluation Proficiency Evaluation (Comparison with Peers) Result_Reporting->Proficiency_Evaluation

Caption: A generalized workflow for inter-laboratory drug proficiency testing.

References

A Comparative Pharmacokinetic Analysis of Rilmazolam and its N-Desmethyl and Di-desmethyl Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Rilmazolam and its primary active metabolites, N-Desmethyl Rilmazolam and Di-desmethyl Rilmazolam. The data presented herein is compiled from available scientific literature to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. This document is intended to serve as a valuable resource for researchers engaged in pharmacology, toxicology, and the development of novel therapeutics in the benzodiazepine class.

Metabolic Pathway

Rilmazolam is an active metabolite of the prodrug Rilmazafone. Following administration, Rilmazafone undergoes metabolism to form Rilmazolam (M-1). Rilmazolam is then sequentially demethylated to this compound (M-2) and subsequently to Di-desmethyl Rilmazolam (M-3).[1] Both N-Desmethyl and Di-desmethyl Rilmazolam are pharmacologically active.

Rilmazafone Rilmazafone (Prodrug) Rilmazolam Rilmazolam (M-1) Rilmazafone->Rilmazolam Metabolism NDesmethyl This compound (M-2) Rilmazolam->NDesmethyl N-Demethylation DiDesmethyl Di-desmethyl Rilmazolam (M-3) NDesmethyl->DiDesmethyl N-Demethylation

Caption: Metabolic cascade of Rilmazafone to its active metabolites.

Pharmacokinetic Data Comparison

ParameterRilmazolam (M-1)This compound (M-2)Di-desmethyl Rilmazolam (M-3)
Time to Peak Concentration (Tmax) 30–90 min1–3 h24 h
Elimination Half-life (T½) 1 h2–4 h11–16 h
Clearance (CL) Data not availableData not availableData not available
Volume of Distribution (Vd) Data not availableData not availableData not available
Bioavailability (F) Data not available in humans; 7% in rats (as M1 from DG)Data not availableData not available

Data for Tmax and T½ are derived from a study by Kronstrand et al. (2023) following administration of Rilmazafone. Hepatic availability for Rilmazolam in rats was reported by Koike et al. (1988). A study by Kobayashi et al. (1992) in patients with chronic renal failure showed a 2-4 times longer T½ and 5 times higher AUC for Rilmazolam compared to healthy volunteers, though specific values for healthy subjects were not provided.

Experimental Protocols

While specific, detailed protocols for pharmacokinetic studies of these exact metabolites are not fully available, a representative experimental design for determining the pharmacokinetic profiles of Rilmazolam and its metabolites in a preclinical animal model, such as Sprague-Dawley rats, is outlined below. This protocol is based on established methodologies for benzodiazepine analysis.

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic parameters of Rilmazolam, this compound, and Di-desmethyl Rilmazolam following oral administration of Rilmazafone to rats.

Experimental Workflow:

cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analysis cluster_4 Data Analysis Dosing Oral Gavage of Rilmazafone to Sprague-Dawley Rats BloodSampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SPE Solid-Phase Extraction (SPE) of Analytes from Plasma PlasmaSeparation->SPE LCMS LC-MS/MS Quantification SPE->LCMS PK_Analysis Pharmacokinetic Modeling (Non-compartmental analysis) LCMS->PK_Analysis

Caption: Workflow for a preclinical pharmacokinetic study.

1. Animal Model:

  • Male Sprague-Dawley rats (n=5 per time point), weighing 200-250g.

  • Animals are fasted overnight prior to dosing with free access to water.

2. Dosing:

  • Rilmazafone is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered via oral gavage at a dose of 10 mg/kg.

3. Blood Sampling:

  • Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

4. Bioanalytical Method - LC-MS/MS:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of one of the analytes).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated protein.

    • The supernatant is transferred and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Rilmazolam, this compound, Di-desmethyl Rilmazolam, and the internal standard.

5. Method Validation:

  • The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

6. Pharmacokinetic Analysis:

  • Plasma concentration-time data for each analyte are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® or Phoenix®.

  • Parameters to be calculated include: Cmax, Tmax, AUC (Area Under the Curve), T½, CL/F (apparent clearance), and Vd/F (apparent volume of distribution).

Conclusion

Rilmazolam and its N-desmethyl and di-desmethyl metabolites exhibit distinct pharmacokinetic profiles, with a trend of increasing half-life with successive demethylation. The available data, while not exhaustive, provides a foundational understanding for further research. The provided experimental protocol offers a robust framework for conducting detailed preclinical pharmacokinetic studies to further elucidate the ADME properties of these compounds. A comprehensive understanding of these differences is critical for predicting the pharmacological and toxicological effects of Rilmazafone and its metabolites.

References

A Comparative Metabolic Profile of N-Desmethyl Rilmazolam, Flubromazolam, and Clonazolam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the metabolic profiles of three potent triazolobenzodiazepines: N-Desmethyl Rilmazolam, Flubromazolam, and Clonazolam. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data.

Introduction

This compound, Flubromazolam, and Clonazolam are all members of the triazolobenzodiazepine class of compounds, known for their high potency. Understanding their metabolic fate is crucial for predicting their pharmacokinetic and pharmacodynamic profiles, as well as for developing analytical methods for their detection. This comparison focuses on their biotransformation pathways, primary metabolites, and the enzymes involved.

This compound is a principal active metabolite of the prodrug Rilmazafone.[1][2] Rilmazafone itself does not have a significant affinity for GABA-A receptors; its therapeutic effects are mediated through its conversion to active metabolites.[1][2] In contrast, Flubromazolam and Clonazolam are psychoactive substances that directly act on these receptors.

Metabolic Pathways: A Comparative Overview

The metabolism of these compounds primarily occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, mainly catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the parent molecule.[3][4][5] Phase II reactions, such as glucuronidation, increase the water solubility of the metabolites, facilitating their excretion.[6][7]

This compound (as a metabolite of Rilmazafone):

Rilmazafone undergoes a multi-step bioactivation process.[1][2] It is first converted in the small intestine and liver to its primary active metabolite, Rilmazolam (M-1).[1] Subsequently, Rilmazolam is metabolized by CYP enzymes to form this compound (M-2).[1] Further demethylation can occur to produce di-desmethyl rilmazolam (M-3).[1]

Flubromazolam:

The primary metabolic pathway for Flubromazolam is hydroxylation, mediated predominantly by CYP3A4 and CYP3A5 enzymes.[6][8] This results in the formation of α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam.[6][7][8] These hydroxylated metabolites, along with the parent drug, can then undergo Phase II metabolism, specifically glucuronidation.[6][7]

Clonazolam:

Clonazolam undergoes more extensive metabolism involving several types of reactions.[9] These include hydroxylation, dealkylation, nitroreduction, dechlorination, N-acetylation, and O-glucuronidation.[9] The nitroreduction of the nitro group is a key step, and the resulting metabolite, 7-aminoclonazepam, is considered a potential biomarker for Clonazolam use.[9][10] CYP3A4 is one of the enzymes involved in its metabolism.[10][11]

Quantitative Data Summary

The following table summarizes the key aspects of the metabolic profiles of this compound (in the context of Rilmazafone metabolism), Flubromazolam, and Clonazolam.

FeatureThis compound (from Rilmazafone)FlubromazolamClonazolam
Parent Compound Rilmazafone (Prodrug)FlubromazolamClonazolam
Primary Metabolic Reactions N-demethylation (of Rilmazolam)[1]Hydroxylation[6][7][8]Nitroreduction, Hydroxylation, Dealkylation, Dechlorination, N-Acetylation, O-Glucuronidation[9]
Key Metabolites Rilmazolam (M-1), this compound (M-2), di-desmethyl rilmazolam (M-3)[1]α-hydroxy-flubromazolam, 4-hydroxy-flubromazolam[6][7][8]7-aminoclonazepam, 7-acetaminoclonazepam, 3-hydroxy clonazepam[9][10]
Primary Enzymes Involved Cytochrome P450 (CYP) enzymes[1]CYP3A4, CYP3A5[6][8]CYP3A4[10][11]
Phase II Metabolism Glucuronidation (presumed)Glucuronidation of parent and hydroxylated metabolites[6][7]O-glucuronidation[9]

Experimental Protocols

The following describes a general experimental protocol for in vitro drug metabolism studies using human liver microsomes, which is a common method for investigating the metabolic fate of xenobiotics.[12][13][14]

Objective: To identify the metabolites of a test compound (e.g., Flubromazolam or Clonazolam) and characterize the CYP enzymes involved in its metabolism.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Recombinant human CYP isozymes (e.g., CYP3A4, CYP3A5, CYP2C19)

  • Incubator/water bath (37°C)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Centrifuge

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Incubation with Human Liver Microsomes:

    • A reaction mixture is prepared containing the test compound, pooled human liver microsomes, and phosphate buffer.

    • The mixture is pre-incubated at 37°C for a short period.

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

    • The incubation is carried out at 37°C for a specified time (e.g., 60 minutes).

    • The reaction is terminated by adding a quenching solvent like ice-cold acetonitrile.

    • The mixture is centrifuged to precipitate proteins.

    • The supernatant is collected for analysis.

  • Identification of Metabolites:

    • The collected supernatant is analyzed by HPLC-MS/MS.

    • Metabolites are identified based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to the parent drug.

  • Reaction Phenotyping (CYP Isozyme Identification):

    • To identify the specific CYP isozymes involved, the test compound is incubated separately with a panel of recombinant human CYP isozymes.

    • The formation of metabolites in each reaction is monitored by HPLC-MS/MS.

    • The isozymes that produce the highest levels of metabolites are identified as the primary enzymes responsible for the compound's metabolism.

Data Analysis:

The data from the HPLC-MS/MS analysis is processed to identify and quantify the metabolites formed. The metabolic pathways are then elucidated based on the structures of the identified metabolites.

Visualizations

Metabolic_Pathway_Comparison cluster_Rilmazolam This compound Pathway cluster_Flubromazolam Flubromazolam Pathway cluster_Clonazolam Clonazolam Pathway Rilmazafone Rilmazafone Rilmazolam (M-1) Rilmazolam (M-1) Rilmazafone->Rilmazolam (M-1) Aminopeptidases This compound (M-2) This compound (M-2) Rilmazolam (M-1)->this compound (M-2) CYP450 di-desmethyl rilmazolam (M-3) di-desmethyl rilmazolam (M-3) This compound (M-2)->di-desmethyl rilmazolam (M-3) Demethylation Flubromazolam Flubromazolam alpha-hydroxy-flubromazolam alpha-hydroxy-flubromazolam Flubromazolam->alpha-hydroxy-flubromazolam CYP3A4/5 4-hydroxy-flubromazolam 4-hydroxy-flubromazolam Flubromazolam->4-hydroxy-flubromazolam CYP3A4/5 Glucuronides Glucuronides alpha-hydroxy-flubromazolam->Glucuronides 4-hydroxy-flubromazolam->Glucuronides Clonazolam Clonazolam Nitroreduction Metabolite Nitroreduction Metabolite Clonazolam->Nitroreduction Metabolite Nitroreductases Hydroxylated Metabolites Hydroxylated Metabolites Clonazolam->Hydroxylated Metabolites CYP3A4 Other Metabolites Other Metabolites Clonazolam->Other Metabolites Various Enzymes

Caption: Comparative Metabolic Pathways.

Experimental_Workflow Start Start Prepare Incubation Mixture Prepare Incubation Mixture Start->Prepare Incubation Mixture Initiate Reaction with NADPH Initiate Reaction with NADPH Prepare Incubation Mixture->Initiate Reaction with NADPH Incubate at 37°C Incubate at 37°C Initiate Reaction with NADPH->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Centrifuge to Precipitate Proteins Centrifuge to Precipitate Proteins Quench Reaction->Centrifuge to Precipitate Proteins Collect Supernatant Collect Supernatant Centrifuge to Precipitate Proteins->Collect Supernatant Analyze by HPLC-MS/MS Analyze by HPLC-MS/MS Collect Supernatant->Analyze by HPLC-MS/MS Identify Metabolites Identify Metabolites Analyze by HPLC-MS/MS->Identify Metabolites End End Identify Metabolites->End

Caption: In Vitro Metabolism Workflow.

References

A Comparative Guide to Confirming the Structure of Synthesized N-Desmethyl Rilmazolam with a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of synthesized N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazafone.[1][2][3][4] By objectively comparing the analytical data of a newly synthesized batch with a certified reference standard, researchers can ensure the identity, purity, and integrity of their compound, a critical step in drug development, forensic analysis, and clinical research.

Physicochemical Properties and Metabolic Context

This compound and its precursor, Rilmazolam, are triazolobenzodiazepine derivatives.[1] Rilmazafone, a prodrug, is metabolized in the body to form the active compound Rilmazolam, which is then further metabolized to this compound.[3][4] Understanding this metabolic pathway is crucial for interpreting analytical results and for designing relevant in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound and Rilmazolam

PropertyThis compoundRilmazolam
IUPAC Name 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][2][4]triazolo[1,5-a][1][4]benzodiazepine-2-carboxamide8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-[1][2][4]triazolo[1,5-a][1][4]benzodiazepine-2-carboxamide
Molecular Formula C₁₈H₁₃Cl₂N₅OC₁₉H₁₅Cl₂N₅O
Molecular Weight 386.2 g/mol [1]400.3 g/mol
CAS Number 50330-93-3[1]50330-59-1

Experimental Workflow for Structural Confirmation

The structural confirmation of synthesized this compound involves a multi-step process that begins with the synthesis from a suitable precursor, followed by purification and a battery of analytical tests. The data obtained from the synthesized compound is then directly compared with that of a certified reference standard.

G cluster_0 Synthesis and Purification cluster_1 Analytical Characterization cluster_2 Reference Standard cluster_3 Data Comparison and Confirmation Synthesis Synthesis of this compound from Rilmazolam Purification Purification by Preparative HPLC Synthesis->Purification LCMS LC-MS/MS Analysis Purification->LCMS NMR NMR Spectroscopy (1H and 13C) Purification->NMR HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS Comparison Comparative Analysis LCMS->Comparison NMR->Comparison HRMS->Comparison Ref_Standard Certified Reference Standard of This compound Ref_Standard->Comparison Comparison->Synthesis No Match Confirmation Structure Confirmed Comparison->Confirmation Match

Fig. 1: Experimental workflow for the synthesis and structural confirmation of this compound.

Detailed Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the demethylation of Rilmazolam. While various demethylation agents can be employed, a general protocol is outlined below.

Protocol:

  • Dissolution: Dissolve Rilmazolam in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a demethylating agent. A variety of reagents can be effective, and the choice will depend on the scale and desired reaction conditions. The reaction may require an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction and perform an appropriate aqueous work-up to remove the demethylating agent and other water-soluble byproducts.

  • Extraction: Extract the crude this compound from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Purify the crude product using preparative high-performance liquid chromatography (HPLC) to obtain this compound of high purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the identification and quantification of this compound. The comparison of the retention time and the fragmentation pattern of the synthesized compound with the reference standard is a key confirmation step.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure adequate separation.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1-5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ions ([M+H]⁺) and product ions for both this compound and Rilmazolam should be optimized by infusing standard solutions. Representative transitions are provided in Table 2.

Table 2: Representative LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 386.1355.0285.1
Rilmazolam 400.1355.0285.1

Note: The exact m/z values should be determined experimentally.

Procedure:

  • Prepare solutions of the synthesized this compound and the reference standard at the same concentration in a suitable solvent (e.g., methanol).

  • Inject both samples into the LC-MS/MS system under the same conditions.

  • Compare the retention times and the relative intensities of the product ion peaks. A match in both parameters provides strong evidence of structural identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unequivocal structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired for the synthesized this compound and its reference standard.

Instrumentation:

  • NMR spectrometer operating at a field strength of 400 MHz or higher.

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Dissolve an appropriate amount of the synthesized compound and the reference standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition and Comparison:

  • Acquire ¹H and ¹³C NMR spectra for both samples.

  • Compare the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for all signals in the spectra.

  • The absence of the N-methyl singlet in the ¹H NMR spectrum of this compound (typically around 3.0-3.5 ppm) and the corresponding carbon signal in the ¹³C NMR spectrum, which would be present in the Rilmazolam spectrum, is a key indicator of successful demethylation.

Note: As of the time of this publication, detailed, publicly available ¹H and ¹³C NMR spectral data for this compound and Rilmazolam are limited. Therefore, it is imperative for the researcher to acquire this data from a certified reference standard for a direct comparison.

Data Presentation and Comparison

All quantitative data obtained from the analytical techniques should be summarized in clear and concise tables to facilitate a direct comparison between the synthesized this compound and the reference standard.

Table 3: Comparative Analytical Data

Analytical TechniqueParameterSynthesized this compoundReference Standard this compoundAcceptance Criteria
LC-MS/MS Retention Time (min)[Insert Value][Insert Value]± 2%
Precursor Ion (m/z)[Insert Value][Insert Value]Match
Product Ions (m/z)[Insert Values][Insert Values]Match
¹H NMR Chemical Shifts (δ, ppm)[Insert Values][Insert Values]Match
Multiplicities[Insert Descriptions][Insert Descriptions]Match
Coupling Constants (J, Hz)[Insert Values][Insert Values]Match
¹³C NMR Chemical Shifts (δ, ppm)[Insert Values][Insert Values]Match
HRMS Calculated [M+H]⁺ (m/z)386.0648386.0648-
Measured [M+H]⁺ (m/z)[Insert Value][Insert Value]< 5 ppm mass error

Conclusion

The structural confirmation of a synthesized compound is a fundamental requirement in all scientific disciplines that utilize synthetic molecules. By following the detailed experimental protocols and comparative data analysis outlined in this guide, researchers can confidently verify the structure of their synthesized this compound against a certified reference standard. This rigorous approach ensures the reliability and reproducibility of subsequent experimental results.

References

Safety Operating Guide

Navigating the Disposal of N-Desmethyl Rilmazolam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe and responsible disposal of N-Desmethyl Rilmazolam, a triazolobenzodiazepine and an active metabolite of Rilmazafone.[1][2][3]

While the Safety Data Sheet (SDS) for this compound may indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle it as a potentially hazardous substance due to its pharmacological activity.[2][4][5] All laboratory personnel should treat waste chemical solids, liquids, or containerized gases as hazardous wastes unless specifically confirmed to be non-hazardous by the institution's safety office.[6] Any material contaminated with this compound, including personal protective equipment (PPE), empty containers, and spill cleanup materials, should be treated as hazardous waste.[2]

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.[4]Prevents skin contact and cross-contamination.[4]
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[4]Protects eyes from potential splashes or aerosolized particles.[4]
Lab Coat Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4]Provides a barrier against accidental spills and contamination of personal clothing.[4]
Respiratory Protection Not generally required in a well-ventilated area, but a NIOSH-approved respirator should be considered if there is a risk of aerosol generation.[4]To be determined by a site-specific risk assessment.[4]
Footwear Closed-toe and closed-heel shoes.[4]Protects feet from spills.

Step-by-Step Disposal Procedures

The following operational plan provides a direct, procedural guide for the proper disposal of this compound.

1. Waste Characterization and Segregation:

  • Treat all this compound waste, including the pure compound, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous chemical waste.[2][6]

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[7] Store acids and bases separately, and keep oxidizing agents apart from reducing agents and organic compounds.[7]

2. Waste Containment:

  • Use a designated and appropriate container for this compound waste. The container must be:

    • Chemically compatible with the waste.[8]

    • In good condition, with no leaks or deterioration, and a secure, screw-top cap.[7][8]

    • Filled to no more than 90% capacity, leaving at least one inch of headroom to allow for expansion.[7]

  • Keep the waste container closed at all times except when adding waste.[6][9][10]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[9]

  • The label must include:

    • The full chemical name: "this compound waste."

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container.

    • The associated hazards (e.g., "Potentially Pharmacologically Active").

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7][9][10]

  • The SAA should be a secondary containment system to prevent spills from spreading.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9][10] If this compound is determined to be an acutely toxic "P-listed" waste, the accumulation limit is one quart for liquids or one kilogram for solids.[10]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9][10]

  • Provide the EHS office with an accurate description of the waste.[9]

  • Do not dispose of this compound by pouring it down the drain or through evaporation in a fume hood.[6] These methods are prohibited for hazardous waste.[6] Incineration by a licensed hazardous waste disposal company is the preferred method for destroying pharmaceuticals.[11]

6. Empty Container Disposal:

  • A container that has held this compound should be treated as hazardous waste.

  • If the compound is determined to be an "acute hazardous waste," the empty container must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash.[6] The rinsate must be collected and disposed of as hazardous waste.[6]

  • For non-acute hazardous waste, once the container is emptied of all pourable contents, deface the chemical label and dispose of it as regular trash.[6]

7. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wearing appropriate PPE, contain and absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbent material and the spilled substance into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • All materials used for spill cleanup must be disposed of as hazardous waste.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal Request cluster_5 Prohibited Actions start This compound (Pure compound, solutions, contaminated materials) characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Incompatible Waste characterize->segregate drain Drain Disposal characterize->drain PROHIBITED evaporation Evaporation characterize->evaporation PROHIBITED contain Place in a compatible, closed container segregate->contain label_node Label with 'Hazardous Waste', contents, date, and hazards contain->label_node store Store in designated Satellite Accumulation Area (SAA) label_node->store request Contact EHS for waste pickup store->request

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling of N-Desmethyl Rilmazolam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An imperative guide for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE) and procedural plans for the safe handling and disposal of N-Desmethyl Rilmazolam.

This compound is a triazolobenzodiazepine and an active metabolite of the pro-drug rilmazafone.[1][2] It is utilized in research and forensic applications as an analytical reference standard.[1][3] Although the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), its nature as a potent, pharmacologically active compound necessitates cautious handling.[4][5] Adherence to stringent safety protocols is crucial to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive risk assessment considering the compound's potency as a psychoactive substance forms the basis for the following PPE recommendations.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[5]Prevents skin contact and cross-contamination. The outer glove should be removed and disposed of properly.
Eye and Face Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[5] A face shield should be worn in addition when a splash hazard is present.[6]Protects eyes from potential splashes or aerosolized particles.[5] Safety glasses alone do not provide adequate protection against chemical splashes.[6]
Protective Clothing A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs.[5]Provides a barrier against accidental spills and prevents contamination of personal clothing.[5]
Footwear Closed-toe and closed-heel shoes.[5][7]Protects feet from spills and dropped objects.
Respiratory Protection Not generally required under normal handling in a well-ventilated area. A NIOSH-approved respirator should be considered if there is a risk of aerosol generation, as determined by a site-specific risk assessment.[5]Provides protection from inhalation of aerosolized particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from reception to disposal, is critical for minimizing exposure risk.

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • Store the compound in accordance with the conditions listed on the product insert, typically at room temperature in a secure, well-ventilated area away from incompatible materials.[3]

  • Label the storage area clearly.

2. Preparation and Handling:

  • All handling of this compound should be conducted within a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after use.

  • Handle the compound carefully to avoid generating dust or aerosols.

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain and clean up the spill using absorbent materials.

  • All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.

Disposal Plan

  • Waste Characterization: Although not classified as hazardous by GHS, it is prudent to treat this compound and any contaminated materials as potentially hazardous waste due to its pharmacological activity.[4]

  • Contaminated Materials: All items that come into contact with this compound, including gloves, lab coats, weighing boats, and spill cleanup materials, should be collected in a designated, sealed waste container.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal service. Consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.[4] Do not dispose of it down the drain or in regular trash.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are available and should be consulted for specific analytical procedures.[8] These methods are highly sensitive and specific for the quantification of drugs and their metabolites in biological fluids.[8]

Below is a diagram illustrating the safe handling workflow for this compound.

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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N-Desmethyl Rilmazolam
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